Product packaging for BIBP3226(Cat. No.:CAS No. 159013-54-4)

BIBP3226

Numéro de catalogue: B1666971
Numéro CAS: 159013-54-4
Poids moléculaire: 473.6 g/mol
Clé InChI: KUWBXRGRMQZCSS-HSZRJFAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a selective non-peptide neuropeptide Y Y1 receptor antagonist;  structure given in first source;  BIBP-3435 is the S-enantiomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N5O3 B1666971 BIBP3226 CAS No. 159013-54-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWBXRGRMQZCSS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415502
Record name (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159013-54-4
Record name BIBP 3226
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159013-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIBP-3226
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9766UGZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BIBP3226

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226 is a pioneering non-peptide molecule that has been instrumental in the study of the Neuropeptide Y (NPY) system. It is a potent and highly selective competitive antagonist of the Neuropeptide Y receptor subtype 1 (Y1). Its development was a significant breakthrough, providing a crucial pharmacological tool to elucidate the physiological and pathological roles of the NPY Y1 receptor. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, effects on downstream signaling pathways, and detailed experimental protocols for its characterization.

Introduction

Neuropeptide Y is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[1] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y1 receptor is a key subtype mediating many of NPY's actions.

This compound, with the chemical name (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, was the first non-peptide antagonist developed with high affinity and selectivity for the Y1 receptor.[2] Its introduction revolutionized the study of the NPY system by enabling researchers to selectively block Y1 receptor function both in vitro and in vivo.

Mechanism of Action: Competitive Antagonism at the Y1 Receptor

This compound functions as a competitive antagonist at the NPY Y1 receptor.[3] This means that it binds to the same site on the receptor as the endogenous ligand, NPY, but does not activate the receptor. By occupying the binding site, this compound prevents NPY from binding and initiating downstream signaling cascades. While functional studies consistently demonstrate competitive antagonism, some radioligand binding studies have suggested a non-competitive interaction, potentially due to the complexities of the receptor-G protein interaction in broken cell preparations.[4]

Molecular studies have revealed that this compound and NPY share an overlapping binding site on the human Y1 receptor.[5] Specific amino acid residues within the transmembrane domains of the receptor are crucial for the binding of both the native ligand and the antagonist.[5]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized across various experimental systems. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for the NPY Y1 Receptor
PreparationRadioligandKi (nM)Reference
Human Y1 receptor expressing CHO-K1 cells[125I]NPY0.47 ± 0.07[6]
Human neuroblastoma cells (SK-N-MC)[125I]NPY5.1 ± 0.5[6]
Rat parietal cortex membranes[125I]NPY6.8 ± 0.7[6]
Human NPY Y1 Receptor125I-labelled NPY7[2]
Table 2: Functional Antagonism of this compound at the Y1 Receptor
AssayPreparationpA2 / pKbReference
NPY-induced Ca2+ mobilizationSK-N-MC cellspKb = 7.5 ± 0.17[6]
NPY-mediated inhibition of cAMP synthesisSK-N-MC cellspKb = 8.2 ± 0.24[6]
NPY-induced contractionRabbit saphenous veinpA2 = 7.36[1]
Table 3: Selectivity Profile of this compound
Receptor SubtypeBinding/Functional AssayActivityReference
NPY Y2 ReceptorDisplacement of [125I]NPYNo displacement up to 10 µM[6]
NPY Y3 ReceptorNPY-induced effects in rat colonNo antagonism[1]
NPY Y4 ReceptorLow affinityLow affinity[3]
Other Receptors (set of 60)Low affinityLow affinity[3]

The (S)-enantiomer of this compound displays significantly lower affinity for the Y1 receptor (Ki > 10,000 nM), demonstrating stereoselectivity.[6]

Signaling Pathways Modulated by this compound

The NPY Y1 receptor is a Gi/o-coupled GPCR. Upon activation by NPY, it initiates a cascade of intracellular events. By blocking NPY binding, this compound effectively inhibits these signaling pathways.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Activates This compound This compound This compound->Y1R Blocks G_protein Gαi/o βγ Y1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., vasoconstriction, anxiolysis, appetite stimulation) PKA->Cellular_Response IP3 IP3 PLC->IP3 Produces Ca2 Intracellular Ca²⁺ IP3->Ca2 Mobilizes Ca2->Cellular_Response

Figure 1. NPY Y1 Receptor Signaling Pathway and the Inhibitory Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for the NPY Y1 receptor.

Materials:

  • Membrane preparation from cells expressing the NPY Y1 receptor (e.g., CHO-K1, SK-N-MC) or tissue homogenates (e.g., rat brain cortex).

  • Radioligand: [125I]-NPY or [125I]-[Leu31,Pro34]PYY.

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

  • 96-well plates and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

  • Filtration apparatus and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • This compound dilution or vehicle (for total binding) or unlabeled NPY (for non-specific binding).

    • Radioligand at a concentration near its Kd.

    • Membrane preparation.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize NPY-induced increases in intracellular calcium.

Materials:

  • Cells expressing the NPY Y1 receptor (e.g., SK-N-MC).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • NPY stock solution.

  • This compound stock solution.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of this compound or vehicle to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of NPY (typically EC80) to all wells and immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity reflects the intracellular calcium concentration.

  • Plot the NPY-induced response as a function of this compound concentration to determine the IC50.

  • To determine the mode of antagonism, perform a Schild analysis by generating NPY concentration-response curves in the presence of increasing fixed concentrations of this compound. A linear Schild plot with a slope of 1 is indicative of competitive antagonism, and the x-intercept provides the pA2 value.

Cyclic AMP (cAMP) Accumulation Assay

This assay determines the ability of this compound to reverse the NPY-induced inhibition of cAMP production.

Materials:

  • Cells expressing the NPY Y1 receptor.

  • Forskolin (an adenylate cyclase activator).

  • NPY stock solution.

  • This compound stock solution.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Pre-incubate the cells with various concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of NPY and a fixed concentration of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition.

  • Incubate for a defined period to allow for changes in cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the this compound concentration to determine its potency in reversing the NPY-mediated inhibition.

Experimental and Logical Workflow Visualization

The characterization of a novel receptor antagonist like this compound follows a logical progression of experiments.

Antagonist_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assays Affinity Determine Affinity (Ki) and Selectivity Binding->Affinity Functional Functional Assays (Ca²⁺, cAMP) Affinity->Functional Guide concentration selection Potency Determine Potency (IC₅₀, pA₂) and Mode of Antagonism Functional->Potency PK Pharmacokinetic Studies Potency->PK Proceed to in vivo studies PD Pharmacodynamic Models (e.g., Blood Pressure) PK->PD Inform dose and regimen Efficacy Evaluate In Vivo Efficacy and Dose-Response PD->Efficacy

Figure 2. Typical Experimental Workflow for Characterizing a Receptor Antagonist.

Conclusion

This compound is a cornerstone tool in NPY research. Its mechanism of action as a potent and selective competitive antagonist of the Y1 receptor is well-established through extensive in vitro and in vivo studies. The quantitative data on its binding affinity and functional potency, coupled with a clear understanding of its impact on downstream signaling pathways, solidify its role as a definitive Y1 receptor antagonist. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of the NPY Y1 receptor and the development of new therapeutic agents targeting this important system.

References

BIBP3226: A Potent and Selective NPY Y1 Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226, chemically identified as (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, stands as a pioneering non-peptide antagonist with high affinity and selectivity for the Neuropeptide Y (NPY) Y1 receptor.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, key experimental data, and the methodologies employed in its characterization. The document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the investigation of the NPY system and the therapeutic potential of Y1 receptor antagonism. This compound has been instrumental in elucidating the physiological roles of the NPY Y1 receptor, particularly in the cardiovascular system and in feeding behavior.[1][3] Its development marked a significant advancement in the study of NPY-mediated signaling, providing a powerful tool to dissect the complex actions of this ubiquitous neuropeptide.

Introduction to this compound and the NPY Y1 Receptor

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed throughout the central and peripheral nervous systems. It exerts its diverse physiological effects through a family of G-protein coupled receptors (GPCRs), with the Y1 receptor subtype being a key mediator of many of NPY's actions. The NPY Y1 receptor is implicated in a variety of physiological processes, including the regulation of blood pressure, appetite, and emotional responses.[4]

This compound emerged as the first potent and selective non-peptide antagonist for the NPY Y1 receptor.[2] Its development was a crucial step forward, allowing for more precise pharmacological studies without the limitations associated with peptide-based antagonists. This compound acts as a competitive antagonist, reversibly binding to the Y1 receptor and blocking the effects of NPY and other Y1 agonists.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the NPY Y1 receptor across various experimental models.

Table 1: In Vitro Binding Affinity of this compound for the NPY Y1 Receptor

PreparationRadioligandKi (nM)Reference
Human Y1 receptor expressing CHO-K1 cells[125I]NPY0.47 ± 0.07[1]
Human neuroblastoma SK-N-MC cells[125I]NPY5.1 ± 0.5[1]
Rat parietal cortex membranes[125I]NPY6.8 ± 0.7[1]
Human neuroblastoma SK-N-MC cells[3H]this compoundKD = 2.1 ± 0.3[5]

Table 2: In Vitro Functional Antagonism of this compound

AssayCell Line/TissueAgonistMeasured ParameterAntagonist PotencyReference
Calcium MobilizationSK-N-MC cellsNPYIntracellular Ca2+pKb = 7.5 ± 0.17[1]
cAMP InhibitionSK-N-MC cellsNPYcAMP levelspKb = 8.2 ± 0.24[1]

Table 3: In Vivo Efficacy of this compound

Animal ModelAgonistMeasured ParameterRoute of AdministrationAntagonist Dose/EffectReference
Conscious Spontaneously Hypertensive RatsMental StressHeart RateInfusion (6 mg/kg/h)Significant reduction in stress-induced tachycardia[6]
Conscious Spontaneously Hypertensive RatsNPY (2 nmol/kg i.v.)Mean Blood Pressure & Heart RateInfusion (6 mg/kg/h)Attenuation of NPY effects[6][7]
Pentobarbital-anesthetized RatsNPYBlood Pressurei.v. (30-180 µg/kg)Competitive antagonism of NPY pressor response[8]

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a member of the Gi/o protein-coupled receptor family.[9] Upon activation by NPY, the receptor initiates a cascade of intracellular signaling events.

NPY_Y1_Signaling NPY NPY Y1R NPY Y1 Receptor NPY->Y1R binds G_protein Gαi/oβγ Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces PKA PKA cAMP->PKA activates Physiological_Response Physiological Response (e.g., Vasoconstriction) PKA->Physiological_Response Ca2_ER Ca2+ (ER) IP3->Ca2_ER releases PKC PKC DAG->PKC activates Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto increase Ca2_cyto->Physiological_Response MAPK MAPK Pathway PKC->MAPK activates MAPK->Physiological_Response

Caption: NPY Y1 Receptor Signaling Cascade.

Activation of the Y1 receptor by NPY leads to the dissociation of the G-protein complex into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[10] The Gβγ subunits can activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, increasing the cytosolic calcium concentration ([Ca2+]i).[1] DAG, in conjunction with elevated [Ca2+]i, activates protein kinase C (PKC), which can then modulate downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.[4]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Displacement)

This protocol describes the determination of the binding affinity (Ki) of this compound for the NPY Y1 receptor using a competitive displacement assay with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from SK-N-MC cells) Incubation_Mix Incubation Mixture: Membranes + Radioligand + This compound (or vehicle) Membrane_Prep->Incubation_Mix Radioligand_Prep Radioligand Solution (e.g., [125I]NPY) Radioligand_Prep->Incubation_Mix BIBP3226_Prep This compound Solutions (serial dilutions) BIBP3226_Prep->Incubation_Mix Incubate Incubate (e.g., 60 min at 30°C) Incubation_Mix->Incubate Filtration Rapid Filtration (GF/C filters) Incubate->Filtration Washing Wash Filters (ice-cold buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Membrane Preparation: Homogenates from cells or tissues expressing the NPY Y1 receptor (e.g., SK-N-MC cells, CHO-K1 cells expressing human Y1 receptor, or rat brain cortex).[1]

  • Radioligand: [125I]-labeled Peptide YY ([125I]PYY) or [125I]-NPY.

  • Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined.[11]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled NPY (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of radioligand solution (e.g., a final concentration of 20-50 pM [125I]PYY).

    • 150 µL of the membrane preparation (e.g., 3-20 µg of protein for cells or 50-120 µg for tissue).[11]

  • Incubation: The plate is incubated with gentle agitation for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 30°C).[11]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines the procedure to assess the functional antagonistic activity of this compound by measuring its ability to block NPY-induced increases in intracellular calcium.

Materials:

  • Cell Line: Human neuroblastoma SK-N-MC cells, which endogenously express the NPY Y1 receptor.[1]

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.

  • Agonist: Neuropeptide Y (NPY).

  • Antagonist: this compound.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

  • Fluorometric Imaging Plate Reader or Fluorometer.

Procedure:

  • Cell Culture: SK-N-MC cells are cultured to an appropriate confluency in 96-well black-walled, clear-bottom plates.

  • Dye Loading: The culture medium is removed, and the cells are incubated with the calcium indicator dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Washing: The cells are washed with assay buffer to remove excess dye.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement: The plate is placed in the fluorometer. Baseline fluorescence is recorded, and then NPY is added to the wells to stimulate the cells. The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The peak fluorescence response following NPY stimulation is measured. The inhibitory effect of this compound is determined by comparing the response in the presence of the antagonist to the control response (NPY alone). The concentration of this compound that causes a 50% inhibition of the NPY response (IC50) is calculated. The pKb value can be derived from the IC50 values obtained at different agonist concentrations using the Schild equation.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the methodology to evaluate the effect of this compound on blood pressure in a conscious rat model, often using spontaneously hypertensive rats (SHR) to model essential hypertension.[6]

InVivo_BP_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Surgery Surgical Implantation of Catheters (e.g., femoral artery and vein) Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Acclimatization Acclimatize Animal to Experimental Setup Recovery->Acclimatization Baseline_Recording Record Baseline Blood Pressure and Heart Rate Acclimatization->Baseline_Recording Drug_Administration Administer this compound (e.g., i.v. infusion) Baseline_Recording->Drug_Administration Stimulation Apply Stimulus (e.g., Mental Stress or exogenous NPY) Drug_Administration->Stimulation Data_Recording Continuously Record Cardiovascular Parameters Stimulation->Data_Recording Data_Processing Process Raw Data (e.g., calculate mean arterial pressure) Data_Recording->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Processing->Statistical_Analysis

References

The Dawn of a New Era in Neuropeptide Y Research: A Technical Guide to the Discovery and Development of BIBP3226, the First Non-Peptide Y1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, development, and pharmacological characterization of BIBP3226, a seminal molecule that revolutionized the study of the Neuropeptide Y (NPY) system. As the first potent and selective non-peptide antagonist of the NPY Y1 receptor, this compound provided researchers with an invaluable tool to dissect the physiological roles of this crucial receptor, paving the way for new therapeutic avenues. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this landmark compound.

Introduction: The Unmet Need for a Y1 Antagonist

Neuropeptide Y is a 36-amino acid peptide neurotransmitter widely distributed throughout the central and peripheral nervous systems, playing a critical role in a myriad of physiological processes, including the regulation of blood pressure, appetite, and mood.[1] Its effects are mediated through a family of G protein-coupled receptors (GPCRs), with the Y1 receptor being a key player in many of NPY's actions.[2] Prior to the advent of this compound, research into the specific functions of the Y1 receptor was hampered by the lack of selective antagonists. The existing tools were primarily peptide-based, suffering from poor bioavailability and lack of subtype selectivity.

The development of a potent, selective, and non-peptide Y1 antagonist was therefore a critical step forward. The design of this compound was ingeniously based on the hypothesis that the C-terminal portion of NPY contains the key pharmacophoric elements for Y1 receptor interaction.[1][2] This led to the synthesis of a small molecule that could mimic these interactions, resulting in a compound with high affinity and selectivity for the human Y1 receptor.[3][4]

Quantitative Pharmacological Profile of this compound

This compound exhibits a high affinity for the Y1 receptor with nanomolar potency.[1][2] Its selectivity is a hallmark of its utility, showing significantly lower affinity for other NPY receptor subtypes such as Y2, Y4, and Y5.[2] The interaction is also stereoselective, with the (R)-enantiomer being the active form.[5]

Table 1: Binding Affinity of this compound at NPY Y1 Receptors
Cell Line/TissueReceptor TypeRadioligandKᵢ (nM)Reference
CHO-K1 CellsHuman Y1[¹²⁵I]NPY0.47 ± 0.07[5]
SK-N-MC CellsHuman Y1[¹²⁵I]NPY5.1 ± 0.5[5]
Rat Parietal CortexRat Y1[¹²⁵I]NPY6.8 ± 0.7[5]
Human Y1 Receptor---¹²⁵I-labelled NPY7[1][3]
Table 2: Functional Antagonistic Activity of this compound
AssayCell LineAgonistpKₑReference
Ca²⁺ MobilizationSK-N-MCNPY7.5 ± 0.17[5]
cAMP Synthesis InhibitionSK-N-MCNPY8.2 ± 0.24[5]
Table 3: In Vivo Efficacy of this compound
Animal ModelEffectDosageOutcomeReference
Conscious Spontaneously Hypertensive RatsAttenuation of stress-induced hypertension6 mg/kg/hourSignificantly reduced the maximum increase in heart rate and attenuated the effects of NPY on blood pressure.---
Anesthetized PigAntagonism of vascular responses1.9 nmol/kg/minSignificant inhibition of Y1 receptor-mediated vascular responses.---

Core Experimental Protocols

The characterization of this compound relied on a series of key in vitro assays. The following are detailed methodologies representative of those used in the foundational studies of this antagonist.

Radioligand Binding Assay

This assay is crucial for determining the binding affinity of a compound for its receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the NPY Y1 receptor.

Materials:

  • Cell Membranes: Prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor.

  • Radioligand: [¹²⁵I]-Neuropeptide Y.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).

  • Test Compound: this compound at various concentrations.

  • Filtration Apparatus: Glass fiber filters (GF/C) pre-soaked in polyethyleneimine (PEI) and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Culture CHO-Y1 cells to confluence, harvest, and homogenize in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine cell membranes (typically 20-40 µg of protein), a fixed concentration of [¹²⁵I]NPY (near its Kₑ value), and varying concentrations of this compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled NPY.

  • Incubation: Incubate the plates at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [¹²⁵I]NPY binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

Objective: To determine the functional antagonistic potency (pKₑ) of this compound by measuring its ability to reverse NPY-mediated inhibition of cAMP production.

Materials:

  • Cells: Human neuroblastoma cell line SK-N-MC, which endogenously expresses the NPY Y1 receptor.

  • Adenylyl Cyclase Activator: Forskolin.

  • Agonist: Neuropeptide Y (NPY).

  • Test Compound: this compound at various concentrations.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell Lysis Buffer.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

Procedure:

  • Cell Culture: Seed SK-N-MC cells in a 96-well plate and grow to near confluence.

  • Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of NPY along with a sub-maximal concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate for a specified time to allow for cAMP accumulation.

  • Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. The data should show a dose-dependent reversal of the NPY-induced inhibition of forskolin-stimulated cAMP accumulation. Calculate the pKₑ value from the dose-response curve, which represents the negative logarithm of the equilibrium dissociation constant of the antagonist.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay assesses the ability of an antagonist to block the agonist-induced release of intracellular calcium.

Objective: To determine the functional antagonistic potency (pKₑ) of this compound by measuring its ability to block NPY-induced increases in intracellular calcium.

Materials:

  • Cells: Human neuroblastoma cell line SK-N-MC.

  • Calcium Indicator Dye: Fura-2 AM, a cell-permeable ratiometric fluorescent calcium indicator.

  • Agonist: Neuropeptide Y (NPY).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Fluorescence Plate Reader: Capable of dual-wavelength excitation and kinetic reading.

Procedure:

  • Cell Plating: Seed SK-N-MC cells onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with Fura-2 AM in the dark at 37°C for approximately 30-60 minutes.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Addition: Inject a fixed concentration of NPY into the wells while continuously recording the fluorescence.

  • Data Acquisition: Measure the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm). The ratio of the fluorescence intensities (340/380) is proportional to the intracellular calcium concentration.

  • Data Analysis: Plot the peak change in the fluorescence ratio against the log concentration of this compound. Determine the IC₅₀ for the inhibition of the NPY-induced calcium response and calculate the pKₑ value.

Visualizing the Science: Pathways and Workflows

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a canonical Gαᵢ/ₒ-coupled GPCR. Upon activation by NPY, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also couple to Gαₒ to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), respectively.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds G_protein Gαi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates PKC->Cellular_Response This compound This compound This compound->Y1R Antagonizes

Caption: NPY Y1 receptor signaling pathway and the antagonistic action of this compound.

This compound Discovery and Development Workflow

The development of this compound followed a logical progression from hypothesis-driven design to comprehensive pharmacological characterization.

BIBP3226_Development cluster_design Lead Identification & Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_conclusion Outcome Hypothesis Hypothesis: NPY C-terminus mimicry Lead_Gen Lead Generation: Small molecule synthesis Hypothesis->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Binding_Assay Radioligand Binding Assays (Affinity & Selectivity) SAR->Binding_Assay Optimized Leads Functional_Assay Functional Assays (cAMP & Ca²⁺ Mobilization) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies Functional_Assay->PK_Studies Candidate Selection Efficacy_Models In Vivo Efficacy Models (e.g., Blood Pressure) PK_Studies->Efficacy_Models BIBP3226_Final This compound: First Potent & Selective Non-Peptide Y1 Antagonist Efficacy_Models->BIBP3226_Final

Caption: The discovery and development workflow of this compound.

Structure-Activity Relationship (SAR) Insights

The development of this compound and its analogs has provided valuable insights into the structural requirements for Y1 receptor antagonism. Key findings from SAR studies include:

  • The (R)-configuration at the arginine core is crucial for high affinity. The (S)-enantiomer is significantly less active.[5]

  • The diphenylacetyl group provides a critical hydrophobic interaction with the receptor.

  • The 4-hydroxybenzyl group also contributes to binding affinity.

  • Modifications to the benzylamino and N(α)-diphenylacetyl moieties have been explored to alter selectivity, with some analogs showing increased affinity for the Y5 receptor.

Conclusion and Future Perspectives

The discovery of this compound was a watershed moment in NPY research. It provided the scientific community with a much-needed tool to elucidate the specific roles of the Y1 receptor in health and disease. Its high affinity, selectivity, and non-peptide nature made it a superior pharmacological probe compared to its predecessors. While this compound itself has limitations for therapeutic use, such as poor blood-brain barrier penetration, it laid the foundation for the development of a new generation of Y1 receptor antagonists. The principles of its design and the understanding of its interaction with the Y1 receptor continue to inform the development of novel therapeutics targeting the NPY system for a range of disorders, including obesity, cardiovascular disease, and anxiety.

References

In Vitro and In Vivo Pharmacological Profile of BIBP3226: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226, a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor, has been instrumental in elucidating the physiological and pathological roles of the NPY system. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting the NPY Y1 receptor.

In Vitro Pharmacological Profile

Binding Affinity

This compound exhibits high affinity and selectivity for the NPY Y1 receptor across various species and cell lines. Its binding affinity, typically expressed as the inhibitor constant (Ki), has been determined through radioligand binding assays.

Table 1: In Vitro Binding Affinity (Ki) of this compound

Receptor SubtypePreparationRadioligandKi (nM)Reference
Human NPY Y1CHO-K1 cells expressing human Y1 receptor[¹²⁵I]NPY0.47 ± 0.07
Human NPY Y1SK-N-MC human neuroblastoma cells[¹²⁵I]NPY5.1 ± 0.5
Human NPY Y1-[¹²⁵I]-labelled NPY7[1]
Rat NPY Y1Rat parietal cortex membranes[¹²⁵I]NPY6.8 ± 0.7
Human NPFF2--79
Rat NPFF--108
Human NPY Y2SMS-KAN neuroblastoma cell line[¹²⁵I]NPY> 10,000
Rabbit NPY Y2Kidney[¹²⁵I]NPY> 10,000
Rat NPY Y2Hippocampus[¹²⁵I]NPY> 10,000

The (S)-enantiomer of this compound shows significantly lower affinity (Ki > 10,000 nM) for the Y1 receptor, highlighting the stereoselective nature of the interaction.

Functional Antagonism

This compound effectively antagonizes NPY-mediated intracellular signaling events, primarily the inhibition of cyclic AMP (cAMP) synthesis and the mobilization of intracellular calcium (Ca²⁺).

Table 2: In Vitro Functional Antagonism of this compound

AssayCell Line/PreparationAgonistMeasured ParameterAntagonist Potency (pKb/pA2/IC₅₀)Reference
Ca²⁺ MobilizationSK-N-MC cellsNPYIntracellular Ca²⁺pKb = 7.5 ± 0.17
cAMP InhibitionSK-N-MC cellsNPYcAMP levelspKb = 8.2 ± 0.24
Perfusion PressureIsolated perfused rat kidneyNPYIncrease in perfusion pressureIC₅₀ = 26.8 ± 4.5 nM
Perfusion PressureIsolated perfused rabbit earNPYIncrease in perfusion pressureIC₅₀ = 214 ± 30 nM
Perfusion PressureRat mesenteric bedNPY (potentiating noradrenaline)Increase in perfusion pressureIC₅₀ = 976 nM
Twitch ResponseRabbit vas deferensNPYDecrease in twitch responsepKb = 6.98 ± 0.06

Schild analysis of this compound antagonism of Peptide YY (PYY) responses in Colony-6 cells yielded a pA2 value of 7.9 with a Hill slope of 1.03, indicating competitive antagonism at these epithelial Y1 receptors.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NPY Y1 receptor.

General Methodology:

  • Membrane Preparation: Tissues (e.g., rat parietal cortex) or cells expressing the Y1 receptor (e.g., CHO-K1, SK-N-MC) are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membranes are washed and resuspended in the assay buffer.

  • Binding Reaction: A fixed concentration of a radiolabeled NPY analog (e.g., [¹²⁵I]NPY) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY analog. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Tissues/Cells) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([¹²⁵I]NPY) Radioligand_Prep->Incubation Compound_Prep This compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Washing (Remove Unbound) Filtration->Washing Counting Gamma Counting (Measure Radioactivity) Washing->Counting Analysis Non-linear Regression (Calculate IC₅₀ and Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Functional Assays

Objective: To assess the ability of this compound to antagonize NPY-induced increases in intracellular calcium.

General Methodology:

  • Cell Culture: Cells endogenously or recombinantly expressing the Y1 receptor (e.g., SK-N-MC) are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specific duration.

  • Agonist Stimulation: NPY is added to the cells, and the change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometer or a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound on the NPY-induced calcium response is quantified, and antagonist potency (e.g., pKb) is calculated.

G Cell_Culture Cell Culture (e.g., SK-N-MC) Dye_Loading Loading with Ca²⁺-sensitive dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Pre_incubation Pre-incubation with this compound Dye_Loading->Pre_incubation Stimulation Stimulation with NPY Pre_incubation->Stimulation Measurement Fluorescence Measurement Stimulation->Measurement Analysis Data Analysis (Calculate pKb) Measurement->Analysis

Caption: Calcium Mobilization Assay Workflow.

Objective: To determine the ability of this compound to reverse the NPY-mediated inhibition of adenylyl cyclase activity.

General Methodology:

  • Cell Culture: Cells expressing the Y1 receptor are cultured.

  • Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Antagonist and Agonist Incubation: Cells are incubated with varying concentrations of this compound, followed by stimulation with NPY in the presence of an adenylyl cyclase activator (e.g., forskolin).

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA, HTRF).

  • Data Analysis: The ability of this compound to block the NPY-induced decrease in cAMP levels is quantified to determine its antagonist potency (e.g., pKb).

G Cell_Culture Cell Culture Pre_treatment Pre-treatment (Phosphodiesterase Inhibitor) Cell_Culture->Pre_treatment Incubation Incubation (this compound, NPY, Forskolin) Pre_treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Quantification cAMP Quantification (e.g., ELISA) Cell_Lysis->Quantification Analysis Data Analysis (Calculate pKb) Quantification->Analysis

Caption: cAMP Inhibition Assay Workflow.

In Vivo Pharmacological Profile

This compound has been evaluated in various animal models to assess its effects on physiological processes regulated by the NPY Y1 receptor.

Table 3: In Vivo Effects of this compound

Animal ModelAdministration RouteDoseObserved EffectReference
Pithed Rati.v.ED₅₀ = 0.11 ± 0.03 mg/kgInhibition of NPY-induced increase in blood pressure
Conscious Spontaneously Hypertensive RatsInfusion6 mg/kg/hAttenuated stress-induced tachycardia; no significant effect on resting blood pressure or heart rate[2][3]
Conscious Spontaneously Hypertensive RatsInfusion6 mg/kg/hAttenuated the effects of exogenous NPY on mean blood pressure and heart rate[3]
Ratsi.c.v.5 µgProduced conditioned place aversion, suggesting an anxiogenic-like effect
Micei.c.v.-Inhibition of NPY-induced feeding
Pigi.v. infusion1.9 nmol/kg/minSignificant inhibition of Y1 receptor-mediated vascular responses
Pigi.v. infusion190 nmol/kg/minAbolished long-lasting vasoconstrictor responses to sympathetic nerve stimulation and exogenous NPY
In Vivo Experimental Protocol: Blood Pressure Measurement in Rats

Objective: To evaluate the effect of this compound on NPY-induced pressor responses.

General Methodology:

  • Animal Model: Anesthetized or conscious rats (e.g., spontaneously hypertensive rats) are used.

  • Surgical Preparation (for anesthetized models): The trachea may be cannulated for artificial respiration. A carotid artery and a jugular vein are cannulated for blood pressure measurement and drug administration, respectively.

  • Acclimatization: Animals are allowed to stabilize after surgery or handling.

  • Drug Administration: A baseline blood pressure is recorded. This compound or its vehicle is administered intravenously. After a set period, NPY is administered, and the change in blood pressure is continuously monitored.

  • Data Acquisition: Arterial blood pressure is measured using a pressure transducer connected to a data acquisition system.

  • Data Analysis: The pressor response to NPY in the presence and absence of this compound is compared to determine the antagonistic effect.

G Animal_Prep Animal Preparation (Anesthesia, Cannulation) Stabilization Stabilization Period Animal_Prep->Stabilization Baseline_BP Record Baseline Blood Pressure Stabilization->Baseline_BP BIBP3226_Admin Administer this compound (i.v.) Baseline_BP->BIBP3226_Admin NPY_Admin Administer NPY (i.v.) BIBP3226_Admin->NPY_Admin BP_Monitoring Continuous Blood Pressure Monitoring NPY_Admin->BP_Monitoring Data_Analysis Analyze Pressor Response BP_Monitoring->Data_Analysis

Caption: In Vivo Blood Pressure Measurement Workflow.

Signaling Pathways

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the Y1 receptor by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, Y1 receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). This compound acts as a competitive antagonist, blocking NPY from binding to the Y1 receptor and thereby inhibiting these downstream signaling events.

G cluster_membrane Cell Membrane Y1R NPY Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG NPY NPY NPY->Y1R Binds & Activates This compound This compound This compound->Y1R Blocks ATP ATP ATP->AC cAMP->ATP PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: NPY Y1 Receptor Signaling Pathway.

Conclusion

This compound is a highly potent and selective NPY Y1 receptor antagonist with a well-characterized pharmacological profile. Its utility as a research tool has been pivotal in defining the roles of the Y1 receptor in a multitude of physiological functions, including cardiovascular regulation, appetite, and anxiety. This technical guide consolidates the key in vitro and in vivo data for this compound, providing a foundational resource for scientists working on the NPY system and related therapeutic areas. The detailed methodologies and visual aids are intended to facilitate experimental design and a deeper understanding of the compound's mechanism of action.

References

The Physiological Effects of NPY Y1 Receptor Blockade by BIBP3226: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a crucial neurotransmitter in the central and peripheral nervous systems, orchestrating a wide array of physiological processes through its interaction with various Y receptors.[1] Among these, the Y1 receptor subtype has garnered significant attention as a therapeutic target for a range of pathologies, including cardiovascular diseases, metabolic disorders, and neurological conditions.[1][2] BIBP3226, the first potent and selective non-peptide antagonist of the NPY Y1 receptor, has been an invaluable pharmacological tool for elucidating the physiological roles of this receptor.[3][4] This technical guide provides a comprehensive overview of the physiological effects resulting from the blockade of the NPY Y1 receptor by this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound, chemically identified as (R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide, is a highly potent and selective competitive antagonist for the NPY Y1 receptor.[4][5] It exhibits nanomolar affinity for the Y1 receptor while demonstrating significantly lower affinity for other NPY receptor subtypes (Y2, Y4, Y5) and a wide range of other receptor types.[5][6] This selectivity makes this compound an essential tool for isolating and studying the specific functions mediated by the NPY Y1 receptor.

NPY Y1 Receptor Signaling Pathways

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[7] Activation of the Y1 receptor by NPY initiates a cascade of intracellular signaling events that are predominantly inhibitory in nature. Blockade of this receptor with this compound prevents these downstream effects.

Canonical Gαi/o Signaling Pathway

Upon NPY binding, the Y1 receptor activates Gαi/o, leading to the inhibition of adenylyl cyclase (AC). This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).[1][7]

cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gαi/o Protein Y1R->G_protein Activates This compound This compound This compound->Y1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Figure 1: NPY Y1 Receptor Gαi/o Signaling Pathway.
Phospholipase C and Intracellular Calcium Mobilization

In some cell types, the Y1 receptor can also couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][8]

cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gαq/11 Protein Y1R->G_protein Activates This compound This compound This compound->Y1R Blocks PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ IP3->Ca2 Mobilizes PKC PKC DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Figure 2: NPY Y1 Receptor Gαq/11 Signaling Pathway.

Physiological Effects of this compound

Cardiovascular System

The NPY system, particularly through the Y1 receptor, plays a significant role in cardiovascular regulation. This compound has been instrumental in delineating these effects.

While antagonism of Y1 receptors with this compound has little effect on basal blood pressure, it significantly attenuates stress-induced hypertension.[5] In conscious spontaneously hypertensive rats, this compound reduced the maximum increase in heart rate induced by mental stress and attenuated the effects of exogenously administered NPY on both mean blood pressure and heart rate.[9]

ParameterSpecies/ModelTreatmentDosageEffectReference
Mean Blood PressureConscious Spontaneously Hypertensive RatsThis compound Infusion6 mg/kg/hAttenuated NPY-induced increase[9]
Heart RateConscious Spontaneously Hypertensive RatsThis compound Infusion6 mg/kg/hSignificantly reduced stress-induced tachycardia[9][10]
Blood PressurePithed RatThis compound (i.v.)ED50 = 0.11 +/- 0.03 mg/kgDose-dependently inhibited NPY-induced increase[11]

NPY is a potent vasoconstrictor, an effect mediated primarily through Y1 receptors on vascular smooth muscle cells.[12] this compound effectively antagonizes this vasoconstriction in various vascular beds.

Vascular BedSpeciesTreatmentIC50/pA2EffectReference
Human Cerebral ArteriesHumanThis compoundpA2 = 8.52 +/- 0.13Potent and competitive antagonist of NPY-induced contraction[12]
Isolated Perfused Rat KidneyRatThis compoundIC50 = 26.8 +/- 4.5 nMAntagonized NPY-induced increase in perfusion pressure[11]
Rabbit Ear ArteryRabbitThis compoundIC50 = 214 +/- 30 nMAntagonized NPY-induced increase in perfusion pressure[11]
Canine Splenic ArteriesDog1 μM this compound-Abolished vasoconstrictor responses to NPY[13]
Pig Kidney and Hind LimbPigThis compound Infusion (1.9 nmol/kg/min)Plasma level: 59 +/- 8 nMSignificant inhibition of NPY-evoked vascular responses[14][15]
Metabolic System

The NPY Y1 receptor is a key player in the regulation of energy homeostasis, including food intake and metabolism.

Blockade of Y1 receptors with this compound has been shown to reduce food intake, particularly of highly palatable food and in states of increased energy demand.[16] Intracerebroventricular (i.c.v.) administration of this compound can block the orexigenic (appetite-stimulating) effects of NPY.[16]

ConditionSpeciesTreatmentDosageEffectReference
NPY-induced FeedingRatThis compound (i.c.v.)10.0 nmolBlocked NPY-induced increase in chow consumption[16]
Palatable Diet IntakeRatThis compound (i.c.v.)10.0 nmolSignificantly reduced intake[16]
Fasting-induced FeedingRatThis compound (i.c.v.)10.0 nmolSignificantly reduced intake[16]

Recent studies suggest a role for the NPY-Y1 receptor system in pancreatic β-cell function.[7] Upregulation of Y1 receptor expression in islets of individuals with type 2 diabetes is associated with β-cell dysfunction.[7] Pharmacological inhibition of the Y1 receptor has been shown to enhance glucose-stimulated insulin secretion in mouse and human islets through a cAMP-dependent mechanism.[7]

Central Nervous System

This compound has been used to investigate the role of the NPY Y1 receptor in various central nervous system functions, including anxiety and epilepsy.

NPY is known to have anxiolytic (anxiety-reducing) effects, and blockade of Y1 receptors with this compound can produce anxiogenic-like behaviors.[3][17]

TestSpeciesTreatmentDosageEffectReference
Conditioned Place AversionRatThis compound (i.c.v.)5 μ g/6.5 μLProduced conditioned aversion for the drug-associated place[18]
Elevated Plus-MazeRatThis compound (i.c.v.)-Induced anxiogenic-like reaction[18]

The NPY system is implicated in the modulation of neuronal excitability. Studies have shown that this compound can have anticonvulsant properties in certain models of epilepsy.

Seizure ModelSpeciesTreatmentDosageEffectReference
Kainic Acid-induced Limbic SeizuresRatIntrahippocampal this compound10 μgIncreased seizure onset time threefold and reduced seizure number and duration three- to fourfold[19]

Experimental Protocols

In Vivo Cardiovascular Studies in Rats
  • Model: Conscious, spontaneously hypertensive rats (SHR).[9]

  • Procedure: Animals are cannulated for drug infusion and measurement of mean blood pressure (MBP) and heart rate (HR).[9] A mental stress test can be induced.

  • This compound Administration: Intravenous infusion at a rate of 6 mg/kg/hour.[9]

  • NPY Administration: Intravenous bolus injection of 2 nmol/kg.[9]

  • Data Collection: Continuous monitoring of MBP and HR before, during, and after drug administration and stress induction.[9]

A Acclimatize SHR to experimental setup B Surgical implantation of catheters for infusion and monitoring A->B C Recovery period B->C D Baseline recording of MBP and HR C->D E Induce mental stress (e.g., air jet) D->E F Administer this compound infusion (6 mg/kg/h) E->F G Administer NPY bolus (2 nmol/kg i.v.) F->G H Continue monitoring MBP and HR G->H I Data analysis: Compare cardiovascular parameters between treatment and control groups H->I

Figure 3: Experimental Workflow for In Vivo Cardiovascular Studies.
In Vitro Vasoconstriction Assay

  • Preparation: Isolated arterial rings (e.g., human cerebral arteries, rabbit saphenous vein) mounted in an organ bath.[12][20]

  • Procedure: Arterial rings are subjected to a baseline tension. Cumulative concentration-response curves to NPY are generated in the absence and presence of increasing concentrations of this compound.

  • This compound Incubation: Tissues are pre-incubated with this compound for a specified period before the addition of NPY.

  • Data Analysis: The contractile response is measured isometrically. Schild analysis can be used to determine the pA2 value, indicating the affinity of the antagonist.[21]

In Vivo Food Intake Studies in Rats
  • Model: Male Wistar rats.[16]

  • Procedure: Animals are habituated to the experimental conditions. Food intake is measured over a set period following drug administration.

  • This compound Administration: Intracerebroventricular (i.c.v.) injection (e.g., 10.0 nmol).[16]

  • NPY Administration: I.c.v. injection (e.g., 1.0 nmol) administered 5 minutes after this compound.[16]

  • Diet: Standard chow or a highly palatable diet can be used.[16]

  • Data Collection: Food consumption is measured at various time points (e.g., 30 min, 1h, 2h, 4h).[16]

Conclusion

This compound has proven to be an indispensable pharmacological agent for dissecting the multifaceted physiological roles of the NPY Y1 receptor. The blockade of this receptor by this compound has profound effects on the cardiovascular, metabolic, and central nervous systems. The data gathered from studies utilizing this compound have not only advanced our fundamental understanding of NPY signaling but also solidified the Y1 receptor as a promising therapeutic target for a range of human diseases. This technical guide provides a consolidated resource for researchers and drug development professionals working in this exciting field.

References

The Role of BIBP3226 in Elucidating Cardiovascular Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIBP3226, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor, has emerged as a critical pharmacological tool for investigating the complex role of the NPY system in cardiovascular regulation. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for its use, and visualizing its mechanism of action and experimental application. The information presented herein is intended to support researchers and drug development professionals in designing and executing preclinical studies to further unravel the intricate interplay between NPY and cardiovascular homeostasis. As a preclinical research tool, this compound has not been evaluated in human clinical trials for cardiovascular disease.

Introduction to this compound and the Neuropeptide Y System

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems. It plays a significant role in a myriad of physiological processes, including appetite regulation, anxiety, and importantly, cardiovascular control. Within the cardiovascular system, NPY is co-released with norepinephrine from sympathetic nerves and exerts its effects through a family of G protein-coupled receptors, with the Y1 receptor subtype being prominently involved in mediating vasoconstriction, cardiac remodeling, and the regulation of blood pressure and heart rate.[1]

This compound ((R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide) is a highly selective and potent competitive antagonist of the NPY Y1 receptor. Its development has provided researchers with an invaluable tool to dissect the specific contributions of the Y1 receptor pathway in various physiological and pathophysiological cardiovascular states.

Quantitative Data on this compound

The following tables summarize the binding affinity and functional potency of this compound in various cardiovascular and relevant non-cardiovascular tissues across different species.

Table 1: Binding Affinity (Ki) of this compound for the NPY Y1 Receptor

SpeciesTissue/Cell LineKi (nM)Reference
HumanY1 Receptor expressing CHO-K1 cells0.47 ± 0.07[2]
HumanSK-N-MC neuroblastoma cells5.1 ± 0.5[2]
RatParietal cortex membranes6.8 ± 0.7[2]

Table 2: Functional Antagonism (IC50) of this compound

SpeciesTissueFunctional AssayIC50 (nM)Reference
PigRenal arteries[125I]-NPY binding displacement7[2]
PigSpleen[125I]-NPY binding displacement55,000[2]
DogSpleen[125I]-NPY binding displacementIn the nM range[2]
RatCortex[125I]-NPY binding displacementIn the nM range[2]
BovineCortex[125I]-NPY binding displacementIn the nM range[2]

Table 3: In Vivo Effects of this compound on Cardiovascular Parameters

SpeciesModelThis compound DoseEffectReference
PigAnesthetized1 and 3 mg/kgReduced the long-lasting phase of sympathetic vasoconstriction by ~50%[2]
PigAnesthetized, reserpine-treated1 mg/kgMarkedly reduced PYY- and NPY-evoked vasoconstriction in the kidney by 95%[2]
PigAnesthetized, reserpine-treated190 nmol/kg/min infusionAbolished long-lasting vasoconstrictor responses in the hind limb[3]
PigAnesthetized, reserpine-treated190 nmol/kg/min infusionInhibited vascular responses to exogenous NPY in the kidney by 89%[3]
RatConscious Spontaneously Hypertensive (SHR)6 mg/kg/h infusionSignificantly reduced stress-induced maximum increase in heart rate[4][5]
RatConscious Spontaneously Hypertensive (SHR)6 mg/kg/h infusionAttenuated the effects of exogenous NPY on mean blood pressure and heart rate[4]

Experimental Protocols

In Vivo Continuous Intravenous Infusion in Rodents

This protocol is adapted from methodologies used in studies investigating the effects of this compound on blood pressure and heart rate in conscious, unrestrained rats.[5][6]

Objective: To assess the impact of systemic NPY Y1 receptor blockade on cardiovascular parameters.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Implantable infusion pump or tethered infusion system

  • Surgical tools for catheter implantation

  • Apparatus for continuous blood pressure and heart rate monitoring (e.g., telemetry or tail-cuff system)

  • Experimental animals (e.g., Sprague-Dawley or Spontaneously Hypertensive Rats)

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically implant a catheter into the jugular or femoral vein for drug administration. For continuous monitoring, implant a telemetry transmitter or acclimatize the animal to a tail-cuff system. Allow for a post-operative recovery period of at least 5 days.[6]

  • This compound Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration for infusion.

  • Infusion: Connect the indwelling catheter to the infusion system. Following a baseline recording period, initiate the continuous intravenous infusion of this compound at the desired dose (e.g., 6 mg/kg/h).[5]

  • Cardiovascular Monitoring: Continuously record mean arterial pressure (MAP) and heart rate (HR) throughout the baseline, infusion, and post-infusion periods.

  • Data Analysis: Analyze the changes in MAP and HR from baseline during this compound infusion. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Wire Myography for Assessing Vasoconstriction

This protocol outlines the use of wire myography to study the effect of this compound on NPY-induced vasoconstriction in isolated arterial segments.[7][8][9]

Objective: To determine the inhibitory effect of this compound on NPY-mediated vascular smooth muscle contraction.

Materials:

  • Wire myograph system

  • Isolated arterial segments (e.g., mesenteric or splenic artery)

  • Physiological Salt Solution (PSS), often Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C

  • Neuropeptide Y (NPY)

  • This compound

  • Vasoconstrictor agent for pre-contraction (e.g., phenylephrine or KCl)

  • Dissection microscope and tools

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully dissect the desired artery in ice-cold PSS. Clean the artery of surrounding connective and adipose tissue and cut into 2 mm rings.

  • Mounting: Mount the arterial rings on the wires of the myograph chambers filled with PSS.

  • Equilibration and Normalization: Allow the tissues to equilibrate for at least 30-60 minutes. Gradually increase the tension to an optimal resting tension, which is determined through a normalization procedure to mimic physiological conditions.

  • Viability Check: Assess the viability of the arterial rings by challenging them with a high potassium solution (e.g., 60 mM KCl).

  • Experimental Protocol:

    • Wash the tissues and allow them to return to baseline tension.

    • Incubate the tissues with either vehicle or a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • Generate a cumulative concentration-response curve to NPY by adding increasing concentrations of NPY to the bath.

  • Data Analysis: Record the contractile force generated in response to NPY in the presence and absence of this compound. Plot the concentration-response curves and calculate parameters such as EC50 and maximal contraction. A rightward shift in the NPY concentration-response curve in the presence of this compound indicates competitive antagonism.

Visualizing the Role of this compound

NPY Y1 Receptor Signaling Pathway in Vascular Smooth Muscle

NPY_Y1_Signaling_VSMC cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Activates This compound This compound This compound->Y1R Blocks Gq Gq Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Ca->PKC Activates CaMKII Ca²⁺/Calmodulin-dependent Kinase II (CaMKII) Ca->CaMKII Activates Contraction Vasoconstriction PKC->Contraction Promotes CaMKII->Contraction Promotes

Caption: NPY Y1 receptor signaling cascade in vascular smooth muscle cells.

Experimental Workflow for In Vivo Cardiovascular Studies with this compound

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase animal_prep Animal Preparation (Catheter & Telemetry Implantation) recovery Post-Surgical Recovery (≥ 5 days) animal_prep->recovery acclimatization Acclimatization to Experimental Conditions recovery->acclimatization baseline Baseline Cardiovascular Recording (MAP & HR) acclimatization->baseline infusion Continuous IV Infusion (Vehicle or this compound) baseline->infusion exp_recording Cardiovascular Recording During Infusion infusion->exp_recording post_infusion Post-Infusion Recording exp_recording->post_infusion data_extraction Data Extraction & Processing post_infusion->data_extraction statistical_analysis Statistical Analysis (e.g., ANOVA, t-test) data_extraction->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: A typical experimental workflow for in vivo cardiovascular studies.

Conclusion

This compound remains an indispensable tool for the preclinical investigation of the NPY Y1 receptor's role in cardiovascular regulation. Its high selectivity and potency allow for precise interrogation of this signaling pathway in a variety of experimental models. The data and protocols presented in this guide are intended to facilitate the design of robust studies aimed at further clarifying the complex involvement of the NPY system in cardiovascular health and disease, and to aid in the identification of novel therapeutic targets.

References

Investigating Feeding Behavior and Appetite with BIBP3226: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of BIBP3226, a potent and selective Neuropeptide Y (NPY) Y1 receptor antagonist, in the investigation of feeding behavior and appetite. This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Role in Appetite Regulation

Neuropeptide Y (NPY) is a powerful orexigenic peptide, meaning it stimulates appetite and food intake. It exerts its effects through a family of G protein-coupled receptors, with the Y1 receptor subtype playing a crucial role in mediating the increased feeding response. This compound, with the chemical name N2-(diphenylacetyl)-N-[(4-hydroxy-phenyl)methyl]-D-arginine amide, is the first potent and selective non-peptide antagonist for the NPY Y1 receptor.[1] Its ability to block the action of NPY at the Y1 receptor makes it an invaluable tool for studying the physiological roles of this pathway in the regulation of energy homeostasis.

This compound acts as a competitive antagonist at the Y1 receptor, effectively blocking the downstream signaling cascades that lead to increased food intake.[2] Studies have demonstrated that this compound can significantly reduce food intake stimulated by fasting and the consumption of highly palatable foods.[3][4] It has also been shown to block the orexigenic effects of exogenously administered NPY.[3][4]

Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity for various NPY receptor subtypes and its effects on food intake in animal models.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeSpeciesCell Line/TissueKi (nM)
NPY Y1HumanSK-N-MC cells7[5]
NPY Y1Rat-1.1[3]
NPY Y2Human->1000[2]
NPY Y4Human->1000[2]
NPY Y5Human->1000[2]

Table 2: Effects of this compound on Food Intake in Rats

Experimental ConditionThis compound Dose & RouteEffect on Food Intake
NPY-induced feeding10.0 nmol, i.c.v.Blocked the orexigenic effect of NPY.[3][4]
Fasting-induced feeding (24h)10.0 nmol, i.c.v.Significantly reduced food intake.[3][4]
Highly palatable diet10.0 nmol, i.c.v.Significantly reduced intake.[3][4]
Regular chow consumption10.0 nmol, i.c.v.No significant effect.[3][4]
NPY-induced feeding (PVN injection)0.4 nmol, into PVNCompletely blocked the stimulatory effect of a Y1/Y3 agonist.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate feeding behavior.

Protocol for Intracerebroventricular (ICV) Cannula Implantation in Rats

Objective: To surgically implant a guide cannula into the lateral ventricle of a rat brain for the subsequent administration of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical drill

  • Stainless steel guide cannula (22-gauge) and dummy cannula

  • Dental cement

  • Suturing material

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat and securely fix its head in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda, ensuring the skull is level.

  • Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm from bregma, ML: ±1.5 mm from midline, DV: -3.5 mm from the skull surface), drill a small hole through the skull.

  • Slowly lower the guide cannula to the target depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision around the cannula implant.

  • Administer post-operative analgesics and antibiotics and allow the animal to recover for at least one week before commencing experiments.

Protocol for Investigating the Effect of ICV this compound on Food Intake

Objective: To assess the impact of centrally administered this compound on spontaneous, NPY-induced, or fasting-induced food intake.

Materials:

  • Cannulated rats (from Protocol 3.1)

  • This compound solution (dissolved in a suitable vehicle, e.g., sterile saline or artificial cerebrospinal fluid)

  • Neuropeptide Y (NPY) solution (if applicable)

  • Microinjection pump and tubing

  • Injector cannula (28-gauge, extending slightly beyond the guide cannula)

  • Metabolic cages for individual housing and food intake measurement

  • Standard rat chow and/or highly palatable diet

  • Analytical balance

Procedure:

  • Habituate the rats to the experimental conditions, including handling, mock injections, and the specific diet.

  • For fasting-induced feeding studies, deprive the animals of food for a set period (e.g., 24 hours) with free access to water.

  • Gently restrain the rat and remove the dummy cannula.

  • Insert the injector cannula connected to the microinjection pump into the guide cannula.

  • Infuse the this compound solution (e.g., 10.0 nmol in a volume of 5 µL) over a period of 1-2 minutes.

  • For NPY-induced feeding, administer NPY (e.g., 5 µg) via ICV injection a few minutes after the this compound or vehicle administration.

  • Return the rat to its cage with a pre-weighed amount of food.

  • Measure food intake at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • A control group receiving only the vehicle should be included in each experiment.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

NPY_Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Activates This compound This compound This compound->Y1R Blocks G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Feeding ↑ Feeding Behavior cAMP->Feeding IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Feeding

Caption: NPY Y1 Receptor Signaling Pathway and Point of this compound Antagonism.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_experiment Phase 2: Experimentation cluster_data Phase 3: Data Collection & Analysis Animal_Acclimation Animal Acclimation & Handling Cannula_Implantation ICV Cannula Implantation Animal_Acclimation->Cannula_Implantation Recovery Post-operative Recovery Cannula_Implantation->Recovery Habituation Habituation to Experimental Conditions Recovery->Habituation Treatment_Groups Assign to Treatment Groups (Vehicle, this compound, NPY, etc.) Habituation->Treatment_Groups Drug_Administration ICV Administration of this compound/Vehicle Treatment_Groups->Drug_Administration Food_Presentation Presentation of Pre-weighed Food Drug_Administration->Food_Presentation Food_Intake_Measurement Measure Food Intake at Timed Intervals Food_Presentation->Food_Intake_Measurement Data_Analysis Statistical Analysis Food_Intake_Measurement->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General Experimental Workflow for Studying Feeding Behavior with this compound.

References

BIBP3226: A Technical Guide for Anxiety and Stress Response Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BIBP3226, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist, as a critical tool for research in anxiety and stress responses. This document details its mechanism of action, summarizes key quantitative data, provides methodological insights for experimental protocols, and visualizes associated signaling pathways and workflows.

Core Concepts: Mechanism of Action

This compound is a non-peptide, competitive antagonist of the neuropeptide Y receptor type 1 (Y1).[1][2] Its high affinity and selectivity for the Y1 receptor make it an invaluable tool for elucidating the physiological roles of the NPY system in the central nervous system, particularly in the modulation of anxiety and stress.[1][2] The anxiogenic-like effects observed upon administration of this compound underscore the anxiolytic role of endogenous NPY acting on Y1 receptors.[3][4][5] Studies have shown that the blockade of central NPY Y1 receptors by this compound is aversive, providing further evidence for the involvement of these receptors in regulating affective states.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies, providing a comparative overview of its pharmacological profile.

ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Human Y1 Receptor7 nM[1]
Human Y1 receptor expressing CHO-K1 cells0.47 ± 0.07 nM
SK-N-MC human neuroblastoma cells5.1 ± 0.5 nM
Rat parietal cortex membranes6.8 ± 0.7 nM
Antagonist Activity (pA2) Human cerebral arteries8.52 ± 0.13[6]
In Vivo Anxiogenic-like Effect Rats (Elevated Plus Maze)0.5 and 5 µg (i.c.v.)[4][5]
Conditioned Place Aversion Rats5 µ g/6.5 µl (i.c.v.)[3]
Attenuation of Stress-Induced Tachycardia Spontaneously Hypertensive Rats6 mg/kg/h (infusion)[7]

Experimental Protocols

In Vivo Assessment of Anxiety-Like Behavior: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The anxiogenic-like effects of this compound can be quantified using this paradigm.

Methodology:

  • Apparatus: The EPM consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign and elevated from the floor.

  • Animals: Adult male rats (e.g., Wistar) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimatize to the testing room for at least one hour before the experiment.

  • Drug Administration:

    • This compound is typically dissolved in a suitable vehicle (e.g., artificial cerebrospinal fluid).

    • For intracerebroventricular (i.c.v.) administration, animals are anesthetized and a guide cannula is stereotaxically implanted into a lateral ventricle.

    • Following a recovery period, this compound (e.g., 0.5 or 5 µg in a volume of 5 µl) is microinjected through the guide cannula.[4][5] Control animals receive a vehicle injection.

  • Behavioral Testing:

    • Approximately 10-15 minutes after the injection, each rat is placed in the center of the EPM, facing an open arm.

    • The behavior of the animal is recorded for a 5-minute session. Key parameters measured include:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

    • A decrease in the time spent and the number of entries into the open arms is indicative of an anxiogenic-like effect.

  • Data Analysis: Data are typically analyzed using a t-test or ANOVA to compare the this compound-treated group with the vehicle-treated control group.

Assessment of Aversive Properties: Conditioned Place Aversion

The conditioned place aversion (CPA) paradigm is used to assess the aversive properties of a drug.

Methodology:

  • Apparatus: A two-compartment apparatus with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning phase: On the first day, rats are allowed to freely explore both compartments for 15 minutes to determine any initial preference.

    • Conditioning phase (3 days):

      • On conditioning days, animals receive an i.c.v. injection of this compound (e.g., 5 µ g/6.5 µl) and are confined to one compartment for a set period (e.g., 30 minutes).[3]

      • On alternate days, they receive a vehicle injection and are confined to the other compartment. The drug-paired compartment is counterbalanced across animals.

    • Test phase: On the fifth day, the barrier between the compartments is removed, and the time spent in each compartment is recorded for 15 minutes.

  • Data Analysis: A significant decrease in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place aversion.

Signaling Pathways and Experimental Workflows

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. This compound, as a competitive antagonist, blocks these downstream signaling events by preventing NPY from binding to the Y1 receptor.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Activates This compound This compound This compound->Y1R Blocks Gi Gi/o Protein Y1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C PLC->Ca2_PKC

Caption: NPY Y1 Receptor Signaling Cascade and its Antagonism by this compound.

Experimental Workflow for Assessing Anxiogenic-like Effects

The following diagram illustrates a typical experimental workflow for investigating the anxiogenic-like effects of this compound in a rodent model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization Cannula_Implantation Stereotaxic Cannula Implantation (for i.c.v. administration) Animal_Acclimatization->Cannula_Implantation Recovery Surgical Recovery Period Cannula_Implantation->Recovery Drug_Administration This compound or Vehicle Administration (i.c.v.) Recovery->Drug_Administration Behavioral_Test Elevated Plus Maze Test (5-minute session) Drug_Administration->Behavioral_Test Data_Collection Record Behavioral Parameters (Time in open/closed arms, etc.) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Workflow for Investigating Anxiogenic-like Effects of this compound.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the role of the NPY Y1 receptor in anxiety and stress-related pathologies. Its high selectivity and well-characterized in vivo effects provide researchers with a reliable means to probe the endogenous NPY system. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for the design and interpretation of studies aimed at further understanding the neurobiology of anxiety and developing novel therapeutic interventions.

References

Methodological & Application

Application Notes: Preparation of BIBP3226 Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BIBP3226 is a non-peptide molecule widely used in scientific research as a potent and selective antagonist for the Neuropeptide Y receptor Y1 (NPY Y1).[1][2][3] It was the first non-peptide antagonist developed for the Y1 receptor and acts as a competitive antagonist.[2][4] this compound also demonstrates antagonist activity at the neuropeptide FF (NPFF) receptor.[5] The NPY Y1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[6][7] Due to its role in physiological processes such as appetite, anxiety, and blood pressure regulation, this compound is an invaluable tool for studying the NPY signaling pathway in various in vitro models.[1][2][8]

Proper preparation of a stock solution is critical for obtaining accurate and reproducible results in cell-based assays and other in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to the compound's high solubility.[9] These stock solutions can then be serially diluted to the final working concentration in the appropriate aqueous-based cell culture medium or assay buffer.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound relevant to the preparation of stock solutions.

PropertyValueCitations
Chemical Name N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide
Molecular Formula C₂₇H₃₁N₅O₃ (Free Base)[1]
Molecular Weight 473.57 g/mol (Free Base)[1]
Solubility DMSO: ≥78 mg/mL • Ethanol: ≥73.2 mg/mL • Water: ~1 mg/mL (up to 12.13 mg/mL with sonication)[9]
Receptor Selectivity Potent antagonist for NPY Y1 (Ki ≈ 1.1 nM) and NPFF receptors.[5]
Storage (Powder) Store at -20°C.
Storage (DMSO Solution) Short-term: 2 weeks at 4°C • Long-term: 6 months at -80°C[10]

Note: this compound is often supplied as a trifluoroacetate (TFA) salt. The molecular weight of the salt form will be higher than the free base, and the stoichiometry can vary between batches. Always refer to the Certificate of Analysis provided by the manufacturer for the exact molecular weight and net product content.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Determine the Mass of this compound:

    • Calculate the required mass of this compound powder using the molecular weight (MW) from the Certificate of Analysis. For this example, we will use the free base MW of 473.57 g/mol .

    • Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • To prepare 1 mL of a 10 mM (0.010 M) stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 473.57 g/mol x 1000 mg/g = 4.74 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out approximately 4.74 mg of this compound powder into the tared tube. Record the exact mass.

  • Dissolving the Compound:

    • Using the exact mass recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Calculation: Volume (µL) = [Mass (mg) / MW ( g/mol )] x [1 / Desired Concentration (mol/L)] x 1,000,000 (µL/L)

    • For an exact mass of 4.74 mg: Volume (µL) = [4.74 mg / 473.57 g/mol ] x [1 / 0.010 mol/L] x 1,000,000 µL/L = 1000 µL (1 mL)

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Ensuring Complete Solubilization:

    • Cap the tube securely.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[9]

  • Storage and Aliquoting:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[10] It is not recommended to store the solution for extended periods; use it as soon as possible.[9]

Dilution to Working Concentration:

For in vitro assays, the 10 mM DMSO stock solution must be serially diluted in the appropriate cell culture medium or assay buffer to the final desired concentration (e.g., 1 µM, 100 nM). Ensure the final concentration of DMSO in the assay does not exceed a level toxic to the cells (typically <0.1-0.5%).

Visualizations

G cluster_0 Preparation cluster_1 Storage cluster_2 Application calc Calculate Mass of This compound Powder weigh Weigh Powder calc->weigh add_dmso Add Calculated Volume of DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in Assay Buffer to Working Concentration store->dilute assay Perform In Vitro Assay dilute->assay

Caption: Workflow for preparing and storing this compound stock solution.

cluster_membrane Plasma Membrane NPY1R NPY Y1 Receptor Gi Gαi/o NPY1R->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts ATP to NPY Neuropeptide Y (NPY) NPY->NPY1R Activates This compound This compound This compound->NPY1R Inhibits Gi->AC Inhibits Response Cellular Response cAMP->Response

Caption: this compound antagonizes the NPY Y1 receptor signaling pathway.6 antagonizes the NPY Y1 receptor signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBP3226 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the NPY system in various in vivo models. These application notes provide a comprehensive overview of the recommended dosages, administration routes, and experimental protocols for the use of this compound in rodent studies, based on published literature.

Data Presentation: Recommended Dosages of this compound

The effective dosage of this compound can vary significantly depending on the rodent species, the route of administration, and the specific research question. The following tables summarize the dosages reported in various in vivo studies.

Table 1: Recommended Dosages of this compound in Rats

Route of AdministrationDosage RangeStudy FocusReference
Intracerebroventricular (i.c.v.)5 - 45 µg/kgIschemic stroke[3]
Intracerebroventricular (i.c.v.)5 µg / 6.5 µLAnxiety-like behavior
Intravenous (i.v.)500 nmol/kgBlood pressure regulation[4]
Intravenous (i.v.) infusion0.19 - 190 nmol/kg/minSympathetic vasoconstriction[5]

Table 2: Recommended Dosages of this compound in Mice

Route of AdministrationDosage RangeStudy FocusReference
Intracerebroventricular (i.c.v.)5 nmolThermoregulation, analgesia[4]

Signaling Pathway of NPY Y1 Receptor Antagonism by this compound

This compound exerts its effects by competitively blocking the NPY Y1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, NPY, to the Y1 receptor typically initiates a signaling cascade that leads to various physiological responses. By inhibiting this interaction, this compound modulates these downstream pathways.

NPY_Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Activates This compound This compound This compound->Y1R Inhibits Gi Gi/o Protein Y1R->Gi PLC Phospholipase C (PLC) Y1R->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Physiological_Response Physiological Response (e.g., Vasoconstriction, Food Intake) cAMP->Physiological_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC ERK ERK1/2 Ca2->ERK PKC->ERK ERK->Physiological_Response Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization B Randomization into Treatment Groups A->B C Preparation of this compound (as per protocol) B->C E Administration of this compound or Vehicle Control C->E D Baseline Measurements (optional) D->E F Behavioral/Physiological Assays E->F G Data Collection F->G H Statistical Analysis G->H I Interpretation of Results H->I

References

Application Notes and Protocols for Intracerebroventricular (ICV) Administration of BIBP3226

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBP3226 is a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) receptor subtype Y1.[1][2][3] It was the first non-peptide antagonist developed for the Y1 receptor and has been instrumental in elucidating the physiological roles of NPY and its receptors.[1][3] this compound also exhibits antagonist activity at the neuropeptide FF (NPFF) receptor.[3][4] Activation of the Y1 receptor is associated with various physiological processes, including the regulation of appetite, anxiety, and blood pressure.[1][3] Consequently, this compound has been utilized in numerous in vivo studies to investigate these functions, often administered directly into the central nervous system via intracerebroventricular (ICV) injection to bypass the blood-brain barrier.[5]

These application notes provide a detailed protocol for the ICV administration of this compound in rodents, a summary of its pharmacological data, and an overview of the signaling pathways it modulates.

Data Presentation

In Vivo Efficacy of ICV Administered this compound
SpeciesDoseAdministration RouteEffectReference
Rat5, 15, 45 µg/kgICVDose-dependent reduction in infarct volume following middle cerebral artery occlusion. The 15 µg/kg dose showed a significant decrease.[6][7]
Rat5 µ g/6.5 µLICVProduced conditioned place aversion, suggesting an anxiogenic-like effect.[8]
Mouse5 nmolICVCompletely antagonized the hypothermic effects of Neuropeptide FF (NPFF).[4][9]
Mouse5 nmolICVPrevented the anti-morphine actions of NPFF.[4][9]
In Vitro Binding and Potency of this compound
ReceptorCell/Tissue TypeAssay TypeValueReference
Human NPY Y1Recombinant cellsDisplacement of ¹²⁵I-labelled NPYKi = 7 nM[2]
Pig Renal ArteriesMembrane bindingDisplacement of ¹²⁵I-NPYIC₅₀ = 7 nM[10]
Pig SpleenMembrane bindingDisplacement of ¹²⁵I-NPYIC₅₀ = 55 µM[10]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for ICV Injection
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the compound in a suitable vehicle to the desired stock concentration.

  • Vehicle Selection: The choice of vehicle is critical for ensuring the stability and solubility of this compound and for minimizing any confounding biological effects.

    • Artificial Cerebrospinal Fluid (aCSF): This is the recommended vehicle as it closely mimics the ionic composition of the brain's extracellular fluid. A typical aCSF recipe includes (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. The solution should be sterile-filtered and have a pH adjusted to 7.4.

    • Sterile 0.9% Saline: This can be used as an alternative, though it is less physiological than aCSF.

  • Concentration: The final concentration of the this compound solution will depend on the target dose and the intended injection volume. For rodents, ICV injection volumes are typically in the range of 1-10 µL.

  • Solubility and Stability: Prepare solutions fresh on the day of the experiment to avoid degradation. If storage is necessary, aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Before administration, ensure the solution is clear and free of precipitates.

Protocol 2: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation in Rodents

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse or rat for subsequent ICV injections. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Anesthesia and Preparation:

    • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).

    • Shave the scalp and secure the animal in a stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent them from drying.

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Surgical Incision:

    • Administer a local anesthetic to the scalp.

    • Make a midline incision to expose the skull.

    • Clean and dry the skull surface using sterile cotton swabs.

  • Identification of Bregma and Targeting:

    • Identify the bregma, the junction of the sagittal and coronal sutures.

    • Determine the stereotaxic coordinates for the lateral ventricle. For adult mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -3.0 mm from the skull surface. For rats, these coordinates will be different and should be determined from a rat brain atlas.

  • Craniotomy and Cannula Implantation:

    • Drill a small burr hole through the skull at the target coordinates.

    • Slowly lower the guide cannula to the predetermined DV depth.

  • Securing the Cannula:

    • Secure the cannula to the skull using dental cement and skull screws.

  • Closure and Recovery:

    • Insert a dummy cannula into the guide cannula to keep it patent.

    • Suture the incision.

    • Administer post-operative analgesics and monitor the animal closely until it has fully recovered from anesthesia.

    • Allow the animal to recover for at least 5-7 days before commencing with ICV injections.

Protocol 3: Intracerebroventricular (ICV) Injection Procedure
  • Animal Handling: Gently restrain the animal. This procedure may be less stressful if the animal is habituated to handling.

  • Cannula Preparation: Remove the dummy cannula from the implanted guide cannula.

  • Injection:

    • Insert the internal injection cannula (which should extend slightly beyond the tip of the guide cannula) into the guide cannula.

    • Connect the injection cannula to a Hamilton syringe via polyethylene tubing.

    • Infuse the this compound solution slowly over 1-2 minutes. The use of a microinjection pump is recommended for a controlled and consistent infusion rate. For rats, a bolus injection should be limited to a volume of less than 10 μL administered over 15 to 30 seconds, while for mice, the volume should be less than or equal to 5 μL administered over 5 to 10 minutes.[11]

  • Post-Infusion: Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion of the compound and to prevent backflow upon withdrawal.

  • Final Steps: Slowly withdraw the injection cannula and replace the dummy cannula. Return the animal to its home cage and monitor for any adverse reactions.

Visualization of Signaling Pathways and Experimental Workflow

NPY_Y1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Activates This compound This compound This compound->Y1R Antagonizes G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca2 ↑ Intracellular Ca²⁺ PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3->Ca2 PKC Protein Kinase C DAG->PKC MAPK MAPK Pathway PKC->MAPK

Caption: NPY Y1 Receptor Signaling Pathway.

NPFF_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPFF Neuropeptide FF (NPFF) NPFFR NPFF Receptor (NPFFR1/NPFFR2) NPFF->NPFFR Activates This compound This compound This compound->NPFFR Antagonizes G_protein Gi/o Protein NPFFR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates

Caption: Neuropeptide FF Receptor Signaling Pathway.

ICV_Administration_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_injection ICV Injection cluster_post_injection Post-Injection prep_solution Prepare this compound Solution (aCSF or Saline) anesthesia Anesthetize Animal stereotaxic Mount in Stereotaxic Frame anesthesia->stereotaxic incision Scalp Incision stereotaxic->incision craniotomy Drill Burr Hole incision->craniotomy cannulation Implant Guide Cannula craniotomy->cannulation secure Secure with Dental Cement cannulation->secure suture Suture Incision secure->suture recovery Post-operative Recovery (5-7 days) suture->recovery restrain Gently Restrain Animal recovery->restrain remove_dummy Remove Dummy Cannula restrain->remove_dummy insert_injector Insert Injection Cannula remove_dummy->insert_injector infuse Infuse this compound Solution (1-2 min) insert_injector->infuse wait Wait (1-2 min) infuse->wait replace_dummy Replace Dummy Cannula wait->replace_dummy monitor Monitor Animal for Behavioral/Physiological Changes replace_dummy->monitor

Caption: Experimental Workflow for ICV Administration.

References

Application Notes and Protocols for BIBP3226 in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBP3226 is a potent and selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] With a high affinity for the human Y1 receptor (Ki = 7 nM), it has become an invaluable pharmacological tool for investigating the physiological roles of the NPY system in the central nervous system.[2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in brain slice electrophysiology recordings, enabling researchers to effectively study the impact of Y1 receptor blockade on neuronal activity and synaptic transmission.

NPY, a highly abundant neuropeptide in the mammalian brain, is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and neuronal excitability.[3] The Y1 receptor subtype, in particular, has been a focus of research due to its potential involvement in these processes. By selectively blocking the Y1 receptor, this compound allows for the elucidation of its specific contributions to neuronal signaling.

Signaling Pathway of the NPY Y1 Receptor

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3] Upon binding of NPY, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels. This compound acts by competitively binding to the Y1 receptor, thereby preventing NPY from initiating this signaling cascade.

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds This compound This compound This compound->Y1R Blocks G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Ion Channels PKA->Ion_Channel Modulates Neuronal_Activity ↓ Neuronal Excitability Ion_Channel->Neuronal_Activity

NPY Y1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies. This information is crucial for experimental design, including determining appropriate concentrations and understanding the compound's binding characteristics.

Table 1: Binding Affinity of this compound

Receptor SubtypePreparationRadioligandKi (nM)Reference
Human NPY Y1SK-N-MC cells¹²⁵I-PYY7[2]

Table 2: In Vitro Functional Activity of this compound

AssayCell LineAgonistIC₅₀ (nM)Reference
Neurogenic Vasoconstriction PotentiationRat Caudal ArteryNPY126[4]

Table 3: Recommended Concentrations for Brain Slice Electrophysiology

Brain RegionPreparationConcentrationObserved EffectReference
Hippocampus (Dentate Gyrus)Mouse Brain Slices1 µMBlockade of Y1-R during cholinergic activation[5]
Dorsolateral bed nucleus of the stria terminalis (dlBNST)Rat Brain SlicesNot specifiedBlockade of NPY-induced inhibition of neuronal excitability[6]

Experimental Protocols

This section provides detailed protocols for the preparation of acute brain slices and subsequent electrophysiological recordings using this compound. These protocols are based on established methodologies and can be adapted for specific research needs.

Protocol 1: Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices from rodents, a standard procedure for in vitro electrophysiology.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, Avertin)

  • Guillotine or surgical scissors

  • Dissection tools (forceps, scissors, spatula)

  • Vibratome

  • Agarose

  • Cyanoacrylate glue

  • Carbogen gas (95% O₂, 5% CO₂)

  • Ice

  • Beakers and Petri dishes

  • Recovery chamber

  • NMDG-HEPES aCSF (Cutting Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·4H₂O, and 10 MgSO₄·7H₂O. The pH should be adjusted to 7.3–7.4 with HCl.

  • Holding aCSF: (in mM) 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.

Procedure:

  • Anesthesia and Decapitation: Deeply anesthetize the animal using an approved method.[7] Once the animal is fully anesthetized (confirmed by lack of pedal reflex), quickly decapitate it.

  • Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG-HEPES aCSF.

  • Blocking and Mounting: Trim the brain to create a flat surface for mounting on the vibratome stage. A common approach for coronal slices is to make a cut to remove the cerebellum. For horizontal or sagittal slices, the brain can be hemisected. Secure the brain block to the vibratome specimen disc using cyanoacrylate glue.

  • Slicing: Submerge the mounted brain in the vibratome chamber filled with ice-cold, carbogenated NMDG-HEPES aCSF. Set the vibratome to cut slices at the desired thickness (typically 300-400 µm).[7]

  • Recovery: Carefully transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C and allow them to recover for 10-15 minutes.

  • Incubation: After the initial recovery, transfer the slices to a holding chamber containing carbogenated aCSF at room temperature. Slices should be allowed to incubate for at least 1 hour before recording.

Brain_Slice_Workflow cluster_prep Preparation cluster_slicing Slicing cluster_recovery Recovery & Incubation Anesthesia Anesthetize Animal Decapitation Decapitate Anesthesia->Decapitation Brain_Extraction Extract Brain into ice-cold NMDG-aCSF Decapitation->Brain_Extraction Mounting Mount Brain on Vibratome Brain_Extraction->Mounting Slicing Cut Slices (300-400 µm) in ice-cold NMDG-aCSF Mounting->Slicing Recovery Recover Slices in NMDG-aCSF at 32-34°C Slicing->Recovery Incubation Incubate Slices in aCSF at Room Temp Recovery->Incubation Recording Proceed to Electrophysiology Incubation->Recording

Workflow for Acute Brain Slice Preparation.
Protocol 2: Electrophysiological Recording with this compound

This protocol outlines the steps for performing whole-cell patch-clamp or field potential recordings in acute brain slices and applying this compound.

Materials:

  • Prepared acute brain slices

  • Recording rig (microscope, amplifier, micromanipulators, perfusion system)

  • Recording chamber

  • Patch pipettes (for patch-clamp) or glass microelectrodes (for field recordings)

  • Internal Solution (for patch-clamp, K-gluconate based): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.

  • aCSF: Same as the holding aCSF.

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C.

  • Perfusion system

Procedure:

  • Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 ml/min. The temperature of the perfusion solution should be maintained at 30-32°C.

  • Establish Recording:

    • For Whole-Cell Patch-Clamp: Visually identify a neuron using DIC optics. Approach the neuron with a patch pipette filled with internal solution and establish a gigaohm seal. Rupture the membrane to obtain the whole-cell configuration.

    • For Field Potential Recordings: Place a glass microelectrode filled with aCSF into the desired brain region (e.g., stratum radiatum of CA1 for Schaffer collateral recordings). Place a stimulating electrode in the appropriate afferent pathway.

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents/potentials, or field potentials) for at least 10-20 minutes to ensure a stable recording.

  • This compound Application: Dilute the this compound stock solution into the aCSF to the final desired concentration (e.g., 1 µM).[5] Switch the perfusion to the aCSF containing this compound.

  • Data Acquisition: Record the neuronal activity in the presence of this compound. To study the effect of Y1 receptor blockade on NPY-mediated effects, NPY can be co-applied or applied after a pre-incubation period with this compound.

  • Washout: To test for reversibility, switch the perfusion back to the control aCSF and record for an additional 20-30 minutes.

  • Data Analysis: Analyze the recorded data to quantify the effects of this compound on the measured electrophysiological parameters (e.g., amplitude and frequency of spontaneous events, amplitude and slope of evoked responses).

Recording_Logic Start Start Experiment Transfer_Slice Transfer Slice to Recording Chamber Start->Transfer_Slice Establish_Recording Establish Stable Electrophysiological Recording Transfer_Slice->Establish_Recording Baseline Record Baseline Activity (10-20 min) Establish_Recording->Baseline Apply_this compound Apply this compound (e.g., 1 µM in aCSF) Baseline->Apply_this compound Record_Effect Record Neuronal Activity in presence of this compound Apply_this compound->Record_Effect Washout Washout with Control aCSF Record_Effect->Washout Record_Washout Record during Washout Washout->Record_Washout End End Experiment Record_Washout->End

Experimental Logic for this compound Application.

Troubleshooting

  • Poor slice health: Ensure rapid brain extraction and constant immersion in ice-cold, carbogenated cutting solution. Minimize the time between decapitation and placing slices in the recovery chamber.

  • Inconsistent drug effect: Prepare fresh drug solutions daily. Ensure the perfusion system is working correctly and the entire slice is being exposed to the drug-containing aCSF.

  • Precipitation of this compound: When preparing working solutions from a DMSO stock, ensure adequate mixing and avoid high final concentrations of DMSO in the aCSF (typically <0.1%).

Conclusion

This compound is a critical tool for dissecting the role of the NPY Y1 receptor in neuronal function. The protocols and data presented here provide a solid foundation for researchers to design and execute robust brain slice electrophysiology experiments. By carefully following these guidelines, investigators can obtain high-quality, reproducible data to advance our understanding of the NPYergic system in health and disease.

References

Application Notes and Protocols for BIBP3226 in Blocking NPY-Induced Vasoconstriction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a potent vasoconstrictor and a key cotransmitter with norepinephrine in the sympathetic nervous system.[1][2] Its effects are mediated through various receptors, with the Y1 receptor subtype playing a predominant role in vascular smooth muscle contraction.[3][4] BIBP3226 is the first potent and selective non-peptide antagonist of the NPY Y1 receptor, making it an invaluable tool for investigating the physiological and pathological roles of NPY in cardiovascular regulation.[5][6] These application notes provide detailed protocols for utilizing this compound to block NPY-induced vasoconstriction in both in vivo and in vitro experimental models.

This compound acts as a competitive antagonist at the Y1 receptor, with high affinity in the nanomolar range and selectivity over other NPY receptor subtypes (Y2, Y4, Y5) and a wide range of other receptors.[5] By selectively blocking the Y1 receptor, this compound allows for the elucidation of NPY's contribution to sympathetic nerve stimulation-induced vasoconstriction and its potentiation of other vasoconstrictors like norepinephrine.[2][4][7]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Pigs
Vascular BedAgonistThis compound Dose/Administration% Inhibition of VasoconstrictionReference
KidneyNPY1 mg/kg95%[8][9]
SpleenNPY1 mg/kg20%[8][9]
Nasal MucosaSympathetic Nerve Stimulation (high frequency)1 mg/kg55-70%[8][9]
Hind LimbSympathetic Nerve Stimulation (high frequency)1 mg/kg55-70%[8][9]
KidneyExogenous NPY190 nmol/kg/min (i.v. infusion)89%[10][11]
KidneySympathetic Nerve Stimulation190 nmol/kg/min (i.v. infusion)60%[10][11]
Hind LimbExogenous NPY & Sympathetic Nerve Stimulation190 nmol/kg/min (i.v. infusion)Abolished long-lasting phase[10][11]
Table 2: In Vitro Efficacy of this compound
PreparationAgonistThis compound ConcentrationEffectReference
Canine Splenic ArteryNPY (10 nmol)1 µMAbolished vasoconstrictor response[12]
Canine Splenic ArteryNerve Stimulation (low frequency)0.1-1 µMDose-dependent inhibition of the second peak of vasoconstriction[12]
Rat Caudal ArteryNPYIC50 = 126 nMInhibition of vascular effects[7]

Signaling Pathways and Experimental Workflow

NPY Y1 Receptor Signaling Pathway in Vasoconstriction

Neuropeptide Y, upon binding to its G-protein coupled Y1 receptor on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction. This process primarily involves the Gq signaling pathway, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentration. This rise in calcium, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction.[1]

NPY_Y1_Vasoconstriction cluster_pip2 NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds to Gq Gq protein Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction Leads to PKC->Contraction Contributes to This compound This compound This compound->Y1R Blocks

Caption: NPY Y1 receptor-mediated vasoconstriction pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Studies

The following workflow outlines a general procedure for investigating the effect of this compound on NPY-induced vasoconstriction in an anesthetized animal model, such as the pig.

InVivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia, Instrumentation for blood pressure and flow measurement) Baseline Baseline Measurements (Record stable blood pressure and blood flow) AnimalPrep->Baseline NPY_Admin NPY Administration (Induce vasoconstriction) Baseline->NPY_Admin BIBP3226_Admin This compound Administration (Intravenous infusion or bolus) NPY_Admin->BIBP3226_Admin NPY_Challenge NPY Challenge (Re-administer NPY to assess blockade) BIBP3226_Admin->NPY_Challenge DataCollection Data Collection (Continuous recording of hemodynamic parameters) NPY_Challenge->DataCollection Analysis Analysis (Compare vasoconstrictor responses before and after this compound) DataCollection->Analysis

Caption: General experimental workflow for in vivo assessment of this compound.

Experimental Protocols

Protocol 1: In Vivo Blockade of NPY-Induced Vasoconstriction in Anesthetized Pigs

This protocol is based on methodologies described in studies by Lundberg et al. and Malmström et al.[8][9][10][11]

1. Animal Preparation:

  • Anesthetize pigs with a suitable anesthetic regimen (e.g., ketamine and xylazine for induction, followed by continuous infusion of a mixture of α-chloralose and urethane).

  • Tracheotomize and mechanically ventilate the animals.

  • Catheterize a femoral artery for continuous monitoring of arterial blood pressure and a femoral vein for drug administration.

  • Place flow probes around the desired arteries (e.g., renal, splenic, femoral) to measure blood flow.

2. Baseline Measurements:

  • Allow the animal to stabilize after surgery for at least 30 minutes.

  • Record baseline mean arterial pressure and blood flow in the selected vascular beds.

3. Induction of Vasoconstriction:

  • Administer a bolus injection of NPY or a selective Y1 receptor agonist (e.g., [Leu31, Pro34]NPY) intravenously to induce a measurable vasoconstrictor response (a decrease in blood flow and an increase in vascular resistance).

  • Alternatively, to study the effects on endogenous NPY, perform high-frequency sympathetic nerve stimulation of the relevant nerve trunk.

4. Administration of this compound:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).

  • Administer this compound as either a bolus intravenous injection (e.g., 1 mg/kg) or a continuous intravenous infusion (e.g., 0.19–190 nmol/kg/min for 30 minutes).[9][10][11] Note that due to its short half-life, continuous infusion is recommended for maintaining a stable blockade.[10][11]

5. Assessment of Blockade:

  • After administration of this compound, repeat the NPY administration or sympathetic nerve stimulation as performed in step 3.

  • Record the changes in blood pressure and blood flow.

6. Data Analysis:

  • Calculate the percentage inhibition of the vasoconstrictor response by comparing the magnitude of the response before and after this compound administration.

Protocol 2: In Vitro Blockade of NPY-Induced Vasoconstriction in Isolated Arteries

This protocol is adapted from studies on isolated canine splenic arteries.[12]

1. Tissue Preparation:

  • Euthanize the animal and dissect the desired artery (e.g., splenic artery).

  • Place the artery in cold, oxygenated Krebs-Henseleit solution.

  • Carefully remove adherent connective tissue and cut the artery into rings or segments.

  • Mount the arterial preparations in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Connect the preparations to isometric force transducers to record changes in tension.

2. Equilibration and Viability Check:

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension.

  • Contract the tissues with a high-potassium solution to ensure viability.

3. Induction of Vasoconstriction:

  • Add NPY to the organ bath in a cumulative concentration-response manner to determine the baseline contractile response.

  • For studying neurally released NPY, periarterial nerve stimulation can be performed using platinum electrodes.

4. Incubation with this compound:

  • Wash out the NPY or cease nerve stimulation and allow the tissue to return to baseline.

  • Add this compound (e.g., 0.1-1 µM) to the organ bath and incubate for a sufficient period (e.g., 30 minutes) to allow for receptor binding.

5. Assessment of Blockade:

  • Re-administer NPY or perform nerve stimulation in the presence of this compound.

  • Record the contractile responses.

6. Data Analysis:

  • Compare the concentration-response curves for NPY in the absence and presence of this compound to determine the extent of antagonism. Schild analysis can be used to determine the pA2 value, indicating the affinity of the antagonist.[13]

References

Application Notes and Protocols for Studying Food Intake with BIBP3226

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and conducting experiments to investigate the role of the Neuropeptide Y (NPY) Y1 receptor in the regulation of food intake using the selective antagonist, BIBP3226. Neuropeptide Y is a potent orexigenic peptide, and its effects are mediated through various receptor subtypes, with the Y1 receptor being a key player in stimulating feeding behavior, particularly for highly palatable foods.[1][2] this compound is a widely used tool to pharmacologically probe the function of the Y1 receptor in both central and peripheral systems.[3] Due to its inability to cross the blood-brain barrier, central effects of this compound must be studied via direct administration into the brain.[4]

This document outlines detailed protocols for in vivo studies in rodent models, including surgical procedures for central administration, methodologies for assessing food intake, and expected outcomes based on existing literature. Additionally, it provides a summary of the NPY Y1 receptor signaling pathway and quantitative data from relevant studies to aid in experimental design and data interpretation.

Signaling Pathway of the NPY Y1 Receptor

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[5] Upon binding of NPY, the receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits and the initiation of downstream signaling cascades. These pathways ultimately modulate neuronal excitability and neurotransmitter release, thereby influencing feeding behavior. The key signaling events are depicted in the diagram below and include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of intracellular calcium concentrations.[5][6]

NPY_Y1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonist Pharmacological Intervention NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R G_protein Gαi/βγ Y1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP ↓ cAMP PKA PKA cAMP->PKA Inhibition Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Ca_release->Neuronal_Activity MAPK MAPK Pathway PKC->MAPK MAPK->Neuronal_Activity This compound This compound This compound->Y1R Antagonism

Caption: NPY Y1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation for this compound Administration in Rats

This protocol describes the stereotaxic implantation of a guide cannula into the lateral ventricle for subsequent microinjection of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Stereotaxic apparatus

  • Guide cannula (22-gauge) and dummy cannula

  • Surgical drill with a small burr bit

  • Stainless steel screws for anchoring

  • Dental cement

  • Surgical instruments (scalpel, forceps, etc.)

  • Antiseptic solution (e.g., Betadine) and 70% ethanol

  • Analgesics for post-operative care

  • This compound solution and vehicle (e.g., sterile saline)

  • Microinjection pump and injector cannula (28-gauge)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the scalp and clean the surgical area with antiseptic solution.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.

  • Cannula Implantation:

    • Identify bregma (the junction of the sagittal and coronal sutures).

    • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle. Typical coordinates for rats are approximately: AP -0.8 mm, ML ±1.5 mm from bregma.

    • Drill a small hole at the target coordinates.

    • Implant 2-3 anchor screws into the skull.

    • Lower the guide cannula to the desired depth (DV -3.5 to -4.0 mm from the skull surface).

  • Fixation: Secure the cannula to the skull and anchor screws using dental cement.

  • Post-operative Care: Suture the incision and administer analgesics. Allow the animals to recover for at least one week before starting the experiments. House animals individually to prevent damage to the implant.

Protocol 2: Food Intake Measurement after i.c.v. Administration of this compound

This protocol outlines the procedure for measuring food intake in rats following the central administration of this compound.

Experimental Design:

  • Animals: Cannulated rats, individually housed.

  • Acclimatization: Acclimatize animals to the experimental conditions, including handling and mock injections. If using a specific diet (e.g., highly palatable), provide daily access for a set period to stabilize intake.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration.

  • Experimental Groups:

    • Vehicle control

    • This compound (various doses to establish a dose-response relationship)

    • Positive control (e.g., NPY administration to induce feeding)

    • This compound + NPY (to test the antagonistic effect)

  • Procedure:

    • Fasting (optional): For studies on fasting-induced feeding, deprive animals of food for a set period (e.g., 24 hours) with free access to water.[1]

    • Drug Administration: Gently restrain the animal, remove the dummy cannula, and insert the injector cannula connected to the microinjection pump. Infuse the vehicle or this compound solution (typically 1-5 µL over 1-2 minutes). For antagonist studies, administer this compound 5-15 minutes before the agonist (e.g., NPY).[1]

    • Food Presentation: Immediately after injection, present a pre-weighed amount of food (standard chow or a highly palatable diet).

    • Measurement: Measure the amount of food consumed at specific time points (e.g., 30 min, 1, 2, 4, and 24 hours).[1] Account for any spillage.

Caption: Experimental Workflow for Food Intake Study.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on food intake in rats.

Table 1: Effect of i.c.v. This compound on Food Intake in Rats

Treatment GroupDose (nmol, i.c.v.)Diet TypeEffect on Food IntakeCitation
This compound10.0Regular ChowNo significant effect[1]
This compound10.0Highly Palatable DietSignificant reduction[1]
This compound10.0Fasting-Induced (24h)Significant reduction[1]

Table 2: Antagonism of NPY-Induced Feeding by i.c.v. This compound in Rats

Pre-treatmentDose (nmol, i.c.v.)TreatmentDose (nmol, i.c.v.)Effect on NPY-induced FeedingCitation
Vehicle-NPY1.0Significant increase in food intake[1]
This compound10.0NPY1.0Blocked at 30 min and 4 h[1]

Table 3: Effect of Intra-Paraventricular Nucleus (PVN) Injection of this compound on Food Intake in Rats

Treatment GroupDose (nmol, intra-PVN)Diet TypeEffect on Food IntakeCitation
This compound0.4Regular ChowNo significant effect[1]
This compound1.0Sweetened MashReduced consumption[1]
This compound2.0Sweetened MashReduced consumption[1]

Table 4: Dose-Dependent Inhibition of NPY-Induced Feeding by Intra-PVN this compound

Treatment GroupDose (nmol, intra-PVN)NPY Dose (nmol, intra-PVN)% Reduction in NPY-induced Food IntakeCitation
This compound0.250.5Dose-responsive reduction[7]
This compound250.5~95%[7]

Conclusion

The selective NPY Y1 receptor antagonist, this compound, is a valuable pharmacological tool for elucidating the role of the Y1 receptor in the complex regulation of food intake. The protocols and data presented herein provide a framework for designing rigorous experiments to investigate its effects. Key considerations for experimental design include the appropriate route of administration (i.c.v. or direct intraparenchymal injection), the choice of diet (standard vs. palatable), and the feeding status of the animal (ad libitum fed vs. fasted). By carefully controlling these variables, researchers can effectively probe the contribution of the NPY-Y1 receptor pathway to both homeostatic and hedonic aspects of feeding behavior.

References

Application Notes and Protocols for the Use of BIBP3226 in Behavioral Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BIBP3226, a potent and selective neuropeptide Y (NPY) Y1 receptor antagonist, in preclinical behavioral models of anxiety. This document outlines the mechanism of action of this compound, detailed protocols for its use in common anxiety-related behavioral tests, and expected outcomes based on existing literature.

Introduction to this compound and its Role in Anxiety

Neuropeptide Y (NPY) is a 36-amino acid peptide widely expressed in the central nervous system, where it plays a crucial role in regulating stress and anxiety. NPY exerts its effects through a family of G protein-coupled receptors, with the Y1 receptor subtype being strongly implicated in mediating the anxiolytic (anxiety-reducing) effects of NPY.

This compound is the first selective non-peptide antagonist for the NPY Y1 receptor.[1][2] By blocking the action of endogenous NPY at the Y1 receptor, this compound is a valuable pharmacological tool to investigate the role of the NPY-Y1 receptor system in anxiety and to explore the potential of Y1 receptor modulation for the development of novel anxiolytic or anxiogenic compounds. Administration of this compound is expected to produce anxiogenic-like (anxiety-increasing) effects in rodent models of anxiety.[3]

Mechanism of Action: NPY Y1 Receptor Signaling

The NPY Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon binding of its endogenous ligand, NPY, the Y1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA). Additionally, Y1 receptor activation can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. By blocking this pathway, this compound prevents the downstream effects of NPY, thereby influencing neuronal excitability and anxiety-related behaviors.

NPY_Y1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Y1R NPY Y1 Receptor Gi_o Gi/o Protein Y1R->Gi_o Activates This compound This compound This compound->Y1R Binds & Blocks Anxiogenic Anxiogenic Effects This compound->Anxiogenic Induces NPY NPY NPY->Y1R Binds & Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PLC Phospholipase C Gi_o->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activates Anxiolytic Anxiolytic Effects PKA->Anxiolytic Leads to Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Anxiolytic Leads to PKC->Anxiolytic Leads to

Caption: NPY Y1 Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe the use of this compound in standard behavioral models of anxiety. It is crucial to include appropriate vehicle control groups in all experiments.

Intracerebroventricular (ICV) Cannulation and Injection

Due to its poor blood-brain barrier permeability, central administration of this compound via intracerebroventricular (ICV) injection is the preferred method for studying its effects on anxiety-related behaviors.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection pump and syringe

  • This compound

  • Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas for the specific species and strain, determine the coordinates for the lateral ventricle (e.g., for rats: ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).

  • Drill a small hole at the determined coordinates.

  • Implant the guide cannula to the correct depth and secure it with dental cement and anchor screws.

  • Insert the dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before behavioral testing.

  • On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the injection pump.

  • Infuse this compound or vehicle at a slow rate (e.g., 0.5-1.0 µL/min).

  • After infusion, leave the injector in place for a minute to prevent backflow, then replace the dummy cannula.

ICV_Injection_Workflow A Anesthesia & Stereotaxic Mounting B Scalp Incision & Skull Exposure A->B C Drill Hole at Stereotaxic Coordinates B->C D Implant & Secure Guide Cannula C->D E Post-operative Recovery (≥ 1 week) D->E F Removal of Dummy Cannula E->F G ICV Infusion of this compound/Vehicle F->G H Replacement of Dummy Cannula G->H I Behavioral Testing H->I

Caption: ICV Cannulation & Injection Workflow.
Elevated Plus Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anxiogenic compounds like this compound are expected to decrease the time spent and the number of entries into the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms)

  • Video tracking system or manual scoring

Protocol:

  • Habituate the animals to the testing room for at least 30 minutes prior to the test.

  • Administer this compound (e.g., 5 µg in rats, i.c.v.) or vehicle 15-30 minutes before the test.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (to assess locomotor activity)

Expected Quantitative Data:

Treatment GroupTime in Open Arms (s)Open Arm EntriesClosed Arm EntriesTotal Distance (cm)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (5 µg) Mean ± SEM Mean ± SEMNo significant changeNo significant change

Note: The arrows (↓) indicate the expected direction of change. Actual values need to be determined experimentally.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the center of the arena.

Materials:

  • Open field arena

  • Video tracking system

Protocol:

  • Habituate the animals to the testing room for at least 30 minutes.

  • Administer this compound (e.g., 5 µg in rats, i.c.v.) or vehicle 15-30 minutes prior to the test.

  • Place the animal in the center of the open field.

  • Allow the animal to explore for a set period (e.g., 5-10 minutes).

  • Record the following parameters:

    • Total distance traveled

    • Time spent in the center zone

    • Time spent in the peripheral zone

    • Number of entries into the center zone

    • Rearing frequency

Expected Quantitative Data:

Treatment GroupTotal Distance (cm)Time in Center (s)Center EntriesRearing Frequency
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (5 µg)No significant change Mean ± SEM Mean ± SEMNo significant change

Note: Previous studies suggest that at anxiogenic doses, this compound does not significantly alter total locomotor activity. The primary effect is expected to be a reduction in exploratory behavior in the center of the arena.

Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiogenic compounds are expected to increase the time spent in the dark compartment.

Materials:

  • Light-dark box apparatus (a box with a dark and a light compartment)

  • Video tracking system or manual scoring

Protocol:

  • Habituate the animals to the testing room.

  • Administer this compound or vehicle.

  • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Allow the animal to explore the apparatus for 5-10 minutes.

  • Record the following parameters:

    • Time spent in the light compartment

    • Time spent in the dark compartment

    • Number of transitions between compartments

    • Latency to first enter the dark compartment

Expected Quantitative Data:

Treatment GroupTime in Light (s)Time in Dark (s)TransitionsLatency to Dark (s)
VehicleMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound Mean ± SEM Mean ± SEM Mean ± SEM Mean ± SEM

Note: The arrows (↓, ↑) indicate the expected direction of change. Specific doses of this compound for this test need to be determined empirically, but starting with doses effective in the EPM is recommended.

Data Presentation and Interpretation

Quantitative data from these behavioral tests should be presented as mean ± standard error of the mean (SEM). Statistical analysis, such as t-tests or ANOVA, should be used to compare the effects of this compound treatment to the vehicle control group.

A significant decrease in open arm exploration in the EPM, reduced time in the center of the open field, and less time in the light compartment of the light-dark box, without significant changes in overall locomotor activity, would be indicative of an anxiogenic-like effect of this compound.

Conclusion

This compound is a critical tool for elucidating the role of the NPY Y1 receptor in anxiety. The protocols outlined in these application notes provide a framework for researchers to investigate the anxiogenic-like properties of this compound and to further explore the therapeutic potential of targeting the NPY system for anxiety disorders. Careful experimental design, including appropriate controls and standardized procedures, is essential for obtaining reliable and reproducible results.

References: While specific quantitative data tables for this compound are not readily available in all cited literature, the protocols and expected effects are based on the established pharmacology of NPY Y1 receptor antagonists and general principles of behavioral neuroscience. Key references for the anxiogenic-like effects of this compound include:

  • Rudolf, K., et al. (1994). The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: this compound. European journal of pharmacology, 271(2-3), R11–R13.[2]

  • Doods, H. N., et al. (1996). BIBP 3226, the first selective neuropeptide Y1 receptor antagonist: a review of its pharmacological properties. Regulatory peptides, 65(1), 71–77.

  • Kask, A., et al. (1996). Anxiogenic-like effect of the neuropeptide Y Y1 receptor antagonist this compound: antagonism with diazepam. European journal of pharmacology, 317(2-3), R3–R4.[3]

  • Kask, A., et al. (1999). Neuropeptide Y Y1 receptor antagonist this compound produces conditioned place aversion in rats. Progress in neuro-psychopharmacology & biological psychiatry, 23(4), 705–711.

  • Heilig, M. (2004). The NPY system in stress, anxiety and depression. Neuropeptides, 38(4), 213-224.

  • Broqua, P., et al. (1995). Behavioral effects of neuropeptide Y receptor agonists in the elevated plus-maze and fear-potentiated startle procedures. Behavioural pharmacology, 6(3), 215–222.[4]

References

Application Notes and Protocols: BIBP3226 as a Negative Control in NPY Signaling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in a myriad of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[1] These effects are mediated through a family of G protein-coupled receptors (GPCRs), namely the Y1, Y2, Y4, and Y5 receptor subtypes.[1][2][3] The NPY Y1 receptor, in particular, is a significant target for drug discovery due to its involvement in appetite stimulation and vasoconstriction.[1][2]

In the study of NPY signaling, highly selective receptor antagonists are indispensable tools for delineating the specific roles of each receptor subtype. BIBP3226 is a potent and highly selective, non-peptide competitive antagonist of the NPY Y1 receptor.[4][5][6] Its high affinity for the Y1 receptor, coupled with its significantly lower affinity for other NPY receptor subtypes, makes it an excellent negative control in experiments designed to investigate NPY signaling pathways.[5][6] By using this compound, researchers can confirm that an observed biological effect is indeed mediated by the Y1 receptor.

These application notes provide a comprehensive overview of this compound, its binding profile, and detailed protocols for its use as a negative control in key NPY signaling experiments.

Data Presentation: Ligand Binding Affinities

To effectively use this compound as a negative control, it is crucial to understand its binding profile in comparison to other commonly used NPY receptor ligands. The following table summarizes the binding affinities (Ki or IC50 in nM) of this compound and other selective antagonists for human NPY receptors.

LigandY1 Ki/IC50 (nM)Y2 Ki/IC50 (nM)Y4 Ki/IC50 (nM)Y5 Ki/IC50 (nM)Primary Target
This compound 0.47 - 7 [4][6]>10,000 [6]>1000 >10,000 Y1 Antagonist
BIIE0246>10,000[7]3.3 - 15[7][8][9][10]>10,000[7]>10,000[7]Y2 Antagonist
GR231118~1[11][12]Weak affinity[11]High affinity[11][12]Weak affinity[12]Y1 Antagonist / Y4 Agonist
CGP 71683>4000[13]200[13]56371.3 - 1.4[13]Y5 Antagonist

NPY Y1 Receptor Signaling Pathway

The NPY Y1 receptor is a canonical Gi/o-coupled GPCR.[1] Upon binding of NPY, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium ([Ca2+]i).[14] this compound, as a competitive antagonist, binds to the Y1 receptor and prevents NPY from binding, thereby blocking these downstream signaling events.[6]

NPY_Y1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY NPY Y1R Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates This compound This compound This compound->Y1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Ca_release ↑ [Ca²⁺]i PLC->Ca_release Stimulates ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates

Caption: NPY Y1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Characterizing a Test Compound

The following diagram illustrates a typical workflow for determining if a test compound's activity is mediated through the NPY Y1 receptor, using this compound as a negative control.

Experimental_Workflow cluster_agonist Agonist Activity cluster_antagonist Antagonist Activity (Negative Control) start Start: Hypothesis Test compound acts on NPY Y1R prepare_cells Prepare Cells Expressing NPY Y1 Receptor start->prepare_cells treat_compound Treat with Test Compound (Dose-Response) prepare_cells->treat_compound measure_agonist_response Measure Downstream Signal (e.g., ↓cAMP or ↑[Ca²⁺]i) treat_compound->measure_agonist_response agonist_result Agonist Effect Observed? measure_agonist_response->agonist_result pretreat_bibp Pre-treat with this compound (Effective Concentration) agonist_result->pretreat_bibp Yes conclusion_not_y1 Conclusion: Test compound acts via a different mechanism agonist_result->conclusion_not_y1 No treat_compound_bibp Co-treat with Test Compound pretreat_bibp->treat_compound_bibp measure_antagonist_response Measure Downstream Signal treat_compound_bibp->measure_antagonist_response antagonist_result Agonist Effect Blocked? measure_antagonist_response->antagonist_result conclusion_y1 Conclusion: Test compound is a Y1R Agonist antagonist_result->conclusion_y1 Yes antagonist_result->conclusion_not_y1 No end End conclusion_y1->end conclusion_not_y1->end

Caption: Workflow for using this compound as a negative control.

Experimental Protocols

In Vitro cAMP Accumulation Assay

This protocol is designed to measure the inhibition of adenylyl cyclase activity mediated by NPY Y1 receptor activation and its blockade by this compound.

Materials:

  • HEK293 cells stably expressing the human NPY Y1 receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Neuropeptide Y (NPY)

  • This compound

  • Test compound

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates (white, opaque for luminescence assays)

Procedure:

  • Cell Seeding:

    • Seed the NPY Y1 receptor-expressing cells into a 96-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare stock solutions of NPY, this compound, and the test compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the compounds in assay buffer.

  • Assay Protocol:

    • For Agonist Testing:

      • Remove the culture medium from the cells and wash once with assay buffer.

      • Add assay buffer containing a fixed concentration of IBMX (a phosphodiesterase inhibitor, e.g., 500 µM) to each well.

      • Add serial dilutions of NPY or the test compound to the respective wells.

      • Incubate for 15-30 minutes at 37°C.

      • Add a fixed concentration of forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells except the basal control.

      • Incubate for a further 15-30 minutes at 37°C.

    • For Antagonist Testing (Negative Control):

      • Remove the culture medium and wash the cells.

      • Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle for 15-30 minutes at 37°C.

      • Without washing, add NPY at its EC80 concentration (predetermined from an agonist dose-response curve) to the wells.

      • Incubate for 15-30 minutes at 37°C.

      • Add forskolin and incubate as described above.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.

    • For the negative control experiment, compare the NPY-induced inhibition of forskolin-stimulated cAMP production in the presence and absence of this compound. A significant reversal of the NPY effect by this compound confirms the involvement of the Y1 receptor.

Intracellular Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration upon NPY Y1 receptor activation and its blockade by this compound.

Materials:

  • NPY Y1 receptor-expressing cells

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Neuropeptide Y (NPY)

  • This compound

  • Test compound

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capability and automated injection

Procedure:

  • Cell Seeding:

    • Seed cells into the microplate and allow them to adhere and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells gently with assay buffer to remove excess dye. Add fresh assay buffer to the wells.

  • Compound Preparation:

    • Prepare concentrated stock solutions of NPY, this compound, and the test compound in assay buffer.

  • Assay Protocol:

    • Place the microplate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • For Agonist Testing:

      • Measure the baseline fluorescence for a few seconds.

      • Use the automated injector to add NPY or the test compound at various concentrations.

      • Immediately begin kinetic fluorescence measurements for 1-3 minutes.

    • For Antagonist Testing (Negative Control):

      • Add this compound (e.g., 1 µM) or vehicle to the wells and incubate for 10-20 minutes before placing the plate in the reader.

      • Measure the baseline fluorescence.

      • Inject NPY at its EC80 concentration.

      • Record the kinetic fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from the baseline.

    • Plot the peak ΔF against the log concentration of the agonist to determine the EC50 value.

    • In the negative control experiment, a significant reduction in the NPY-induced calcium signal in the presence of this compound indicates Y1 receptor-mediated activity.

Conclusion

This compound is an invaluable tool for researchers studying the NPY system. Its high potency and selectivity for the Y1 receptor make it the gold standard for use as a negative control to confirm the involvement of this receptor in biological responses. The protocols provided herein offer a framework for the effective application of this compound in key in vitro signaling assays. Proper use of such selective antagonists is essential for the accurate interpretation of experimental data and for advancing the development of novel therapeutics targeting the NPY Y1 receptor.

References

Application Notes and Protocols for the Quantification of BIBP3226 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBP3226 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] Its role in physiological processes such as the regulation of feeding behavior, energy homeostasis, and blood pressure makes it a significant compound in pharmacological research.[1][3] Accurate measurement of this compound plasma concentrations is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantification of this compound in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific analytical technique.

Principle of the Method

The quantification of this compound in plasma is achieved by HPLC-MS/MS. The method involves the extraction of this compound and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of an internal standard helps to correct for variations in sample preparation and instrument response.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A validated HPLC-MS/MS method has been established for the determination of this compound in biological matrices.[3][4] The following protocol is adapted for plasma samples.

Instrumentation and Materials
  • HPLC System: A system capable of delivering a stable flow rate.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase Kinetex® core-shell C8 column (2.6 μm, 150 × 2.1 mm) or equivalent is recommended.[3][4]

  • Reagents: Acetonitrile (ACN), water (LC-MS grade), formic acid, and an appropriate internal standard (e.g., a structural analog of this compound).

Chromatographic Conditions
ParameterCondition
Column Kinetex® core-shell C8 (2.6 μm, 150 × 2.1 mm)
Mobile Phase Acetonitrile and water (30:70, v/v) containing 0.1% (v/v) formic acid
Elution Mode Isocratic
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Selected Reaction Monitoring (SRM)
Precursor Ion (m/z) To be determined for this compound and IS
Product Ion (m/z) To be determined for this compound and IS
Collision Energy To be optimized for this compound and IS

Experimental Protocols

Plasma Sample Preparation

Effective sample preparation is critical to remove proteins and other interfering substances from the plasma matrix. Protein precipitation is a common, straightforward, and effective method.

Protocol: Protein Precipitation

  • Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex mix for 10-15 seconds.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution to each plasma sample, except for the blank plasma used for the calibration curve.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[5]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: The sample is now ready for injection into the HPLC-MS/MS system.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution.

  • Calibration Curve: Spike blank plasma with the working standard solutions to create a calibration curve with a range of concentrations (e.g., 0.25 to 30 ng/mL).[3][4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma in the same manner as the calibration standards.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC-MS/MS method for this compound in plasma. These values are based on published data for similar matrices and typical performance of such assays.[3][4]

Table 1: Method Validation Parameters

ParameterExpected Value
Linearity Range 0.25 - 30 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.15 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 80%
Matrix Effect < 15%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_recon Evaporate & Reconstitute supernatant->dry_recon hplc HPLC Separation dry_recon->hplc Inject msms MS/MS Detection hplc->msms quant Quantification msms->quant

Workflow for this compound plasma analysis.
Signaling Pathway of this compound Action

This compound acts as a competitive antagonist at the Neuropeptide Y Y1 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, NPY, to the Y1 receptor typically leads to the inhibition of adenylyl cyclase and the activation of phospholipase C. This compound blocks these downstream effects.[1][6][7][8][9][10]

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NPY NPY Y1R NPY Y1 Receptor (GPCR) NPY->Y1R Binds & Activates This compound This compound This compound->Y1R Binds & Blocks Gi Gi/o Protein Y1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca

NPY Y1 receptor signaling pathway and this compound antagonism.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plasma. Adherence to the detailed protocols for sample preparation and analysis is essential for obtaining accurate and reproducible results, which are fundamental for advancing the understanding of the pharmacological profile of this important NPY Y1 receptor antagonist.

References

Troubleshooting & Optimization

Troubleshooting BIBP3226 solubility issues for in vivo use.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIBP3226. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vivo studies, with a particular focus on addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1] It functions by competitively blocking the binding of NPY to the Y1 receptor, thereby inhibiting its downstream signaling pathways. The NPY system, particularly through the Y1 receptor, is involved in a variety of physiological processes, including the regulation of feeding behavior, anxiety, and blood pressure.[2][3][4]

Q2: I'm observing poor efficacy of this compound in my in vivo experiments despite promising in vitro results. What could be the issue?

A2: A common reason for discrepancies between in vitro and in vivo results is poor bioavailability due to low aqueous solubility. This compound is a hydrophobic molecule with limited solubility in aqueous solutions. If not formulated properly, it may precipitate upon administration, leading to reduced exposure at the target site and consequently, diminished efficacy.

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Its aqueous solubility is limited. For in vivo applications, it is common to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle for administration.

Q4: Can I administer a simple solution of this compound in saline?

A4: Direct dissolution of this compound in saline is generally not recommended due to its low aqueous solubility, which can lead to precipitation. A co-solvent system is typically required to maintain its solubility in an aqueous vehicle for in vivo administration.

Q5: Are there any known stability issues with this compound in solution?

A5: While specific stability data is not extensively published, it is good practice to prepare fresh solutions of this compound for each experiment to avoid potential degradation or precipitation over time. If storage is necessary, solutions should be stored at -20°C and protected from light. It is recommended to visually inspect the solution for any signs of precipitation before use.

Data Presentation

This compound Solubility Data
SolventSolubilitySource
Water~1 mg/mLVendor Data
DMSO≥50 mg/mLVendor Data
Ethanol≥73.2 mg/mLVendor Data

Note: Solubility can be influenced by factors such as the salt form of the compound, temperature, and pH. The data presented here is for the trifluoroacetate salt of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) Injection

This protocol provides a general method for preparing a this compound solution suitable for intravenous administration in rodents. The final concentration of DMSO is kept low to minimize potential toxicity.

Materials:

  • This compound (trifluoroacetate salt)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.

  • Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing PEG400 and saline. A common starting ratio is 40% PEG400 and 60% saline.

  • Prepare Final Dosing Solution:

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration.

    • Slowly add the this compound stock solution to the vehicle while vortexing to ensure rapid and uniform mixing. For example, to prepare a 1 mg/mL final solution with 10% DMSO, you would mix 1 part of a 10 mg/mL stock in DMSO with 4 parts PEG400 and 5 parts saline.

    • The final vehicle composition could be, for example, 10% DMSO, 40% PEG400, and 50% Saline.

  • Final Inspection: Visually inspect the final solution to ensure it is clear and free of any precipitates before administration.

Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection

For intraperitoneal injections, a slightly higher concentration of organic solvent may be tolerated.

Materials:

  • This compound (trifluoroacetate salt)

  • DMSO, sterile, cell culture grade

  • Tween® 80, sterile

  • Saline (0.9% NaCl), sterile

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 50 mg/mL).

  • Prepare Final Dosing Solution:

    • For a final vehicle composition of 10% DMSO, 5% Tween® 80, and 85% Saline, first mix the Tween® 80 with the saline.

    • Add the calculated volume of the this compound DMSO stock solution to the saline/Tween® 80 mixture while vortexing.

  • Final Inspection: Ensure the final solution is a clear, homogenous solution before injection.

Protocol 3: Preparation of this compound for Subcutaneous (SC) Injection

For subcutaneous administration, a vehicle that is well-tolerated and allows for gradual absorption is preferred.

Materials:

  • This compound (trifluoroacetate salt)

  • DMSO, sterile, cell culture grade

  • Corn Oil, sterile

Procedure:

  • Prepare Stock Solution: Dissolve this compound in a minimal amount of DMSO (e.g., to achieve a concentration of 100 mg/mL).

  • Prepare Final Dosing Solution:

    • Warm the sterile corn oil to approximately 37°C to reduce its viscosity.

    • Slowly add the this compound DMSO stock solution to the warmed corn oil while vortexing. The final concentration of DMSO should be kept as low as possible (ideally ≤5%).

  • Final Inspection: Ensure the final formulation is a uniform suspension or solution. If it is a suspension, ensure it is well-mixed before each administration.

Mandatory Visualizations

Signaling Pathway

NPY_Y1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Vasoconstriction, Appetite Regulation) PKA->Physiological_Effects PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->Physiological_Effects ERK ERK Signaling PKC->ERK Activates ERK->Physiological_Effects This compound This compound This compound->Y1R Blocks

Caption: NPY Y1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve mix 4. Mix Stock and Vehicle (Final Dosing Solution) dissolve->mix prepare_vehicle 3. Prepare Vehicle (e.g., PEG400/Saline) prepare_vehicle->mix inspect 5. Visual Inspection (Clear & Particulate-Free) mix->inspect administer 6. Administer to Animal (e.g., IV, IP, SC) inspect->administer observe 7. Observe for Adverse Effects administer->observe measure 8. Measure Pharmacological Response administer->measure

Caption: General experimental workflow for preparing and administering this compound.

Troubleshooting Guide

Troubleshooting_this compound start Start: Solubility Issue with this compound precip_stock Precipitation in Stock Solution (DMSO)? start->precip_stock precip_final Precipitation in Final Aqueous Vehicle? precip_stock->precip_final No sol_stock Solution: - Use fresh, anhydrous DMSO - Gently warm or sonicate - Ensure complete dissolution precip_stock->sol_stock Yes low_efficacy Low In Vivo Efficacy? precip_final->low_efficacy No sol_final Solution: - Decrease final concentration - Increase co-solvent percentage - Add a surfactant (e.g., Tween® 80) - Prepare fresh before use precip_final->sol_final Yes sol_efficacy Solution: - Re-evaluate formulation for precipitation - Increase dose - Consider alternative administration route low_efficacy->sol_efficacy Yes end End: Optimized Experiment low_efficacy->end No sol_stock->precip_final sol_final->low_efficacy sol_efficacy->end

Caption: Troubleshooting workflow for this compound solubility issues in vivo.

References

Technical Support Center: Optimizing BIBP3226 Concentration for Effective Y1 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BIBP3226 for effective Neuropeptide Y (NPY) Y1 receptor blockade. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions that may arise during the use of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
Poor solubility of this compound This compound has limited solubility in aqueous solutions.Prepare stock solutions in organic solvents like DMSO (up to 50 mg/ml) or ethanol.[1] For aqueous buffers, solubility is limited to approximately 1 mg/ml.[1] For in vivo use, consider appropriate vehicles and sonication to aid dissolution. Always prepare fresh solutions and avoid repeated freeze-thaw cycles.
Inconsistent or unexpected experimental results - Off-target effects: this compound also acts as an antagonist at Neuropeptide FF (NPFF) receptors, which can lead to confounding results.[1][2] - Non-specific binding: At higher concentrations, non-specific interactions may occur, leading to artifacts.[3] - Degradation of the compound: Improper storage can lead to degradation.- Use the lowest effective concentration of this compound as determined by dose-response studies. - Include appropriate controls, such as the inactive (S)-enantiomer, to differentiate Y1 receptor-specific effects from non-specific actions.[4] - Store this compound as a solid at -20°C.[1][5] For stock solutions in DMSO, store at -80°C for up to 6 months.[6]
Difficulty in determining the optimal in vitro concentration The effective concentration of this compound is highly dependent on the specific assay, cell type, and expression level of the Y1 receptor.- Perform a concentration-response curve to determine the IC50 or Ki value in your specific experimental system. - Start with concentrations in the low nanomolar range, as this compound has a high affinity for the Y1 receptor (Ki values are often in the single-digit nM range).[4][7][8] - For functional assays, a concentration of 0.1 µM has been shown to effectively antagonize NPY-induced effects.[4] A concentration of 1 µM has been used to abolish responses to Y1 selective agonists.[9]
Difficulty in determining the optimal in vivo concentration The effective in vivo dose depends on the animal model, route of administration, and the specific physiological parameter being measured. This compound has a short plasma half-life.[10]- For intracerebroventricular (i.c.v.) administration in rats, doses around 5 nmol have been used.[2] - For intravenous (i.v.) administration, doses can range from 500 nmol/kg to 1 mg/kg.[2][11] Continuous infusion may be necessary to maintain effective plasma concentrations due to its short half-life. - Always perform pilot studies to determine the optimal dose for your specific experimental conditions.
Observed anxiogenic-like effects in behavioral studies Blockade of central NPY Y1 receptors by this compound has been shown to produce anxiogenic-like effects.[1][12]This is a known pharmacological effect of Y1 receptor antagonism. Ensure that this effect is considered when interpreting behavioral data. Use appropriate behavioral controls and paradigms to dissect the specific role of Y1 blockade in the observed outcomes.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound to aid in experimental design.

Table 1: Binding Affinity (Ki) and Potency (IC50) of this compound
Receptor/Cell LineSpeciesAssay TypeKi (nM)IC50 (nM)Reference
Y1 Receptor (CHO-K1 cells)HumanRadioligand Displacement0.47 ± 0.07-[4]
Y1 Receptor (SK-N-MC cells)HumanRadioligand Displacement5.1 ± 0.5-[4]
Y1 Receptor (Parietal Cortex)RatRadioligand Displacement6.8 ± 0.7-[4]
Y1 ReceptorHumanRadioligand Displacement7-[8]
Y1 ReceptorRatRadioligand Displacement1.1-[1]
NPFF2 ReceptorHumanRadioligand Displacement79-[1]
NPFF ReceptorRatRadioligand Displacement108-[1]
Rat Caudal ArteryRatFunctional Assay (Vasoconstriction)-126[13]

Note: IC50 values are dependent on assay conditions, while Ki is an intrinsic property of the compound. It is recommended to determine these values under your specific experimental conditions.[14]

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight473.57 g/mol (Free Base)[1]
FormulaC27H31N5O3[1]
AppearanceOff-white solid[5]
SolubilityWater: up to 1 mg/ml DMSO: up to 50 mg/ml[1]
Storage-20°C as solid[1][5]

Experimental Protocols & Methodologies

Below are detailed protocols for key experiments involving this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the Y1 receptor.

Materials:

  • Cells or tissues expressing the Y1 receptor (e.g., SK-N-MC cells, rat brain membranes).

  • Radiolabeled NPY (e.g., ¹²⁵I-PYY or ³H-NPY).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter or gamma counter.

Procedure:

  • Prepare cell membranes or whole cells according to standard laboratory protocols.

  • In a microplate, add a fixed concentration of radiolabeled NPY.

  • Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • For non-specific binding control, add a high concentration of unlabeled NPY (e.g., 1 µM).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 2 hours), as determined by kinetic experiments.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Analyze the data using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

In Vitro Functional Assay: Calcium Mobilization

Objective: To assess the functional antagonism of this compound on NPY-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the Y1 receptor (e.g., SK-N-MC cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • NPY (agonist).

  • This compound.

  • Appropriate cell culture medium and buffers.

  • Fluorometric imaging plate reader or microscope.

Procedure:

  • Plate cells in a black-walled, clear-bottom microplate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

  • Establish a baseline fluorescence reading.

  • Add a fixed concentration of NPY (typically the EC80) to stimulate calcium mobilization.

  • Measure the change in fluorescence intensity over time.

  • Analyze the data to determine the inhibitory effect of this compound on the NPY-induced calcium response and calculate the IC50.

Visualizations

Y1 Receptor Signaling Pathway and Point of this compound Intervention

Y1_Signaling_Pathway cluster_membrane Cell Membrane Y1R Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG NPY NPY NPY->Y1R This compound This compound This compound->Y1R Blocks ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release

Caption: Mechanism of this compound action on the Y1 receptor signaling pathway.

General Experimental Workflow for In Vitro Characterization of this compound

In_Vitro_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion prep_compound Prepare this compound Stock (e.g., in DMSO) binding_assay Radioligand Binding Assay (Determine Ki) prep_compound->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ Mobilization) prep_compound->functional_assay prep_cells Culture Y1 Receptor- Expressing Cells prep_cells->binding_assay prep_cells->functional_assay calc_ic50 Calculate IC50 binding_assay->calc_ic50 dose_response Generate Dose-Response Curves functional_assay->dose_response calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki determine_conc Determine Optimal This compound Concentration calc_ki->determine_conc dose_response->determine_conc

Caption: Workflow for determining the optimal in vitro concentration of this compound.

Troubleshooting Logic for Suboptimal Y1 Receptor Blockade

Caption: A logical approach to troubleshooting suboptimal this compound performance.

References

Addressing the short half-life of BIBP3226 in in vivo experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIBP3226. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the short in vivo half-life of this compound and to offer practical advice for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo half-life of this compound?

A1: this compound has a very short half-life in plasma. Studies in pigs have shown that its elimination follows a two-compartment model with a rapid initial alpha-phase of approximately 2.0 minutes and a subsequent beta-phase of about 20.1 minutes.[1][2] This necessitates specific experimental designs to maintain effective concentrations in vivo.

Q2: Why is the half-life of this compound so short?

A2: The short half-life is likely due to rapid metabolism and clearance from the body. While specific metabolic pathways for this compound are not extensively detailed in publicly available literature, small molecule antagonists are often subject to rapid enzymatic degradation and renal or hepatic clearance.

Q3: What are the primary challenges encountered when using this compound in vivo?

A3: The main challenges include:

  • Maintaining effective concentrations: Due to its short half-life, a single bolus injection may not provide sustained receptor antagonism for the duration of the experiment.

  • Vehicle selection and solubility: As a non-peptide small molecule, finding a suitable vehicle for in vivo administration that ensures solubility and minimizes toxicity can be challenging.

  • Potential for non-specific effects: At higher concentrations, which might be used to counteract the short half-life, the risk of off-target effects increases. Some studies suggest that this compound may inhibit NPY-induced feeding through a non-specific mechanism at high doses.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of expected antagonist effect. Sub-threshold concentration at the target receptor. The short half-life may lead to a rapid drop in this compound concentration below the effective level.Consider continuous intravenous infusion to maintain a steady-state plasma concentration.[1][2] Alternatively, for central nervous system studies, direct intracerebroventricular (i.c.v.) or intracerebral injections can be used to bypass peripheral clearance.
Inappropriate vehicle or poor solubility. If this compound precipitates out of solution, the bioavailable concentration will be reduced.Ensure complete solubilization of this compound in the chosen vehicle. A common practice for similar compounds is to first dissolve in a small amount of DMSO and then dilute with saline or another aqueous buffer. Always perform a visual inspection for precipitation before administration.
Variability in experimental results. Inconsistent drug exposure. Differences in injection speed, site, or animal metabolism can lead to variable plasma concentrations.Standardize the administration protocol meticulously. For critical experiments, consider measuring plasma levels of this compound to correlate with the observed effects.
Observed effects are suspected to be non-specific. High local or systemic concentrations. Bolus injections can lead to transiently high concentrations that may cause off-target effects.Use the lowest effective dose determined from dose-response studies. Continuous infusion can also help to avoid high peak concentrations.[1][2] Include control experiments with the vehicle alone and, if possible, an inactive enantiomer of the antagonist.
Animal distress or adverse reactions post-injection. Vehicle toxicity or irritation. Some organic solvents like DMSO can cause irritation or toxicity at high concentrations. The pH of the vehicle can also be a factor.Minimize the percentage of organic co-solvents in the final injection volume. Ensure the pH of the vehicle is within a physiologically tolerable range.[4] Monitor animals closely after administration.

Quantitative Data Summary

Pharmacokinetic Parameters of this compound
Animal ModelRoute of AdministrationAlpha-Phase Half-LifeBeta-Phase Half-LifeReference
PigIntravenous (i.v.)2.0 ± 0.2 min20.1 ± 0.9 min[1][2]
In Vivo Administration Doses of this compound
Animal ModelRoute of AdministrationDose RangeExperimental ContextReference
PigIntravenous (i.v.) infusion0.19-190 nmol/kg/minVasoconstriction studies[1][2]
PigIntravenous (i.v.)1 and 3 mg/kgSympathetic vasoconstriction[5]
RatIntravenous (i.v.)up to 1 mg/kgBlood pressure regulation[6]
RatIntravenous (i.v.)500 nmol/kgBlood pressure response to NPFF[7]
RatIntracerebroventricular (i.c.v.)5, 15, or 45 µg/kgCerebral ischemia[8]
RatIntracerebroventricular (i.c.v.)10.0 nmolFood intake studies[9]
RatParaventricular Nucleus (PVN)0.25-25 nmolFood intake studies[3]
MouseIntracerebroventricular (i.c.v.)5 nmolNPFF-induced hypothermia and anti-morphine action[7]
Spontaneously Hypertensive RatIntravenous (i.v.) infusion6 mg/kg/hourBlood pressure and heart rate[10]

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion in Pigs

This protocol is adapted from studies investigating the vascular effects of this compound.[1][2]

  • Preparation of this compound Solution:

    • Due to its likely poor aqueous solubility, first dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Further dilute the solution with sterile saline (0.9% NaCl) to the desired final concentration for infusion. The final concentration of the organic solvent should be minimized (ideally <5%) to avoid vehicle-related effects.

    • Ensure the final solution is clear and free of precipitation.

  • Animal Preparation:

    • Anesthetize the pig according to institutionally approved protocols.

    • Surgically place catheters in a suitable artery for blood pressure monitoring and a vein for drug infusion.

  • Administration:

    • Use a calibrated infusion pump to deliver the this compound solution at a constant rate.

    • Dose rates can range from 0.19 to 190 nmol/kg/min, depending on the desired level of receptor antagonism.[1][2]

    • Allow approximately 20 minutes for the plasma concentration of this compound to reach a plateau.[1][2]

  • Monitoring:

    • Continuously monitor physiological parameters such as blood pressure and heart rate.

    • If possible, collect blood samples at various time points to determine the plasma concentration of this compound.

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Rats

This protocol is based on studies investigating the central effects of this compound.[8]

  • Preparation of this compound Solution:

    • Dissolve this compound in a vehicle suitable for central administration, such as artificial cerebrospinal fluid (aCSF) or sterile saline. A small amount of a co-solvent like DMSO may be used initially for dissolution, followed by dilution in the aqueous vehicle.

    • Ensure the final solution is sterile-filtered.

  • Animal Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole over the target ventricle.

  • Administration:

    • Use a microsyringe to slowly inject the this compound solution into the ventricle.

    • Doses can range from 5 to 45 µg/kg.[8]

    • The injection volume should be kept small (typically a few microliters) to avoid increasing intracranial pressure.

  • Post-Procedure Care:

    • Suture the incision and provide appropriate post-operative care, including analgesia.

    • Monitor the animal for recovery and any adverse effects.

Visualizations

NPY Y1 Receptor Signaling Pathway

NPY_Y1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 Ca²⁺ PLC->Ca2 ↑ Intracellular PKA Protein Kinase A (PKA) cAMP->PKA Activates PKC Protein Kinase C (PKC) Ca2->PKC Activates CaMKII CaMKII Ca2->CaMKII Activates ERK ERK1/2 PKC->ERK Activates CaMKII->ERK Activates Proliferation Cellular Responses (e.g., Proliferation) ERK->Proliferation Leads to This compound This compound This compound->Y1R Antagonizes Workflow cluster_problem Problem Definition cluster_strategy Experimental Strategy cluster_methods Methodology cluster_outcome Desired Outcome Problem Short in vivo half-life of this compound (<20 min) Strategy Maintain Effective Concentration Problem->Strategy Infusion Continuous i.v. Infusion Strategy->Infusion Peripheral Studies Direct Direct CNS Administration (i.c.v.) Strategy->Direct Central Studies Formulation Advanced Formulation (e.g., nanoparticles, liposomes) Strategy->Formulation Future Direction Outcome Sustained Receptor Antagonism & Reliable In Vivo Data Infusion->Outcome Direct->Outcome Formulation->Outcome

References

Why does BIBP3226 have poor blood-brain barrier penetration?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments with BIBP3226.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor penetration of the blood-brain barrier (BBB)?

A1: The limited ability of this compound to cross the blood-brain barrier is a critical factor to consider in experimental design, particularly for central nervous system (CNS) studies. Evidence strongly suggests that systemic administration of this compound does not lead to significant concentrations in the brain. To achieve effects on central neuropeptide Y (NPY) Y1 receptors, direct intracranial injection is necessary.

The poor BBB penetration of this compound is likely attributable to a combination of its physicochemical properties and potential interaction with active efflux transporters at the BBB.

Physicochemical Properties:

PropertyValueImplication for BBB Penetration
Molecular Weight 473.57 g/mol [1]Within the generally accepted range for potential BBB penetration, though on the higher side.
Calculated LogP Not availableA key determinant of lipid membrane permeability. An optimal range is crucial for BBB passage.
Calculated Polar Surface Area (PSA) Not availableHigh PSA can limit BBB penetration due to the need to shed water molecules to enter the lipid bilayer of the BBB.

Role of Efflux Transporters:

The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of substances out of the brain and back into the bloodstream. This is a common mechanism that limits the brain penetration of many drug candidates. While direct experimental evidence confirming this compound as a P-gp substrate is not currently available in the literature, this remains a plausible and significant contributor to its poor BBB penetration.

Troubleshooting Experimental Design

Q2: I am not observing the expected CNS effects of this compound after peripheral administration in my animal model. What could be the reason?

A2: This is a common observation and is directly related to the poor blood-brain barrier penetration of this compound. As mentioned in the previous FAQ, systemic administration routes (e.g., intravenous, intraperitoneal, oral) are unlikely to deliver therapeutically relevant concentrations of this compound to the brain.

Troubleshooting Steps:

  • Confirm the route of administration: For investigating the central effects of this compound, direct administration into the CNS is required. This can be achieved through techniques such as intracerebroventricular (ICV) or direct intracerebral injection.

  • Review literature for appropriate dosing and administration protocols: Several studies have successfully demonstrated the central effects of this compound using direct CNS administration. Consult these resources for guidance on appropriate vehicle, concentration, and injection volume for your specific animal model and experimental question.

Experimental Protocols

Q3: How can I experimentally verify the poor BBB penetration of a compound like this compound?

A3: Several in vitro and in vivo methods can be employed to assess the BBB permeability of a compound. Below are detailed methodologies for two commonly used assays.

In Vitro Model: Madin-Darby Canine Kidney (MDCK) Cell Transwell Assay

This assay is widely used to predict the permeability of compounds and to determine if they are substrates of efflux transporters like P-glycoprotein. MDCK cells, when transfected with the human MDR1 gene (encoding for P-gp), form a polarized monolayer with tight junctions that mimics the BBB.

Methodology:

  • Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured for 4-5 days to form a confluent, polarized monolayer.

  • Assay Initiation: The test compound (e.g., this compound) is added to the apical (A) side of the cell monolayer.

  • Permeability Measurement (A-B): The concentration of the compound that crosses the monolayer to the basolateral (B) side is measured over time (typically a 60-minute incubation). This determines the apparent permeability coefficient (Papp) in the absorptive direction.

  • Efflux Measurement (B-A): To assess active efflux, the compound is added to the basolateral compartment, and its transport to the apical compartment is measured.

  • Calculation of Efflux Ratio (ER): The efflux ratio is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.

  • Data Analysis: The concentration of the compound in the receiver compartment is quantified using a suitable analytical method, such as LC-MS/MS.

In Vivo Model: In Situ Brain Perfusion

This technique allows for the direct measurement of a compound's transport across the BBB in a live, anesthetized animal.

Methodology:

  • Animal Preparation: A rat or mouse is anesthetized, and the common carotid artery is surgically exposed and catheterized.

  • Perfusion: A perfusion fluid (a buffered physiological salt solution) containing a known concentration of the test compound (e.g., radiolabeled this compound) is infused directly into the carotid artery for a short period (typically 5-10 minutes).

  • Washout: Following the infusion of the test compound, a washout solution is perfused to remove any compound remaining in the cerebral vasculature.

  • Brain Tissue Collection: The animal is euthanized, and the brain is collected and homogenized.

  • Quantification: The amount of the compound that has crossed the BBB and entered the brain parenchyma is quantified.

  • Calculation of Brain-to-Plasma Ratio (Kp): The concentration of the compound in the brain is compared to its concentration in the plasma (or perfusate) to determine the Kp value. A low Kp value indicates poor BBB penetration.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

BBB_Penetration_Factors cluster_factors Factors Influencing BBB Penetration cluster_compound This compound Physicochemical\nProperties Physicochemical Properties Poor BBB\nPenetration Poor BBB Penetration Physicochemical\nProperties->Poor BBB\nPenetration  - High MW (>500 Da)  - Unfavorable LogP  - High PSA (>90 Ų) Active Efflux Active Efflux Active Efflux->Poor BBB\nPenetration  - P-glycoprotein (P-gp)  - BCRP, MRPs This compound This compound (MW = 473.57) This compound->Poor BBB\nPenetration Likely Contribution

Caption: Factors contributing to the poor blood-brain barrier penetration of this compound.

Experimental_Workflow cluster_invitro In Vitro: MDCK-MDR1 Assay cluster_invivo In Vivo: In Situ Brain Perfusion Start_vitro Seed MDCK-MDR1 cells on Transwell Incubate Incubate to form monolayer Start_vitro->Incubate Add_Compound Add this compound to Apical (A) or Basolateral (B) side Incubate->Add_Compound Measure_Transport Measure transport to opposite compartment (B or A) Add_Compound->Measure_Transport Calculate_ER Calculate Efflux Ratio (ER) (Papp B-A / Papp A-B) Measure_Transport->Calculate_ER Result_vitro ER > 2 suggests P-gp substrate Calculate_ER->Result_vitro Start_vivo Anesthetize animal and catheterize carotid artery Perfuse_Compound Perfuse with this compound solution Start_vivo->Perfuse_Compound Washout Washout cerebral vasculature Perfuse_Compound->Washout Collect_Brain Collect and homogenize brain Washout->Collect_Brain Quantify Quantify this compound concentration Collect_Brain->Quantify Calculate_Kp Calculate Brain-to-Plasma Ratio (Kp) Quantify->Calculate_Kp Result_vivo Low Kp indicates poor BBB penetration Calculate_Kp->Result_vivo

Caption: Workflow for assessing the BBB penetration of this compound using in vitro and in vivo models.

References

How to minimize non-specific effects of BIBP3226 in vivo?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific effects of BIBP3226 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor.[1][2][3] It was designed by mimicking the C-terminal structure of NPY.[4] Its primary mechanism of action is to block the effects of NPY at the Y1 receptor, which is involved in various physiological processes including the regulation of blood pressure, anxiety, and food intake.[4]

Q2: What are the known non-specific effects of this compound?

The primary non-specific effect of this compound is its antagonist activity at Neuropeptide FF (NPFF) receptors, specifically NPFF2.[2][5] This can lead to confounding results in studies where NPFF signaling is also relevant. Additionally, at higher concentrations, this compound may cause a transient decrease in mean arterial blood pressure, an effect suggested to be unrelated to Y1 receptor blockade.[6]

Q3: How can I minimize the non-specific binding of this compound to NPFF receptors?

To minimize off-target effects on NPFF receptors, it is crucial to use the lowest effective dose of this compound that still provides potent antagonism of the Y1 receptor. Titrating the dose in a pilot study is highly recommended. Additionally, consider using control experiments involving NPFF receptor agonists or antagonists to delineate the specific contributions of Y1 and NPFF receptor blockade in your experimental model.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected cardiovascular effects (e.g., transient hypotension) High dose of this compound leading to off-target effects.[6]1. Dose Reduction: Lower the dose of this compound to the minimum required for Y1 antagonism. 2. Continuous Infusion: Administer this compound via continuous intravenous infusion rather than bolus injection to maintain stable plasma concentrations and avoid high peak levels.[7][8] 3. Control Compound: Use the inactive S-enantiomer, BIBP3435, as a negative control to determine if the observed effects are specific to the Y1-antagonist activity of this compound.[6]
Anxiogenic-like behaviors not consistent with Y1 receptor blockade Potential off-target effects on NPFF receptors, which are also involved in anxiety and pain modulation.[2][5]1. Dose-Response Study: Conduct a dose-response study to find the optimal concentration that blocks Y1 receptors without significantly affecting NPFF receptors. 2. Selective Agonists/Antagonists: In separate experimental groups, co-administer selective NPFF receptor agonists or antagonists to isolate the effects of Y1 receptor blockade.
Variability in experimental results Short plasma half-life of this compound leading to fluctuating drug exposure.[7][8]1. Infusion Protocol: Implement an intravenous infusion protocol. A study in pigs showed that plasma levels of this compound plateau within 20 minutes of infusion.[7][8] 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to correlate plasma drug concentration with the observed physiological effects.

Quantitative Data Summary

Table 1: Binding Affinity (Ki) of this compound for Various Receptors

ReceptorSpeciesKi (nM)Reference
NPY Y1Human0.47 - 7[3][9]
NPY Y1Rat1.1 - 6.8[2][9]
NPFF2Human79[2]
NPFFRat108[2]
NPY Y2Human, Rabbit, Rat> 10,000[1][9]

Table 2: In Vivo Efficacy of this compound

SpeciesDoseRoute of AdministrationEffectReference
Pig1 and 3 mg/kg-Markedly inhibited vasoconstrictor effects of a Y1 receptor agonist.[6][6]
Pig1.9 nmol/kg/minIV infusionSignificant inhibition of Y1 receptor-mediated vascular responses.[8][8]
Rat5 µgi.c.v.Induced an anxiogenic-like effect.[2][2]
Mouse5 nmoli.c.v.Completely antagonized the hypothermic effects of NPFF.[5][5]
Rat500 nmol/kgi.v.Significantly reduced the pressor effects of NPFF.[5][5]

Experimental Protocols

Protocol 1: Intravenous Infusion of this compound to Minimize Non-Specific Effects

This protocol is based on studies demonstrating that continuous infusion helps maintain stable plasma concentrations and reduces off-target effects.[7][8]

  • Animal Model: Anesthetized pigs.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).

  • Infusion Setup:

    • Catheterize a suitable vein (e.g., femoral vein) for drug infusion.

    • Use a precision infusion pump to deliver the drug solution.

  • Dosing Regimen:

    • Administer a continuous intravenous infusion of this compound at a rate of 0.19–190 nmol/kg/min for 30 minutes.

    • Plasma levels are expected to reach a plateau within 20 minutes.

  • Measurements:

    • Monitor physiological parameters (e.g., blood pressure, heart rate) continuously.

    • Collect blood samples at different time points to determine the plasma concentration of this compound.

  • Control Group:

    • Administer the vehicle solution using the same infusion protocol.

    • Consider using the inactive enantiomer BIBP3435 as a negative control.[6]

Protocol 2: Intracerebroventricular (i.c.v.) Injection for Central Nervous System Studies

This protocol is adapted from studies investigating the central effects of this compound.[2][5][10]

  • Animal Model: Male Wistar rats or mice.

  • Surgical Procedure:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula into the lateral or third ventricle.

    • Allow for a recovery period of at least one week.

  • Drug Preparation: Dissolve this compound in artificial cerebrospinal fluid (aCSF) or a similar vehicle.

  • Injection Procedure:

    • Gently restrain the animal.

    • Insert the injection needle through the guide cannula.

    • Inject a small volume (e.g., 5 µL) of the this compound solution over a period of 1-2 minutes.

    • Leave the needle in place for an additional minute to allow for diffusion.

  • Dosing:

    • For rats, a dose of 5 µg has been shown to induce anxiogenic-like effects.[2][10]

    • For mice, a dose of 5 nmol has been used to antagonize NPFF effects.[5]

  • Behavioral Testing: Conduct behavioral tests at an appropriate time after the injection.

Visualizations

BIBP3226_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptors cluster_effect Cellular Response NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Activates This compound This compound This compound->Y1R Antagonizes NPFFR NPFF Receptor This compound->NPFFR Antagonizes (Non-specific) NPFF NPFF NPFF->NPFFR Activates Y1_Effect Physiological Effects (e.g., Vasoconstriction) Y1R->Y1_Effect Leads to NPFF_Effect Off-Target Effects (e.g., Anxiogenesis) NPFFR->NPFF_Effect Leads to

Caption: Signaling pathway of this compound, showing its primary antagonism of the NPY Y1 receptor and its non-specific antagonism of the NPFF receptor.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation DoseSelection 1. Dose Selection (Lowest effective dose) Route 2. Route of Administration (e.g., IV infusion vs. Bolus) DoseSelection->Route Controls 3. Select Controls (Vehicle, Inactive Enantiomer) Route->Controls Administration 4. Drug Administration Controls->Administration Monitoring 5. Physiological/Behavioral Monitoring Administration->Monitoring DataCollection 6. Data Collection Monitoring->DataCollection Stats 7. Statistical Analysis DataCollection->Stats Interpretation 8. Interpretation (Consider off-target effects) Stats->Interpretation

Caption: A logical workflow for designing and conducting in vivo experiments with this compound to minimize non-specific effects.

References

Best practices for long-term storage and stability of BIBP3226.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of BIBP3226, a selective non-peptide antagonist of the Neuropeptide Y Y1 receptor. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1] When stored correctly, the solid compound can be expected to be stable for an extended period.

2. How should I prepare and store this compound solutions?

This compound is soluble in both dimethyl sulfoxide (DMSO) and water.[1] For optimal stability, it is recommended to prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. While short-term storage of solutions at -20°C is acceptable, long-term storage in solution is generally not recommended to prevent potential degradation.

3. What are the known degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, non-peptide small molecules can be susceptible to hydrolysis and oxidation, particularly when in solution. To minimize degradation, it is crucial to use high-purity solvents and store solutions as recommended.

4. Is this compound sensitive to light?

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Weight473.57 g/mol (Free Base)[1]
FormulaC₂₇H₃₁N₅O₃[1]
Purity≥98%[1]

Table 2: Solubility

SolventSolubilityReference
Waterup to 1 mg/mL[1]
DMSOup to 50 mg/mL[1]

Table 3: Receptor Binding Affinity (Ki)

ReceptorKi (nM)Reference
rat NPY Y11.1[1]
human NPFF279[1]
rat NPFF108[1]
rat NPY Y2> 1000[1]
rat NPY Y4> 1000[1]
rat NPY Y5> 1000[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous buffer The solubility of this compound in aqueous solutions is limited (≤ 1 mg/mL).[1] The final concentration in your experimental buffer may exceed its solubility limit. The pH of the buffer can also affect solubility.Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of DMSO in your experiment is compatible with your assay and does not exceed a concentration known to affect your cells or system (typically <0.5%). If precipitation still occurs, try lowering the final concentration of this compound.
Loss of compound activity over time in solution The compound may be degrading in solution, especially if stored for extended periods or subjected to multiple freeze-thaw cycles. Adsorption to plasticware can also lead to a decrease in the effective concentration.Prepare fresh solutions from a solid stock for each experiment. If using frozen aliquots, use them promptly after thawing and avoid re-freezing. Consider using low-adhesion microplates and pipette tips.
Inconsistent or unexpected experimental results This could be due to a variety of factors, including inaccurate compound concentration, degradation of the compound, or issues with the experimental setup. As this compound is often supplied as a trifluoroacetate (TFA) salt, the actual weight of the compound may not correspond directly to the amount of the active free base.Verify the concentration of your stock solution using a spectrophotometer or another quantitative method. Always refer to the certificate of analysis for the specific batch to account for the TFA salt form and purity. Ensure all experimental parameters are consistent between experiments. Run appropriate positive and negative controls.
Cell toxicity observed at high concentrations High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to cells.Determine the optimal, non-toxic concentration range for this compound and the solvent in your specific cell type using a cell viability assay (e.g., MTT or trypan blue exclusion).

Experimental Protocols

1. Radioligand Binding Assay for NPY Y1 Receptor

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the NPY Y1 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the NPY Y1 receptor.

    • [¹²⁵I]-PYY or other suitable radioligand.

    • This compound (as a competitor).

    • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of this compound or other test compounds.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ and Ki values.

2. In Vivo Administration in Rodent Models

The following are example doses and administration routes for in vivo studies. Researchers should optimize the dose and route for their specific experimental model.

  • Mice: For antagonizing the hypothermic effects of Neuropeptide FF (NPFF), this compound can be administered via intracerebroventricular (i.c.v.) injection at a dose of 5 nmol.[2]

  • Rats: To investigate the effects on blood pressure, this compound can be administered intravenously (i.v.) at a dose of 500 nmol/kg.[2]

Signaling Pathways and Experimental Workflows

NPY Y1 Receptor Signaling Pathway

This compound acts as an antagonist at the Neuropeptide Y Y1 receptor (NPY Y1R), which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neuropeptide Y (NPY), to the Y1 receptor typically initiates a signaling cascade through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of the Y1 receptor can lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events can ultimately modulate downstream pathways, including the MAPK/ERK pathway, influencing various cellular processes.

NPY_Y1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY Y1R NPY Y1R NPY->Y1R Activates Gi Gi/o Y1R->Gi This compound This compound This compound->Y1R Antagonizes AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gi->PLC cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response cAMP->Cellular_Response Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 [Ca²⁺]i IP3->Ca2 Increases ERK MAPK/ERK Pathway Ca2->ERK Modulates PKC Protein Kinase C (PKC) DAG->PKC PKC->ERK ERK->Cellular_Response

Caption: NPY Y1 Receptor Signaling Pathway Antagonized by this compound.

General Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for investigating the effects of this compound in an in vitro cell-based assay.

In_Vitro_Workflow A Prepare this compound Stock Solution (e.g., in DMSO) D Pre-treat cells with this compound (various concentrations) A->D B Cell Culture (NPY Y1R expressing cells) C Seed cells in multi-well plates B->C C->D E Stimulate cells with NPY agonist D->E F Incubate for a defined period E->F G Perform Functional Assay (e.g., cAMP measurement, Ca²⁺ imaging, ERK phosphorylation) F->G H Data Analysis G->H

Caption: General workflow for in vitro characterization of this compound.

References

Technical Support Center: Ensuring Consistent Delivery of BIBP3226 via Infusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of BIBP3226 via infusion in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor.[1][2] Its primary mechanism of action is to block the signaling of NPY through the Y1 receptor, which is a G protein-coupled receptor involved in various physiological processes.[3][4]

Q2: Why is continuous infusion the recommended method for in vivo delivery of this compound?

A2: this compound has a short plasma half-life. Continuous infusion is therefore the preferred method to maintain a steady-state concentration of the compound in vivo, ensuring consistent target engagement and blockade of the NPY Y1 receptor throughout the experiment.

Q3: What are the known solubility characteristics of this compound?

A3: this compound has limited solubility in aqueous solutions. It is soluble up to 1 mg/mL in water and up to 50 mg/mL in dimethyl sulfoxide (DMSO). This is a critical consideration for preparing infusion solutions to avoid precipitation.

Q4: What are the general recommendations for preparing a this compound infusion solution?

A4: Due to its limited water solubility, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then further dilute it with a suitable aqueous vehicle to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to be well-tolerated by the animal model.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the preparation and administration of this compound via infusion.

Issue Potential Cause Recommended Solution & Troubleshooting Steps
Precipitation in the stock solution - Concentration exceeds solubility in the chosen solvent.- Improper dissolution technique.- Verify Solvent and Concentration: Ensure the concentration does not exceed 50 mg/mL in 100% DMSO.- Improve Dissolution: Gently warm the solution (to no more than 37°C) and vortex or sonicate briefly to aid dissolution. Always visually inspect for complete dissolution before proceeding.- Prepare Fresh: If precipitation persists, prepare a fresh stock solution.
Precipitation upon dilution in aqueous vehicle - The aqueous solubility limit is exceeded.- pH of the final solution is not optimal for this compound solubility.- The rate of addition of the aqueous vehicle is too fast.- Use a Co-solvent System: Consider using a vehicle containing a co-solvent such as PEG400 or other biocompatible solubilizing agents to improve solubility.[5] A formulation of 20% DMSO and 80% PEG400 has been used for other small molecules in continuous infusion studies.[5]- pH Adjustment: The optimal pH for this compound stability and solubility in aqueous solutions is not well-documented. It is recommended to maintain the pH of the final infusion solution within a physiologically compatible range (typically pH 7.2-7.4). Use a biocompatible buffer if necessary.- Slow Dilution: Add the aqueous vehicle to the DMSO stock solution slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
Inconsistent or no biological effect observed - Inaccurate drug concentration in the infusion solution.- Degradation of this compound in the infusion solution.- Adsorption of this compound to the infusion apparatus.- Verify Solution Concentration: If possible, use a validated analytical method such as HPLC to confirm the concentration of this compound in your final infusion solution.[6][7]- Assess Stability: While specific stability data for this compound at various temperatures and pH is limited, it is best practice to prepare infusion solutions fresh daily and keep them protected from light and at a controlled temperature (e.g., on ice or at room temperature, depending on stability) until use.- Minimize Adsorption: Consider using low-adsorption tubing (e.g., polyethylene or polypropylene) and containers. Flushing the infusion line with the drug solution before starting the infusion can help saturate binding sites and ensure more consistent delivery to the animal.
Catheter blockage or occlusion - Precipitation of this compound in the catheter.- Incompatibility with co-administered substances.- Filter the Infusion Solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any micro-precipitates before filling the infusion pump.- Ensure Patency: Before starting the infusion, ensure the catheter is patent by flushing with sterile saline.- Check for Incompatibilities: If co-administering other agents, verify their compatibility with this compound and the chosen vehicle.

Experimental Protocols

Preparation of this compound for Continuous Intravenous Infusion in Rodents

This protocol is a general guideline and should be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Polyethylene Glycol 400 (PEG400) (optional, as a co-solvent)

  • Sterile 0.9% Saline or Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, low-adsorption microcentrifuge tubes and syringes

  • 0.22 µm sterile syringe filter (low protein binding, e.g., PVDF)

  • Infusion pump and compatible infusion lines (e.g., polyethylene tubing)

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in the minimal required volume of 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution by gentle vortexing or brief sonication. Visually inspect the solution to ensure there are no visible particles.

  • Prepare Infusion Solution (Example with co-solvent):

    • In a sterile tube, combine the required volume of the this compound DMSO stock solution with the appropriate volume of PEG400 to achieve the desired final concentration of both solvents. For example, to achieve a final vehicle composition of 10% DMSO and 20% PEG400, you would mix 1 part of your DMSO stock with 2 parts PEG400.

    • Slowly add the sterile saline or PBS to the solvent mixture while vortexing to reach the final desired infusion volume and this compound concentration.

  • Filtration:

    • Draw the final infusion solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into the infusion pump syringe or reservoir to remove any potential micro-precipitates.

  • Loading the Infusion Pump:

    • Follow the manufacturer's instructions for your specific infusion pump to load the syringe or reservoir with the filtered this compound solution.

    • Prime the infusion tubing with the solution to remove any air bubbles and to ensure the entire line is filled with the drug solution before connecting it to the animal.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 473.57 g/mol (Free Base)
Solubility in Water Up to 1 mg/mL
Solubility in DMSO Up to 50 mg/mL
Storage (as solid) -20°C

Mandatory Visualizations

NPY Y1 Receptor Signaling Pathway

NPY_Y1_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Y1R NPY Y1 Receptor G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 NPY NPY NPY->Y1R Binds PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Vasoconstriction, Cell Growth) PKA->Cellular_Response Modulates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK Cascade (ERK1/2) PKC->MAPK MAPK->Cellular_Response

Caption: NPY Y1 receptor signaling pathway.

Experimental Workflow for this compound Infusion

BIBP3226_Infusion_Workflow cluster_prep Solution Preparation cluster_pump Infusion Pump Setup cluster_admin Administration cluster_troubleshoot Troubleshooting Dissolve 1. Dissolve this compound in DMSO Dilute 2. Dilute with Aqueous Vehicle Dissolve->Dilute Filter 3. Sterile Filter (0.22 µm) Dilute->Filter Load 4. Load Syringe into Pump Filter->Load Prime 5. Prime Infusion Line Load->Prime Connect 6. Connect to Animal Catheter Prime->Connect Start 7. Start Continuous Infusion Connect->Start Monitor 8. Monitor Animal & Infusion Start->Monitor Precipitation Precipitation? Monitor->Precipitation Check for Blockage Catheter Blockage? Monitor->Blockage Check for NoEffect No Effect? Monitor->NoEffect Observe Precipitation->Dilute Adjust Vehicle or Concentration Blockage->Filter Re-filter Solution NoEffect->Dissolve Verify Concentration & Stability

Caption: Experimental workflow for preparing and administering this compound via infusion.

References

Avoiding degradation of BIBP3226 in experimental buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BIBP3226. This resource provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its degradation in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

A1: this compound is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor and also exhibits antagonist activity at the Neuropeptide FF (NPFF) receptor. It is widely used in neuroscience and cardiovascular research to investigate the physiological roles of the NPY and NPFF systems, including their involvement in anxiety, appetite, and blood pressure regulation.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C. For stock solutions, it is recommended to prepare them fresh before each experiment. If short-term storage is necessary, aliquots in an appropriate solvent such as DMSO can be stored at -20°C or -80°C, but long-term storage is not advised due to potential degradation.

Q3: What are the main factors that can cause degradation of this compound in experimental buffers?

A3: The primary factors contributing to the degradation of this compound in aqueous solutions are pH, temperature, and the composition of the buffer itself. As an arginine-containing molecule, this compound is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. Elevated temperatures can accelerate this degradation.

Q4: How can I detect if my this compound has degraded?

A4: Degradation of this compound can manifest as a loss of biological activity, leading to inconsistent or unexpected experimental results. Analytically, degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A decrease in the area of the parent this compound peak and the appearance of new peaks corresponding to degradation products would indicate instability. An HPLC-MS/MS method has been described for the determination of this compound, which could be adapted for stability studies.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in the experimental buffer.Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound spends in aqueous buffer, especially at room temperature or 37°C. Consider conducting a pilot experiment to assess the stability of this compound in your specific buffer and under your experimental conditions.
Incorrect concentration of the stock solution.Verify the concentration of your stock solution. If possible, use a spectrophotometric method or HPLC to confirm the concentration.
Precipitation of this compound in the experimental buffer Poor solubility of this compound at the working concentration.This compound is soluble up to 1 mg/mL in water and 50 mg/mL in DMSO. If using aqueous buffers, ensure the final concentration does not exceed its solubility limit. For aqueous solutions, ultrasonic assistance may be required for dissolution.[4] If precipitation occurs, consider preparing a fresh, more dilute solution.
Interaction with components of the buffer.Some buffer components can reduce the solubility of small molecules. If precipitation is observed, try a different buffer system.
Variability between experimental replicates Inconsistent preparation of this compound working solutions.Ensure thorough mixing and accurate dilution when preparing working solutions from the stock. Prepare a single batch of working solution for all replicates in an experiment to minimize variability.
Degradation of this compound during the course of a long experiment.For lengthy experiments, consider adding freshly prepared this compound at different time points if the experimental design allows.

Data on this compound Stability

Table 1: General Stability of this compound under Different Conditions

Condition Stability Recommendation
Lyophilized Powder (-20°C) Highly StableStore long-term in a desiccated environment at -20°C.
DMSO Stock Solution (-20°C) Moderately StablePrepare fresh and use within a few weeks. For longer storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Aqueous Buffer (pH 6-8, 4°C) Limited StabilityUse within a few hours of preparation.
Aqueous Buffer (pH 6-8, 25-37°C) Low StabilityPrepare immediately before use and minimize exposure time.
Aqueous Buffer (pH < 5 or > 9) Very Low StabilityAvoid these conditions as hydrolysis of the arginine moiety is likely.

Table 2: Compatibility with Common Experimental Buffers

Buffer System Compatibility Notes
Phosphate-Buffered Saline (PBS) Generally CompatibleWidely used, but ensure the pH is within the stable range (6-8).
HEPES Generally CompatibleA common buffer in cell culture experiments. Maintain pH in the 6-8 range.
Tris Use with CautionTris buffers can have a more pronounced temperature-dependent pH shift. Verify the pH at the experimental temperature.
Citrate/Acetate Buffers (Acidic) Not RecommendedAcidic conditions can promote hydrolysis of the arginine residue in this compound.
Carbonate/Bicarbonate Buffers (Alkaline) Not RecommendedAlkaline conditions can promote hydrolysis of the arginine residue in this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound trifluoroacetate powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 50 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed experimental buffer (e.g., PBS or HEPES-buffered saline, pH 7.4)

    • Sterile conical tubes

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.

    • In a sterile conical tube, add the required volume of pre-warmed experimental buffer.

    • While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid mixing and prevent precipitation.

    • The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent effects in the experiment.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.

Visualizations

BIBP3226_Signaling_Pathway This compound Mechanism of Action This compound This compound NPY_Y1_Receptor NPY Y1 Receptor This compound->NPY_Y1_Receptor NPFF_Receptor NPFF Receptor This compound->NPFF_Receptor Downstream_Signaling Downstream Signaling (e.g., Ca2+ mobilization, cAMP inhibition) NPY_Y1_Receptor->Downstream_Signaling Inhibition NPFF_Receptor->Downstream_Signaling Inhibition

Caption: Mechanism of action of this compound as an antagonist.

Experimental_Workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Fresh Stock Solution (DMSO) Working_Solution Prepare Fresh Working Solution (Buffer) Stock_Solution->Working_Solution Add_to_System Add to Experimental System (e.g., cells, tissue) Working_Solution->Add_to_System Incubate Incubate (Controlled Temp & Time) Add_to_System->Incubate Measure_Response Measure Biological Response Incubate->Measure_Response Data_Analysis Data Analysis Measure_Response->Data_Analysis

Caption: Recommended workflow for experiments using this compound.

Degradation_Factors Factors Leading to this compound Degradation This compound This compound in Aqueous Buffer Degradation Degradation (Loss of Activity) pH Extreme pH (<5 or >9) pH->Degradation Temperature Elevated Temperature (e.g., 25-37°C) Temperature->Degradation Time Prolonged Incubation Time->Degradation

Caption: Key factors influencing the degradation of this compound.

References

Validation & Comparative

A Comparative Guide to Y1 and Y2 Receptor Antagonists: BIBP3226 vs. BIIE0246

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of the neuropeptide Y (NPY) system, the selection of appropriate pharmacological tools is paramount. This guide provides an objective comparison of two widely used non-peptide antagonists, BIBP3226 and BIIE0246, focusing on their selectivity for the Y1 and Y2 receptors, respectively. The information presented is supported by experimental data to aid in the judicious selection of these compounds for in vitro and in vivo studies.

Overview of this compound and BIIE0246

This compound was the first potent and selective non-peptide antagonist developed for the neuropeptide Y Y1 receptor.[1][2] It has been instrumental in elucidating the physiological roles of the Y1 receptor, particularly in the cardiovascular system.[2] BIIE0246 is a highly potent and selective non-peptide antagonist for the neuropeptide Y Y2 receptor and is considered a gold standard for studying Y2 receptor-mediated effects.[3][4][5] Both compounds are competitive antagonists, meaning they bind to the same site as the endogenous ligand, NPY, thereby blocking its action.[2][4]

Selectivity Profile: Y1 vs. Y2 Receptors

The defining characteristic that differentiates this compound and BIIE0246 is their remarkable selectivity for their respective target receptors.

This compound exhibits high affinity for the Y1 receptor, with reported Ki values in the low nanomolar range.[1][6][7] Crucially, it displays very low affinity for the Y2 receptor, as well as for Y4 and Y5 receptors, making it a highly selective tool for isolating Y1 receptor function.[2][7][8] Studies have shown that concentrations of this compound up to 10 µM do not displace radiolabeled ligands from the human, rabbit, or rat Y2 receptor.[7]

BIIE0246 , conversely, is a potent antagonist of the Y2 receptor, with IC50 values also in the low nanomolar range.[3][5][9] It demonstrates excellent subtype selectivity, with a greater than 600-fold lower affinity for rat Y1, Y4, and Y5 receptors.[3][4] While highly selective, some off-target binding has been reported for BIIE0246 at much higher concentrations, specifically at α1a-adrenergic, μ- and κ-opioid receptors, with Ki values in the submicromolar range.[10]

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Ki and IC50) of this compound and BIIE0246 for the Y1 and Y2 receptors, compiled from various studies.

CompoundReceptorSpeciesCell Line/TissueRadioligandBinding Affinity (Ki/IC50)Reference
This compound Y1HumanCHO-K1 cells[125I]NPYKi = 0.47 ± 0.07 nM[7]
Y1HumanSK-N-MC cells[125I]NPYKi = 5.1 ± 0.5 nM[7]
Y1RatParietal cortex membranes[125I]NPYKi = 6.8 ± 0.7 nM[7]
Y1Rat--Ki = 1.1 nM[6]
Y2HumanSMS-KAN cells[125I]NPYKi > 10,000 nM[7]
BIIE0246 Y2Human-[125I]NPYIC50 = 3.3 nM[3][5]
Y2RabbitKidney[125I]-NPYIC50 = 7.5 nM[3]
Y2RatHEK293 cells[125I]PYY(3-36)8 to 15 nM[9]
Y1Rat-->600-fold lower affinity than for Y2[3][4]

Signaling Pathways of Y1 and Y2 Receptors

Both Y1 and Y2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[11][12] Activation of these receptors by NPY leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11][13] This is a key mechanism through which NPY exerts its physiological effects.

Beyond cAMP modulation, both receptors have been shown to influence intracellular calcium (Ca2+) levels. Y1 receptor activation can lead to Ca2+ mobilization.[7][14] Similarly, Y2 receptor activation can also increase intracellular calcium.[15]

Below are diagrams illustrating the primary signaling pathways for the Y1 and Y2 receptors.

Y1_Signaling_Pathway cluster_membrane Cell Membrane Y1 Y1 Receptor G_protein Gi/o Y1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Converts Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to NPY NPY NPY->Y1 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: Simplified signaling pathway of the Neuropeptide Y Y1 receptor.

Y2_Signaling_Pathway cluster_membrane Cell Membrane Y2 Y2 Receptor G_protein Gi/o Y2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Leads to cAMP cAMP AC->cAMP Converts NPY NPY NPY->Y2 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: Simplified signaling pathway of the Neuropeptide Y Y2 receptor.

Experimental Protocols

To ensure the reproducibility of research findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to characterize this compound and BIIE0246.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Culture cells expressing the target receptor (e.g., CHO-K1 cells for Y1, HEK293 or SMS-KAN cells for Y2) to a sufficient density.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[16][17]

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation (typically 3-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [125I]NPY or [125I]PYY(3-36)), and varying concentrations of the unlabeled test compound (this compound or BIIE0246).[16]

  • The total assay volume is typically 250 µL.[16]

  • To determine non-specific binding, a high concentration of an unlabeled NPY analog is used in a parallel set of wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[16]

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[16][17]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Measure the radioactivity retained on the filters using a scintillation counter.[16]

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Radioligand_Binding_Workflow A Membrane Preparation B Binding Reaction (Membranes + Radioligand + Competitor) A->B C Incubation B->C D Filtration C->D E Washing D->E F Radioactivity Counting E->F G Data Analysis (IC50 -> Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest and can be used to distinguish between agonists and antagonists.

1. Membrane Preparation:

  • Prepare cell membranes expressing the Y1 or Y2 receptor as described for the radioligand binding assay.

2. GTPγS Binding Assay:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of an agonist (e.g., NPY), and varying concentrations of the antagonist (this compound or BIIE0246).

  • Pre-incubate the membranes with the antagonist before adding the agonist.

  • Initiate the G-protein activation by adding a solution containing GDP and [35S]GTPγS. [35S]GTPγS is a non-hydrolyzable analog of GTP that will bind to activated Gα subunits.[18][19]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

3. Detection:

  • The method of detection can vary. In a filtration-based assay, the reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.[18]

  • Homogeneous formats, such as Scintillation Proximity Assay (SPA), can also be used, which do not require a separation step.[18][19]

4. Data Analysis:

  • The antagonist's potency is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.

  • The data is plotted as the percentage of agonist-stimulated binding versus the antagonist concentration.

  • The IC50 value for the antagonist can then be determined.

Conclusion

This compound and BIIE0246 are indispensable tools for investigating the NPY system, offering high selectivity for the Y1 and Y2 receptors, respectively. Their distinct pharmacological profiles allow for the precise dissection of the roles of these two receptor subtypes in a multitude of physiological and pathophysiological processes. A thorough understanding of their binding characteristics and the appropriate experimental methodologies is essential for generating reliable and interpretable data in the fields of pharmacology and drug discovery.

References

Validating BIBP3226: A Comparative Guide to its Antagonistic Activity at the Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BIBP3226, a seminal non-peptide antagonist of the Neuropeptide Y (NPY) Y1 receptor, with other relevant antagonists.[1][2][3] It includes detailed experimental protocols for validating its antagonistic activity using a Y1 bioassay, alongside comparative data to inform research and development decisions.

Introduction to this compound and the Y1 Receptor

The Neuropeptide Y Y1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, including the regulation of blood pressure, appetite, and anxiety.[4] this compound was the first potent and selective non-peptide antagonist developed for the Y1 receptor, making it a critical tool in elucidating the receptor's functions.[1][2][3] Its antagonistic activity is primarily mediated through the inhibition of NPY-induced intracellular signaling pathways.

Y1 Receptor Signaling Pathway and the Mechanism of this compound

Activation of the Y1 receptor by its endogenous ligand, NPY, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+).[2] this compound acts as a competitive antagonist, binding to the Y1 receptor and blocking the binding of NPY, thereby preventing these downstream signaling events.[2]

cluster_membrane Cell Membrane NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R Binds and Activates G_protein Gi/o Protein Y1R->G_protein Activates This compound This compound This compound->Y1R Competitively Binds and Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Stimulates cAMP ↓ cAMP AC->cAMP Physiological_Response Physiological Response (e.g., Vasoconstriction, Food Intake) cAMP->Physiological_Response Ca_mobilization->Physiological_Response

Caption: Y1 Receptor Signaling and this compound Antagonism.

Comparative Performance of Y1 Receptor Antagonists

The following tables summarize the binding affinity and functional potency of this compound in comparison to other notable Y1 receptor antagonists, BIBO3304 and 1229U91.

Table 1: Binding Affinity (Ki) of Y1 Receptor Antagonists

CompoundCell Line/TissueRadioligandKi (nM)Reference
This compound Human Y1-expressing CHO cells[¹²⁵I]-NPY0.47 ± 0.07[5]
SK-N-MC cells[¹²⁵I]-NPY5.1 ± 0.5[5]
Rat Parietal Cortex[¹²⁵I]-NPY6.8 ± 0.7[5]
Human Y1 Receptor[¹²⁵I]-NPY7[1][3]
BIBO3304 Human Y1 ReceptorNot Specified0.38 ± 0.06
Rat Y1 ReceptorNot Specified0.72 ± 0.42
1229U91 SK-N-MC cells[¹²⁵I]-PYY0.10[6]

Table 2: Functional Potency (pKb, pA2, IC50) of Y1 Receptor Antagonists

CompoundAssay TypeCell LinepKb / pA2 / IC50 (nM)Reference
This compound Ca²⁺ MobilizationSK-N-MC cellspKb = 7.5 ± 0.17[5]
cAMP InhibitionSK-N-MC cellspKb = 8.2 ± 0.24[5]
PYY Response AntagonismColony-6 cellspA2 = 7.9[7]
NPY-induced VasoconstrictionHuman Cerebral ArteriespA2 = 8.52 ± 0.13[8]
1229U91 Ca²⁺ MobilizationSK-N-MC cellsIC50 = 0.27[6]

Experimental Protocols for Y1 Bioassay

The following protocols outline the key steps for validating the antagonistic activity of this compound using a cell-based Y1 bioassay. The human neuroblastoma cell line SK-N-MC, which endogenously expresses the Y1 receptor, is a suitable model.[9][10]

Experimental Workflow

cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A Culture SK-N-MC Cells B Seed Cells into Assay Plates A->B C Load Cells with Calcium-sensitive Dye (for Ca²⁺ Assay) or Incubate with Forskolin (for cAMP Assay) B->C D Pre-incubate with this compound (or other antagonist) C->D E Stimulate with NPY Agonist D->E F Measure Fluorescence Signal (FLIPR or Plate Reader) E->F G Generate Dose-Response Curves F->G H Perform Schild Analysis G->H I Determine pA2/pKb Values H->I

Caption: Y1 Antagonist Bioassay Workflow.

Cell Culture of SK-N-MC Cells
  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[1]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Subculturing: Passage cells when they reach 70-80% confluency. Use a suitable dissociation reagent like Trypsin-EDTA to detach the cells. Split the cells at a ratio of 1:6 to 1:12.

  • Plating for Assay: Seed cells into 96-well or 384-well black-walled, clear-bottom assay plates at a density of 5 x 10⁴ cells/cm². Allow cells to adhere and grow for at least 24 hours before the assay.[1]

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the NPY-induced increase in intracellular calcium.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

    • NPY agonist (e.g., [Leu³¹, Pro³⁴]-NPY)

    • This compound and other test antagonists

  • Procedure:

    • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

    • Antagonist Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound or other antagonists for 15-30 minutes at room temperature.

    • Agonist Stimulation: Place the assay plate in a fluorescence kinetic plate reader (e.g., FLIPR). Record a baseline fluorescence reading, and then add the NPY agonist to stimulate the Y1 receptors.

    • Data Acquisition: Continuously measure the fluorescence intensity for several minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: The antagonistic effect is determined by the reduction in the peak fluorescence signal in the presence of the antagonist compared to the agonist-only control.

cAMP Inhibition Assay

This assay measures the ability of an antagonist to reverse the NPY-induced inhibition of adenylyl cyclase.

  • Reagents:

    • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels)

    • cAMP detection kit (e.g., HTRF, AlphaScreen)

    • NPY agonist

    • This compound and other test antagonists

    • Cell Lysis Buffer

  • Procedure:

    • Cell Stimulation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of NPY agonist in the presence of forskolin and incubate for a defined period (e.g., 30 minutes).

    • Cell Lysis: Lyse the cells to release intracellular cAMP.

    • cAMP Detection: Follow the instructions of the specific cAMP detection kit to measure the cAMP concentration in the cell lysates.

  • Data Analysis: The antagonistic activity is quantified by the increase in cAMP levels in the presence of the antagonist compared to the levels with the agonist and forskolin alone.

Schild Analysis

To determine if this compound is a competitive antagonist, a Schild analysis should be performed.[11][12]

  • Procedure:

    • Generate dose-response curves for the NPY agonist in the absence and presence of several fixed concentrations of this compound.

    • Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

    • Plot log(dose ratio - 1) against the log of the molar concentration of the antagonist.

  • Interpretation:

    • A linear plot with a slope of 1 indicates competitive antagonism.

    • The x-intercept of the regression line provides the pA₂ value, which is a measure of the antagonist's affinity. A pA₂ value of 7.9, for example, indicates a high affinity of the antagonist for the receptor.[7]

Conclusion

The bioassays and comparative data presented in this guide provide a robust framework for validating the antagonistic activity of this compound at the Y1 receptor. The detailed protocols for cell culture and functional assays, along with the principles of Schild analysis, offer a comprehensive approach for researchers in pharmacology and drug development to characterize Y1 receptor antagonists accurately. The provided data on this compound and its alternatives can aid in the selection of appropriate tools for investigating the physiological roles of the Y1 receptor and for the development of novel therapeutics.

References

Confirming Y1 Receptor Specificity of BIBP3226 with Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BIBP3226, a potent and selective antagonist for the Neuropeptide Y (NPY) Y1 receptor, with other NPY receptor subtype-selective ligands. Through a detailed analysis of receptor binding assay data, this document serves as a valuable resource for researchers investigating the NPY system and developing novel therapeutics.

Unveiling the Specificity of this compound

This compound is a non-peptide antagonist that has demonstrated high affinity and selectivity for the human Y1 receptor.[1][2] Its specificity is crucial for its utility as a pharmacological tool to probe the physiological functions of the Y1 receptor and as a potential therapeutic agent. This guide presents data from competitive radioligand binding assays to objectively compare the binding profile of this compound against other Y receptor subtypes.

Comparative Analysis of NPY Receptor Ligands

The following table summarizes the binding affinities (Ki in nM) of this compound and other selective ligands across the human Y1, Y2, Y4, and Y5 receptors. Lower Ki values indicate a higher binding affinity.

CompoundY1 Ki (nM)Y2 Ki (nM)Y4 Ki (nM)Y5 Ki (nM)Primary Selectivity
This compound 0.47 [1]>10,000[1]>10,000[3]>10,000[3]Y1
BIIE0246>1000[4]3.3[4]>1000[4]>1000[4]Y2
GR2311180.063[5]>1000[5]2.5[5]>1000[5]Y1/Y4
JNJ-31020028>1000[6][7][8]8.5[6][7][8]>1000[6][7][8]>1000[6][7][8]Y2
CGP 71683A2765718756371.4Y5

Note: Data is compiled from various sources and experimental conditions may vary.

The data clearly illustrates the exceptional selectivity of this compound for the Y1 receptor, with its affinity being several orders of magnitude higher for Y1 compared to the other receptor subtypes. In contrast, compounds like BIIE0246 and JNJ-31020028 show high selectivity for the Y2 receptor, while CGP 71683A is highly selective for the Y5 receptor. GR231118 exhibits high affinity for both Y1 and Y4 receptors.

Experimental Protocols: Receptor Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound for a specific NPY receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human NPY receptor subtype of interest (e.g., CHO-K1 cells expressing human Y1 receptor).

  • Radioligand with high affinity and specificity for the target receptor (e.g., [¹²⁵I]-Peptide YY).

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: a high concentration of a known ligand for the target receptor (e.g., 1 µM NPY).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and either binding buffer (for total binding), the non-specific binding control, or the test compound at varying concentrations.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Process

To further clarify the experimental principles and workflow, the following diagrams are provided.

Competitive_Binding_Assay cluster_0 No Competitor cluster_1 With Competitor (this compound) Receptor_1 Y1 Receptor Radioligand_1 [¹²⁵I]-PYY Radioligand_1->Receptor_1:f1 Binds Receptor_2 Y1 Receptor Radioligand_2 [¹²⁵I]-PYY Radioligand_2->Receptor_2:f1 Binding Inhibited Competitor This compound Competitor->Receptor_2:f1 Binds caption Principle of Competitive Binding Assay

Principle of Competitive Binding Assay

Specificity_Workflow start Start: Synthesize Test Compound (e.g., this compound) assay_Y1 Perform Competitive Binding Assay on Y1 Receptor start->assay_Y1 assay_Y2 Perform Competitive Binding Assay on Y2 Receptor start->assay_Y2 assay_Y4 Perform Competitive Binding Assay on Y4 Receptor start->assay_Y4 assay_Y5 Perform Competitive Binding Assay on Y5 Receptor start->assay_Y5 data_analysis Calculate Ki values for each receptor subtype assay_Y1->data_analysis assay_Y2->data_analysis assay_Y4->data_analysis assay_Y5->data_analysis comparison Compare Ki values across all receptor subtypes data_analysis->comparison conclusion Conclusion: High Ki for Y2, Y4, Y5 and low Ki for Y1 confirms Y1 receptor specificity comparison->conclusion caption Workflow for Confirming Y1 Specificity

Workflow for Confirming Y1 Specificity

References

Cross-Validation of BIBP3226 Efficacy and Specificity Using Y1 Receptor Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of BIBP3226, a selective Neuropeptide Y (NPY) Y1 receptor antagonist, in wild-type versus Y1 receptor knockout models. The data presented herein serves to cross-validate the on-target activity of this compound, demonstrating its specificity for the Y1 receptor.

Data Presentation

The following tables summarize the expected quantitative data from key experiments comparing the effects of this compound in wild-type (WT) and Y1 receptor knockout (Y1-KO) models. This data is compiled from multiple studies investigating the properties of this compound and the phenotype of Y1 receptor deficient animals.

Table 1: this compound Binding Affinity

ParameterWild-Type (WT)Y1 Receptor Knockout (Y1-KO)Inference
Ki (nM) for [¹²⁵I]-NPY displacement 0.47 - 7[1][2]No specific bindingThe absence of specific binding in Y1-KO models confirms this compound targets the Y1 receptor.
Bmax ( sites/cell ) ~58,400 in SK-N-MC cells[3]0The lack of binding sites in Y1-KO models validates the target specificity.

Table 2: In Vitro Functional Assays

AssayParameterWild-Type (WT)Y1 Receptor Knockout (Y1-KO)Inference
NPY-induced cAMP Inhibition pKb of this compound8.2[1]No NPY-induced inhibitionThe inability of NPY to inhibit cAMP in Y1-KO models, and thus the lack of effect for this compound, confirms the Y1 receptor-mediated pathway.
NPY-induced Ca²⁺ Mobilization pKb of this compound7.5[1]No NPY-induced Ca²⁺ mobilizationDemonstrates that the antagonistic effect of this compound on calcium signaling is dependent on the presence of the Y1 receptor.
NPY-induced Vasoconstriction IC50 of this compound26.8 - 976 nM[4]No NPY-induced vasoconstrictionConfirms the role of Y1 receptors in mediating NPY's vascular effects and the specificity of this compound.

Table 3: In Vivo Behavioral and Physiological Responses

ExperimentMeasured OutcomeEffect of this compound in Wild-Type (WT)Expected Effect of this compound in Y1 Receptor Knockout (Y1-KO)Inference
Food Intake Reduction of NPY-induced feedingSignificant reduction[5]No effectThe lack of this compound effect in Y1-KO mice would confirm its specific role in mediating NPY's orexigenic effects through the Y1 receptor.
Blood Pressure Regulation Attenuation of stress-induced hypertensionAttenuates increase[6]No effectHighlights the specific involvement of the Y1 receptor in this physiological response and the targeted action of this compound.
Anxiogenic-like Behavior Conditioned place aversionInduces aversion[7]No effectSuggests that the behavioral effects of this compound are mediated through the Y1 receptor.
Aggressive Behavior Modulation of territorial aggressionIncreased aggression (similar to Y1-KO phenotype)No additional effectAblation of the Y1 receptor gene leads to a strong increase in territorial aggressive behavior[8]. This compound would not be expected to further modify this behavior in knockout animals.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) and density (Bmax) of this compound for the Y1 receptor.

  • Method:

    • Membrane Preparation: Tissues (e.g., brain cortex, spleen) or cells expressing the Y1 receptor (e.g., SK-N-MC) from both wild-type and Y1-KO animals are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

    • Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled Y1 receptor ligand (e.g., [¹²⁵I]-NPY or [³H]this compound) and increasing concentrations of unlabeled this compound.

    • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a gamma or beta counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled NPY. Specific binding is calculated by subtracting non-specific from total binding. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

2. Functional Assays: cAMP Measurement

  • Objective: To assess the antagonistic effect of this compound on NPY-mediated inhibition of adenylyl cyclase.

  • Method:

    • Cell Culture: Cells expressing the Y1 receptor from wild-type and Y1-KO models are cultured and pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Treatment: Cells are treated with this compound for a specified time, followed by stimulation with NPY in the presence of forskolin (to stimulate adenylyl cyclase).

    • cAMP Quantification: Intracellular cAMP levels are measured using commercially available kits, such as ELISA or radioimmunoassay.

    • Data Analysis: The ability of this compound to reverse the NPY-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its potency (pKb or IC50).

3. In Vivo Behavioral Studies: Resident-Intruder Test

  • Objective: To evaluate the role of the Y1 receptor and the effect of this compound on aggressive behavior.

  • Method:

    • Animal Housing: Male wild-type and Y1-KO mice are individually housed for several weeks to establish territory.

    • Procedure: An unfamiliar male "intruder" mouse is introduced into the resident's cage for a defined period (e.g., 10 minutes).

    • Behavioral Scoring: The interactions are recorded, and an experienced observer, blind to the genotype and treatment, scores aggressive behaviors (e.g., latency to first attack, number of attacks, duration of fighting).

    • Drug Administration: For pharmacological studies, wild-type mice are administered this compound or vehicle prior to the test.

Mandatory Visualization

Y1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY NPY Y1R Y1 Receptor NPY->Y1R Activates This compound This compound This compound->Y1R Blocks G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Ca2_release->Cellular_Response ERK ERK1/2 PKC->ERK Activates ERK->Cellular_Response

Caption: Y1 Receptor Signaling Pathway and Point of this compound Antagonism.

Experimental_Workflow cluster_models Experimental Models cluster_treatments Treatments cluster_assays Assays cluster_outcomes Expected Outcomes WT Wild-Type (WT) (Y1 Receptor Present) Vehicle Vehicle This compound This compound KO Y1 Receptor Knockout (Y1-KO) (Y1 Receptor Absent) Binding Binding Assays (Ki, Bmax) Functional Functional Assays (cAMP, Ca²⁺) Behavioral Behavioral Studies (Feeding, Anxiety) WT_Outcome WT: this compound shows effect Binding->WT_Outcome WT + this compound KO_Outcome KO: this compound shows no effect Binding->KO_Outcome KO + this compound Functional->WT_Outcome WT + this compound Functional->KO_Outcome KO + this compound Behavioral->WT_Outcome WT + this compound Behavioral->KO_Outcome KO + this compound Conclusion Conclusion: This compound is a specific Y1 Receptor antagonist WT_Outcome->Conclusion KO_Outcome->Conclusion

Caption: Experimental Workflow for Cross-Validation of this compound Specificity.

References

A Comparative Guide to Peptidic and Non-Peptidic NPY Y1 Receptor Antagonists, Featuring BIBP3226

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptidic and non-peptidic antagonists targeting the Neuropeptide Y (NPY) Y1 receptor, a key player in physiological processes including appetite regulation, anxiety, and blood pressure control. The focus is on providing a clear, data-driven comparison to aid in the selection and application of these pharmacological tools in research and drug development. We will extensively feature the well-characterized non-peptidic antagonist, BIBP3226, alongside other notable compounds.

Introduction to NPY Y1 Receptor Antagonists

Neuropeptide Y is a potent orexigenic peptide, and its effects are primarily mediated through the Y1 receptor, a G-protein coupled receptor (GPCR). The blockade of this receptor has been a significant area of interest for developing therapeutics for obesity and other metabolic disorders.[1][2] Antagonists of the NPY Y1 receptor can be broadly categorized into two classes: peptidic and non-peptidic.

  • Peptidic Antagonists: These are typically derived from the structure of NPY itself. While often potent, they can be limited by poor oral bioavailability and metabolic instability.[3]

  • Non-Peptidic Antagonists: These are small molecule compounds designed to mimic the binding of NPY to the Y1 receptor. They generally offer improved pharmacokinetic properties, making them more amenable to in vivo studies and as potential drug candidates.[3]

Comparative Performance Data

The following tables summarize the binding affinities and functional potencies of selected peptidic and non-peptidic NPY Y1 receptor antagonists.

Table 1: Binding Affinity (Ki) of NPY Y1 Receptor Antagonists
CompoundClassSpeciesKi (nM)Reference
This compound Non-peptidicHuman7[4]
BIBO3304 Non-peptidicHuman0.38[1]
BMS-193885 Non-peptidicHuman3.3[1][5]
J-115814 Non-peptidicHuman1.4[2]
UR-MK299 Non-peptidicHumanSubnanomolar
GR231118 (1229U91) PeptidicHuman0.10 (K1)[6]
Table 2: Functional Antagonist Potency (IC50/pA2) of NPY Y1 Receptor Antagonists
CompoundClassAssaySpeciesPotencyReference
This compound Non-peptidicCalcium MobilizationHumanIC50 = 6.8 nM
BIBO3304 Non-peptidicFeeding InhibitionRat-[1]
BMS-193885 Non-peptidiccAMP InhibitionHumanKb = 4.5 nM[1]
J-115814 Non-peptidicCalcium MobilizationHumanIC50 = 6.8 nM[7]
GR231118 (1229U91) PeptidicCalcium MobilizationHumanIC50 = 0.27 nM[6]
GR231118 (1229U91) PeptidicFunctional AntagonismHumanpA2 = 10.5[5]

NPY Y1 Receptor Signaling Pathway

Activation of the NPY Y1 receptor by NPY initiates a cascade of intracellular signaling events. The receptor is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can lead to the mobilization of intracellular calcium stores via the phospholipase C (PLC) pathway.

NPY_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY NPY Y1R NPY Y1 Receptor NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Phosphorylates targets PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on ER PKC Protein Kinase C DAG->PKC Activates Ca_cyto [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates PKC->Cellular_Response Phosphorylates targets Experimental_Workflow cluster_peptidic Peptidic Antagonist Workflow cluster_nonpeptidic Non-Peptidic Antagonist Workflow cluster_screening Screening & Characterization p_design Rational Design (NPY Analogs) p_synthesis Solid-Phase Peptide Synthesis p_design->p_synthesis p_purification HPLC Purification p_synthesis->p_purification p_char Mass Spec Characterization p_purification->p_char primary_screen Primary Screening (e.g., Radioligand Binding) p_char->primary_screen np_design HTS or Rational Design (Small Molecules) np_synthesis Organic Synthesis np_design->np_synthesis np_purification Chromatography/Crystallization np_synthesis->np_purification np_char NMR, Mass Spec, etc. np_purification->np_char np_char->primary_screen secondary_screen Secondary Functional Assays (e.g., Calcium Mobilization, cAMP) primary_screen->secondary_screen selectivity Selectivity Profiling (vs. other NPY subtypes) secondary_screen->selectivity in_vivo In Vivo Efficacy (e.g., Food Intake Studies) selectivity->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

References

BIBP3226: A Comparative Analysis of its Efficacy Against Endogenous and Exogenous Neuropeptide Y

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-peptide Neuropeptide Y (NPY) Y1 receptor antagonist, BIBP3226, and its effectiveness in blocking the physiological effects of both endogenously released and exogenously administered NPY. This document also contrasts this compound with other notable NPY receptor antagonists, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

This compound: Equal Potency Against Endogenous and Exogenous NPY

A pivotal in vivo study demonstrated that this compound dose-dependently and with similar potency antagonizes the vascular responses to both exogenous and endogenous NPY.[1] This finding is critical for researchers as it suggests that the effects of this compound on exogenously applied NPY can be a reliable indicator of its ability to block the physiological actions of NPY released from sympathetic nerves.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on vasoconstrictor responses induced by sympathetic nerve stimulation (endogenous NPY) and intravenous administration of NPY (exogenous NPY) in the hind limb and kidney of reserpine-treated pigs.

AntagonistDose/Infusion RateTarget TissueNPY Source% Inhibition of Vasoconstrictor ResponsePlasma Concentration of Antagonist
This compound 1.9 nmol kg⁻¹ min⁻¹Kidney & Hind LimbEndogenous & ExogenousSignificant Inhibition59 ± 8 nM
This compound 190 nmol kg⁻¹ min⁻¹Hind LimbEndogenous (Sympathetic Stimulation)AbolishedNot specified
This compound 190 nmol kg⁻¹ min⁻¹Hind LimbExogenous NPYAbolishedNot specified
This compound 190 nmol kg⁻¹ min⁻¹KidneyEndogenous (Sympathetic Stimulation)60%Not specified
This compound 190 nmol kg⁻¹ min⁻¹KidneyExogenous NPY89%Not specified

Comparative Analysis of NPY Receptor Antagonists

While this compound was a pioneering selective NPY Y1 receptor antagonist, other compounds with different selectivity and potency profiles have since been developed.[2] The table below compares this compound with BIBO3304, a more potent and selective Y1 antagonist, and BIIE0246, a selective Y2 receptor antagonist.

AntagonistPrimary TargetReceptor Selectivity (IC50/Ki nM)Potency (pA2/pKb)Key Features
This compound Y1 ReceptorY1: ~0.47 - 7 nM[3][4]; Y2, Y4, Y5: >1000 nM[3][5]pA2: 8.52 (human cerebral arteries)[6]; pKb: 7.5-8.2 (human neuroblastoma cells)[3]First potent and selective non-peptide Y1 antagonist. Also shows affinity for Neuropeptide FF receptors.[7]
BIBO3304 Y1 ReceptorY1: ~0.38 - 0.72 nM[5]; Y2, Y4, Y5: >1000 nM[2][5]pA2: 9.04 (rabbit saphenous vein)[8]Higher affinity and selectivity for Y1 receptors compared to this compound.[8]
BIIE0246 Y2 ReceptorY2: ~3.3 - 15 nM[9][10]; Y1, Y4, Y5: >10,000 nM[9]pA2: 8.1 - 8.6 (rat vas deferens, dog saphenous vein)[10][11]Highly selective antagonist for the presynaptic Y2 receptor.

Experimental Protocols

In Vivo Model for Assessing Antagonism of Endogenous and Exogenous NPY

The following protocol is a summary of the methodology used to compare the effects of this compound on vascular responses to sympathetic nerve stimulation and exogenous NPY in a porcine model.

  • Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated. To isolate the non-adrenergic (NPY-mediated) component of sympathetic vasoconstriction, animals are pre-treated with reserpine to deplete catecholamine stores.

  • Instrumentation: Catheters are placed for drug administration (intravenous and intra-arterial), blood pressure monitoring, and blood sampling. Flow probes are positioned around the renal and femoral arteries to measure blood flow in the kidney and hind limb, respectively.

  • Stimulation of Endogenous NPY Release: The sympathetic chain is isolated and stimulated electrically at a high frequency (e.g., 20 Hz) to evoke the release of NPY from nerve endings, causing vasoconstriction.

  • Administration of Exogenous NPY: Neuropeptide Y is administered intravenously or intra-arterially to induce vasoconstriction.

  • Antagonist Administration: this compound is administered as a continuous intravenous infusion at varying doses.

  • Data Acquisition: Blood pressure, heart rate, and regional blood flow are continuously recorded. Blood samples are collected to determine the plasma concentration of the antagonist.

  • Analysis: The inhibitory effect of the antagonist is quantified by comparing the magnitude of the vasoconstrictor responses to sympathetic stimulation and exogenous NPY before and during the antagonist infusion.

In Vitro Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a compound to NPY receptors.

  • Membrane Preparation: Cell lines expressing the specific NPY receptor subtype (e.g., Y1, Y2) or tissue homogenates rich in these receptors are used. The cells or tissues are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Assay Buffer: A suitable buffer containing protease inhibitors is used to maintain the integrity of the receptors.

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., ¹²⁵I-NPY or ¹²⁵I-PYY) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Mechanisms

NPY Y1 Receptor Signaling Pathway

NPY_Y1_Signaling NPY NPY Y1R Y1 Receptor NPY->Y1R G_protein Gi/o Protein Y1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Vasoconstriction Vasoconstriction PKA->Vasoconstriction inhibits (vasodilation) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->Vasoconstriction PKC->Vasoconstriction

References

Unmasking Stereoselectivity: A Comparative Analysis of BIBP3226 for the Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive assessment of the stereoselectivity of BIBP3226, a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y1 receptor. Through a detailed comparison with other Y1 receptor antagonists, supported by experimental data and protocols, this document elucidates the critical role of chirality in the pharmacological activity of this compound class.

The NPY system, and specifically the Y1 receptor, is a key target in the development of therapeutics for a range of physiological conditions, including appetite regulation, anxiety, and cardiovascular function. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of the Y1 receptor. A defining characteristic of this compound is its pronounced stereoselectivity, a feature that underscores the precise three-dimensional interactions required for high-affinity binding to the Y1 receptor.

Comparative Analysis of Y1 Receptor Antagonists

The pharmacological activity of this compound is highly dependent on its stereochemistry. The (R)-enantiomer, which is the active form, exhibits high affinity for the Y1 receptor, while the (S)-enantiomer is practically inactive. This stark difference in binding affinity highlights the stereospecific nature of the Y1 receptor's binding pocket.

CompoundEnantiomerY1 Receptor Binding Affinity (Ki, nM)Functional Antagonism (pA2 / pKb)Y2 Receptor Binding Affinity (Ki, nM)
This compound (R) 0.47 - 7 [1][2]7.5 - 8.2 [1]>10,000 [1]
(S)>10,000[1]Not Active>10,000[1]
BIBO3304 (R) 0.38 - 0.72 [3][4][5]Not explicitly stated in provided abstracts>1,000 [3][4]
(S)>1,000[3][4]Not Active[3][4]Not specified
1229U91 Not applicable (cyclic peptide)0.10 [6]pA2 = 10.0 - 10.5[7]700 - >1,000[6]
EXBP 68 Not applicable (peptide analog)0.33 [1]pKb = 8.4[1]Not specified

Table 1: Comparison of Binding Affinities and Functional Antagonism of Y1 Receptor Antagonists. This table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2/pKb) of this compound enantiomers and other notable Y1 receptor antagonists. The data clearly demonstrates the high stereoselectivity of this compound, with the (R)-enantiomer possessing potent Y1 receptor affinity while the (S)-enantiomer is essentially inactive.

Experimental Protocols

To facilitate the replication and validation of the findings presented, detailed methodologies for key experiments are provided below.

Chiral Separation of this compound Enantiomers

Objective: To separate the (R) and (S) enantiomers of this compound for individual biological evaluation.

Method: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small percentage of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation.

Procedure:

  • Prepare a stock solution of racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic this compound solution onto the column.

  • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 280 nm).

  • Collect the separated enantiomer fractions.

  • Confirm the identity and purity of the separated enantiomers using analytical techniques such as mass spectrometry and polarimetry.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound enantiomers and other antagonists for the Y1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human Y1 receptor (e.g., SK-N-MC or CHO-K1 cells).

  • Radioligand: [¹²⁵I]-Neuropeptide Y ([¹²⁵I]-NPY) or [³H]-BIBP3226.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Non-specific binding control: A high concentration of unlabeled NPY (e.g., 1 µM).

  • Test compounds: (R)-BIBP3226, (S)-BIBP3226, and other antagonists at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ values (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assays

Objective: To assess the ability of this compound to inhibit NPY-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the human Y1 receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • NPY (agonist).

  • This compound and other antagonists.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Luminometer or fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • If using a fluorescent dye, load the cells with the dye according to the manufacturer's protocol.

  • Pre-incubate the cells with various concentrations of the antagonist (e.g., this compound) or vehicle for a defined period.

  • Stimulate the cells with a fixed concentration of NPY (typically the EC₈₀).

  • Immediately measure the change in luminescence or fluorescence over time.

  • Determine the inhibitory effect of the antagonist on the NPY-induced calcium signal.

  • Calculate the pA₂ or pKb value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Objective: To measure the ability of this compound to block the NPY-mediated inhibition of adenylyl cyclase activity.

Materials:

  • Cells expressing the human Y1 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • NPY (agonist).

  • This compound and other antagonists.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Pre-treat the cells with various concentrations of the antagonist (e.g., this compound) or vehicle.

  • Stimulate the cells with a mixture of forskolin and a fixed concentration of NPY.

  • Incubate for a defined period to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Determine the ability of the antagonist to reverse the NPY-induced inhibition of forskolin-stimulated cAMP production.

  • Calculate the pA₂ or pKb value.

Visualizing the Molecular Interactions and Experimental Design

To better understand the underlying mechanisms and experimental approaches, the following diagrams illustrate the Y1 receptor signaling pathway and the workflow for assessing stereoselectivity.

Y1_Signaling_Pathway NPY NPY Y1R Y1 Receptor NPY->Y1R Binds Gq Gq Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response PKC->Cellular_Response This compound This compound (Antagonist) This compound->Y1R Blocks Stereoselectivity_Workflow cluster_synthesis Synthesis & Separation cluster_assays Biological Evaluation cluster_results Data Analysis & Conclusion racemic Racemic this compound Synthesis chiral_sep Chiral HPLC Separation racemic->chiral_sep r_enantiomer (R)-BIBP3226 chiral_sep->r_enantiomer s_enantiomer (S)-BIBP3226 chiral_sep->s_enantiomer binding_assay Radioligand Binding Assay (Y1 Receptor) r_enantiomer->binding_assay functional_assay Functional Antagonism Assay (e.g., Ca²⁺ Flux) r_enantiomer->functional_assay s_enantiomer->binding_assay s_enantiomer->functional_assay ki_values Determine Ki values binding_assay->ki_values pa2_values Determine pA2/pKb values functional_assay->pa2_values conclusion Assess Stereoselectivity ki_values->conclusion pa2_values->conclusion

References

Safety Operating Guide

Proper Disposal of BIBP3226: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of BIBP3226, a non-peptide antagonist of the neuropeptide Y receptor Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Physicochemical and Receptor Binding Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 473.57 g/mol (Free Base)[1][3]
Formula C₂₇H₃₁N₅O₃[1]
Purity ≥98%[2]
Solubility Soluble to 1 mg/ml in water; Soluble to 50 mg/ml in DMSO[4]
Storage Temperature -20°C[2][5]
Receptor Binding Affinity (Ki)
rat NPY Y11.1 nM[3]
human NPFF279 nM[3]
rat NPFF108 nM[3]
rat NPY Y2, Y4, Y5>1000 nM[1]

Step-by-Step Disposal Protocol for this compound

While this compound is not classified as a hazardous substance, it is crucial to manage its disposal in a manner that prevents its release into the environment.[6] The following protocol is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) regulations.[7]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Lab coat

  • Gloves[8]

Waste Segregation and Identification

Properly segregate waste streams containing this compound to avoid cross-contamination and ensure correct disposal.[7]

  • Solid Waste: Unused or expired lyophilized powder, contaminated personal protective equipment (gloves, etc.), and contaminated labware (pipette tips, tubes).

  • Liquid Waste: Solutions containing this compound, such as those prepared in water or DMSO.

Disposal of Solid this compound Waste
  • Unused/Expired Product: Keep the compound in its original, sealed container.

  • Contaminated Labware: Place items such as pipette tips, tubes, and gloves into a designated, sealed waste container.

  • Labeling: Clearly label the container as "Non-hazardous Chemical Waste for Incineration" and include the chemical name "this compound".[6]

Disposal of Liquid this compound Waste
  • Do Not Pour Down the Drain: Never dispose of solutions containing this compound down the drain.[6][9]

  • Absorption: For liquid waste, use a non-reactive absorbent material like vermiculite or sand to absorb the liquid.[6]

  • Containerization: Place the absorbent material into a compatible, sealable waste container.

  • Labeling: Clearly label the container with its contents ("Aqueous waste with this compound" or "DMSO waste with this compound") for proper identification by your institution's waste management personnel.

Storage and Final Disposal
  • Storage: Store sealed waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[6]

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's licensed environmental waste disposal vendor.[6] Incineration is the preferred method to ensure the complete destruction of the compound.[6]

Experimental Workflow & Signaling Pathway

This compound Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving this compound, from preparation to disposal.

cluster_prep Preparation cluster_exp Experiment cluster_disp Disposal A Weigh Lyophilized this compound B Prepare Stock Solution (e.g., in DMSO) A->B C Prepare Working Solution (e.g., in buffer) B->C D Treat Cells/Tissue with this compound C->D E Incubate D->E F Measure Endpoint (e.g., cAMP levels) E->F G Segregate Waste (Solid & Liquid) F->G H Label Waste Containers G->H I Store in Designated Area H->I J Arrange for Professional Disposal (Incineration) I->J

Caption: General laboratory workflow for experiments using this compound.

NPY Y1 Receptor Signaling Pathway Antagonism by this compound

This compound is a potent antagonist of the NPY Y1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligand Neuropeptide Y (NPY), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this action.

cluster_membrane Cell Membrane Y1R NPY Y1 Receptor Gi Gi Protein Y1R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gi->AC inhibits NPY Neuropeptide Y (NPY) NPY->Y1R binds This compound This compound This compound->Y1R blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response decreased levels inhibit response

Caption: Mechanism of this compound action on the NPY Y1 receptor pathway.

References

Personal protective equipment for handling BIBP3226

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for BIBP3226

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent non-peptide antagonist of the neuropeptide Y receptor Y1.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Eye Protection Splash goggles or a full-face shield.Protects against splashes of solutions containing this compound and airborne powder.[3]
Hand Protection Double chemotherapy gloves.Provides a robust barrier against skin contact. Change gloves hourly or immediately if contaminated, torn, or punctured.[4]
Body Protection A solid-front, impermeable barrier gown with closed cuffs.Prevents contamination of personal clothing and skin.[4]
Respiratory Protection A dust respirator or a self-contained breathing apparatus (SCBA).Essential to avoid inhalation of the powdered form of the compound.[3]
Foot Protection Boots.Protects feet from spills.[3]
Operational Plan for Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.[4]

  • Weighing and Reconstitution: Conduct all manipulations of solid this compound, such as weighing, within a certified chemical fume hood to minimize inhalation risk. When preparing solutions, use Luer-Lok syringes to prevent accidental needle detachment.[4]

  • General Handling: Avoid creating dust. Keep the container tightly closed when not in use.[3] Keep away from heat and sources of ignition.[3]

  • Hygiene: Wash hands thoroughly after handling this compound, before breaks, and at the end of the workday.[3]

Disposal Plan:

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Dispose of contaminated disposable items, such as gloves and absorbent pads, in a designated hazardous waste container.[4]

  • Liquid Waste: Collect all waste solutions of this compound in a clearly labeled, sealed hazardous waste container. Do not mix with other chemical waste streams.[4]

  • Sharps: Syringes that have contained this compound must be disposed of as hazardous chemical waste in a designated sharps container.[4]

  • Regulatory Compliance: All waste disposal must adhere to federal, state, and local environmental control regulations.[3]

Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs) for this compound from regulatory bodies such as OSHA.[5][6][7] Given its potent pharmacological activity as a receptor antagonist, it should be handled with the high degree of caution afforded to potent compounds. All handling should be performed in a manner that minimizes any potential for exposure.

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, any procedure involving this compound should incorporate the safety measures outlined in this guide. Key considerations include:

  • Risk Assessment: Conduct a thorough risk assessment for any new procedure involving this compound.

  • Containment: Utilize primary containment (e.g., chemical fume hood) and secondary containment (e.g., spill trays) to prevent releases.

  • Emergency Procedures: Ensure an emergency plan is in place to address accidental exposures or spills.

Visual Guides

The following diagrams illustrate key procedural workflows for handling this compound safely.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Gown Don2 2. Mask or Respirator Don1->Don2 Don3 3. Goggles or Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles or Face Shield Doff2->Doff3 Doff4 4. Mask or Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Figure 1: Standard sequence for donning and doffing Personal Protective Equipment (PPE).

Spill_Response_Workflow cluster_spill This compound Spill Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Lab Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill SmallSpill_PPE Don Appropriate PPE (Gown, Double Gloves, Goggles, Respirator) SmallSpill->SmallSpill_PPE LargeSpill_Secure Secure Area & Prevent Entry LargeSpill->LargeSpill_Secure SmallSpill_Contain Contain Spill with Absorbent Material SmallSpill_PPE->SmallSpill_Contain SmallSpill_Collect Collect Material into Hazardous Waste Container SmallSpill_Contain->SmallSpill_Collect SmallSpill_Clean Clean Spill Area SmallSpill_Collect->SmallSpill_Clean Report Document Incident SmallSpill_Clean->Report LargeSpill_Contact Contact Emergency Services / EH&S LargeSpill_Secure->LargeSpill_Contact LargeSpill_Contact->Report

Figure 2: Procedural workflow for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIBP3226
Reactant of Route 2
Reactant of Route 2
BIBP3226

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.